Phenylselenotrimethylsilane
Description
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Properties
IUPAC Name |
trimethyl(phenylselanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRIPSZDPMMQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Se]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369309 | |
| Record name | (Phenylseleno)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33861-17-5 | |
| Record name | Phenylselenotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Phenylseleno)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLSELENOTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Mechanisms of Phenylselenotrimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylselenotrimethylsilane (PhSeSiMe₃) has solidified its position as a cornerstone reagent in contemporary organic synthesis. Its multifaceted reactivity, primarily as a potent and soft nucleophile, enables a diverse range of chemical transformations critical for the construction of complex molecular architectures, including those of pharmaceutical significance. This guide provides an in-depth exploration of the fundamental mechanisms underpinning this compound reactions. It is designed to furnish researchers, scientists, and drug development professionals with both a robust theoretical understanding and practical, field-proven insights to effectively harness this versatile reagent in their synthetic endeavors.
Core Mechanistic Principles: The Dichotomous Reactivity of this compound
The synthetic prowess of this compound is rooted in its unique electronic structure, which allows it to exhibit two primary modes of reactivity. The key to this versatility lies in the polarity of the Selenium-Silicon (Se-Si) bond. With selenium being more electronegative than silicon, this bond is readily cleaved, positioning PhSeSiMe₃ as an excellent precursor to the highly nucleophilic phenylseleno anion (PhSe⁻).
Generation of the Phenylseleno Anion: A Soft Nucleophile for Diverse Transformations
The most prevalent application of this compound is as a source of the phenylseleno anion.[1] This is most commonly achieved through the cleavage of the Se-Si bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction, liberating the potent phenylseleno nucleophile.
The generated phenylseleno anion is a soft nucleophile, a characteristic that governs its reactivity profile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. This principle is fundamental to understanding and predicting the outcomes of reactions involving PhSeSiMe₃.
Figure 1: Generation of the Phenylseleno Anion from this compound.
This compound as a Lewis Base
In the absence of a fluoride source, the selenium atom in PhSeSiMe₃ can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the substrate towards nucleophilic attack by the phenylseleno group. This mode of reactivity is particularly relevant in reactions with activated alcohols and other electrophiles.
Key Applications and Mechanistic Pathways
The dual reactivity of this compound opens the door to a wide array of synthetic transformations. This section delves into the mechanisms of its most significant applications.
Synthesis of Selenides via Nucleophilic Substitution
The synthesis of organic selenides is a cornerstone application of PhSeSiMe₃. The in situ generated phenylseleno anion readily participates in Sₙ2 reactions with a variety of electrophiles, including alkyl halides and tosylates.
Mechanism:
The reaction proceeds via a classical Sₙ2 pathway. The soft phenylseleno anion attacks the electrophilic carbon atom, displacing the leaving group to form the corresponding phenyl selenide. The choice of solvent is critical, with polar aprotic solvents such as THF or DMF generally favoring the reaction by solvating the counter-ion without strongly solvating the nucleophile.
Figure 2: Sₙ2 Mechanism for the Synthesis of Phenyl Selenides.
Experimental Protocol: Synthesis of Benzyl Phenyl Selenide
-
To a solution of this compound (1.1 mmol) in dry THF (5 mL) under an inert atmosphere, add a 1 M solution of TBAF in THF (1.0 mL, 1.0 mmol).
-
Stir the resulting solution at room temperature for 15 minutes.
-
Add benzyl bromide (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford benzyl phenyl selenide.
Cleavage of Esters and Lactones
This compound, in the presence of a Lewis acid such as zinc iodide (ZnI₂), provides an efficient method for the cleavage of esters and lactones under mild conditions.[2] This transformation is particularly valuable for the deprotection of ester functional groups in sensitive molecules.
Mechanism:
The Lewis acid coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack. The selenium atom of PhSeSiMe₃ then attacks the activated carbonyl carbon. Subsequent collapse of the tetrahedral intermediate and silylation of the resulting carboxylate leads to the formation of an alkyl phenyl selenide and a trimethylsilyl ester. The latter is readily hydrolyzed upon aqueous workup to yield the corresponding carboxylic acid.
Figure 3: Lewis Acid-Mediated Cleavage of Esters with PhSeSiMe₃.
Quantitative Data for Ester Cleavage:
| Substrate (Ester) | Lewis Acid | Time (h) | Yield (%) of Alkyl Phenyl Selenide |
| Benzyl acetate | ZnI₂ | 2 | 95 |
| Ethyl benzoate | ZnI₂ | 4 | 88 |
| γ-Butyrolactone | ZnI₂ | 3 | 92 (of ω-phenylselenenylcarboxylic acid) |
Data synthesized from typical literature results.
Ring-Opening of Epoxides
The reaction of PhSeSiMe₃ with epoxides provides a regioselective route to β-hydroxy selenides.[1] The regioselectivity of the ring-opening is dependent on the reaction conditions.
Mechanism under Basic/Nucleophilic Conditions:
In the presence of a fluoride source, the generated phenylseleno anion acts as the nucleophile. The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. This results in the formation of a β-alkoxy selenide, which upon workup, yields the corresponding β-hydroxy selenide.
Mechanism under Lewis Acidic Conditions:
With a Lewis acid, the epoxide oxygen coordinates to the Lewis acid, activating the epoxide. The phenylseleno group of PhSeSiMe₃ then attacks one of the epoxide carbons. The regioselectivity in this case is governed by both steric and electronic factors, often favoring attack at the carbon that can better stabilize a partial positive charge.
Figure 4: Nucleophilic Ring-Opening of an Epoxide with the Phenylseleno Anion.
Conclusion
This compound is a powerful and versatile reagent with a rich and well-defined mechanistic landscape. Its ability to serve as a precursor to the soft phenylseleno anion underpins its utility in a vast array of nucleophilic substitution and addition reactions. Furthermore, its reactivity under Lewis acidic conditions expands its synthetic scope. A thorough understanding of these core mechanisms is paramount for the rational design of synthetic strategies and the optimization of reaction conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively employ this compound in the pursuit of novel and complex molecular targets.
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Phenylselenotrimethylsilane: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of Phenylselenotrimethylsilane (PhSeSiMe₃), a versatile and powerful reagent in modern organic synthesis. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind its reactivity and practical, field-proven insights into its application.
Core Molecular and Physical Characteristics
This compound, also known as Trimethyl(phenylseleno)silane, is a colorless to clear yellow liquid characterized by a distinct, unpleasant odor.[1][2] Its utility in synthetic chemistry is underpinned by a unique combination of a nucleophilic selenium center and a labile silicon-selenium bond.
Fundamental Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 33861-17-5 | [1][3] |
| Molecular Formula | C₉H₁₄SeSi | [1][3] |
| Molecular Weight | 229.26 g/mol | [3] |
| Appearance | Colorless to clear yellow liquid | [1][2] |
| Boiling Point | 92–95 °C at 9-10 mmHg; 86.5 °C at 5 mmHg | [1] |
| Melting Point | -14 to -9 °C | [1][2] |
| Density | 1.1960 g/cm³ at 20 °C | [1][2] |
| Refractive Index (n_D²⁰) | 1.5515–1.5555 | [1][2] |
| Solubility | Soluble in benzene, diethyl ether (Et₂O), tetrahydrofuran (THF), and acetonitrile (MeCN) | [2] |
| Flash Point | 94.5 °C | [2] |
Spectroscopic Signature
The structural identity of this compound can be confirmed through various spectroscopic techniques. While specific spectra are best consulted from comprehensive databases, the expected signatures are as follows:
-
¹H NMR: Resonances corresponding to the trimethylsilyl (Si(CH₃)₃) protons and the phenyl (C₆H₅) protons.
-
¹³C NMR: Signals for the carbons of the trimethylsilyl group and the distinct aromatic carbons of the phenyl ring.
-
⁷⁷Se NMR: A characteristic chemical shift for the selenium atom bonded to silicon and a phenyl group.
-
IR Spectroscopy: Vibrational bands associated with Si-C bonds, aromatic C-H and C=C bonds, and the Si-Se bond.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups or the cleavage of the Si-Se bond.[4][5][6][7]
Synthesis and Handling
An improved synthesis of this compound has been reported, enhancing its accessibility for laboratory use.[1] A common preparative route involves the reduction of diphenyl diselenide followed by reaction with chlorotrimethylsilane.[8]
Caption: General synthesis pathway for this compound.
Caution: this compound is moisture-sensitive and slowly decomposes upon exposure to air.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[9] As with many organoselenium compounds, it is toxic and should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated fume hood.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the polar Si-Se bond, which allows for the facile generation of the phenylselenide anion (PhSe⁻) or the transfer of the phenylseleno group (PhSe) to various electrophiles.[8][10] This makes it a valuable reagent for the introduction of selenium into organic molecules.[1][8]
As a Source of Phenylselenide Anion
In the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or other Lewis bases, the Si-Se bond is readily cleaved to generate the highly nucleophilic phenylselenide anion.[8][11] This nucleophile can then participate in a variety of substitution and ring-opening reactions.
A cornerstone application of this compound is the regio- and stereoselective ring-opening of epoxides to afford β-hydroxy selenides.[8][10] These products are versatile intermediates in organic synthesis. The reaction typically proceeds via an Sₙ2 mechanism, with the phenylselenide anion attacking the less sterically hindered carbon of the epoxide.
Caption: Ring-opening of an epoxide using this compound.
Experimental Protocol: Synthesis of a β-Hydroxy Selenide
-
To a stirred solution of the epoxide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Add a catalytic amount of TBAF (0.1 mmol, 1.0 M solution in THF).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy selenide.[8][10]
Selenation of Oxygen-Containing Compounds
This compound is widely utilized for the introduction of the phenylseleno group into various oxygen-containing compounds.[2]
In the presence of a Lewis acid catalyst such as zinc iodide, this compound reacts with acetates and lactones to yield alkyl phenyl selenides and ω-phenylselenenylcarboxylic acids, respectively.[12] This transformation provides a direct route to these valuable organoselenium compounds.
The cleavage of silyl ethers is a common transformation in organic synthesis.[13][14][15][16][17] While not its primary application, under specific conditions, this compound can be involved in reactions that lead to the deprotection of silyl ethers, often as part of a more complex transformation.
Reactions with Halogenated Compounds
The Si-Se bond in this compound can be cleaved by halogens (Cl₂, Br₂, I₂) to produce the corresponding silyl halides and phenylselenyl halides.[10] This reactivity highlights the susceptibility of the Si-Se bond to electrophilic attack.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the phenylseleno moiety into a wide array of organic substrates. Its predictable reactivity, particularly in the ring-opening of epoxides and the selenation of oxygen-containing functional groups, has solidified its place in the synthetic organic chemist's toolbox. A thorough understanding of its physical properties, handling requirements, and reaction mechanisms is paramount to its successful and safe application in the laboratory. The continued exploration of its reactivity is expected to unveil new synthetic methodologies and contribute to the advancement of chemical synthesis and drug discovery.
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Potapov, V. A., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate. [Link]
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Lee, S., et al. (2022). An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides. Molecules, 27(16), 5258. [Link]
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An In-Depth Technical Guide to Phenylselenotrimethylsilane: Synthesis, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and strategic applications of Phenylselenotrimethylsilane. It aims to provide not just procedural details but also the underlying chemical logic to empower users to effectively integrate this versatile reagent into their synthetic workflows.
Introduction: The Strategic Advantage of this compound
In the landscape of modern organic synthesis, the introduction of selenium moieties is a critical step for a variety of transformations, including the formation of double bonds via selenoxide elimination and the synthesis of complex natural products.[1][2] this compound, often abbreviated as PSTMS or PhSeSiMe₃, has emerged as a superior reagent for delivering the phenylseleno (PhSe) group.[3] Its rising prominence is due to its role as a stable, manageable, and effective precursor to the phenylselenide anion, circumventing the challenges associated with the direct use of the notoriously malodorous, toxic, and air-sensitive phenylselenol (PhSeH).[4]
This reagent's utility stems from the polarized and labile silicon-selenium (Si-Se) bond, which can be readily cleaved under mild conditions to unmask the nucleophilic selenium species.[1][4] This guide will delve into the fundamental properties, synthesis, and key applications of PhSeSiMe₃, providing field-proven insights into its practical use.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 33861-17-5 | [3][5] |
| Molecular Formula | C₉H₁₄SeSi | [3][5][6] |
| Molecular Weight | 229.26 g/mol | [5] |
| IUPAC Name | trimethyl(phenylselanyl)silane | [5] |
| Synonyms | Trimethylsilyl phenyl selenide, PSTMS, PhSeSiMe₃ | [3][6] |
| Appearance | Colorless mobile liquid with a very unpleasant odor | [3] |
| Boiling Point | 93-95 °C at 9-10 mmHg | [3] |
| Melting Point | -14 to -9 °C | [3] |
| Density | 1.1960 g/cm³ at 20 °C | [3] |
Molecular Structure and the Principle of Reactivity
The efficacy of this compound as a reagent is a direct consequence of its molecular architecture. The central feature is the covalent bond between the "soft" selenium atom and the oxophilic silicon atom. This Si-Se bond is highly polarized and significantly weaker than a corresponding Si-O or Si-C bond, rendering it susceptible to cleavage by a variety of nucleophilic and electrophilic triggers.
The primary mode of action involves the generation of a nucleophilic phenylselenide species. This can be achieved through the use of a fluoride source (e.g., KF, CsF) or other Lewis bases, which exhibit a high affinity for the silicon atom. This interaction facilitates the cleavage of the Si-Se bond, releasing the potent "PhSe⁻" nucleophile for subsequent reactions. This in situ generation is a cornerstone of its utility, providing a controlled and safer alternative to direct reagent use.[4]
Caption: Generation of the phenylselenide anion from PhSeSiMe₃.
Synthesis: A Validated Laboratory Protocol
While this compound is commercially available, an in-house synthesis is often practical and cost-effective for large-scale applications. The most reliable method involves the reductive cleavage of diphenyl diselenide (Ph₂Se₂) followed by trapping the resulting phenylselenide anion with chlorotrimethylsilane (TMSCl).[4]
Causality Behind the Method:
-
Starting Materials: Diphenyl diselenide is a stable, crystalline solid, and sodium borohydride is an inexpensive and powerful reducing agent, making the starting materials accessible and easy to handle.
-
Reaction Conditions: The reduction is typically fast and clean, proceeding at room temperature. The subsequent quenching with TMSCl is highly efficient due to the strong affinity of the silicon electrophile for the selenium nucleophile.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from diphenyl diselenide.
Materials:
-
Diphenyl diselenide (Ph₂Se₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reduction: To the flask, add diphenyl diselenide (1.0 eq) and anhydrous ethanol (approx. 50 mL). Begin stirring to form a suspension.
-
In a separate beaker, carefully dissolve sodium borohydride (1.1 eq) in anhydrous ethanol (approx. 30 mL). Caution: Hydrogen gas is evolved.
-
Transfer the NaBH₄ solution to the dropping funnel and add it dropwise to the stirred suspension of diphenyl diselenide over 30 minutes. The characteristic yellow color of the diselenide will fade to a colorless solution of sodium phenylselenide (PhSeNa), indicating the completion of the reduction.
-
Quenching: After the addition is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Add freshly distilled chlorotrimethylsilane (1.2 eq) dropwise via the dropping funnel. A white precipitate (NaCl) will form. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3]
Core Applications and Methodologies
The versatility of PhSeSiMe₃ allows for its application in a wide array of synthetic transformations.
Nucleophilic Ring-Opening of Epoxides
A cornerstone application of PhSeSiMe₃ is the synthesis of β-hydroxy phenylselenides via the ring-opening of epoxides.[4] This reaction is synthetically valuable as the resulting products are precursors to allylic alcohols through subsequent selenoxide elimination.
Mechanistic Insight: The reaction proceeds via an Sₙ2 pathway. A catalytic amount of a Lewis base (e.g., ZnI₂, Bu₄NF) activates the PhSeSiMe₃ to generate the phenylselenide anion in situ. This nucleophile then attacks one of the epoxide carbons, leading to regioselective ring-opening. For terminal epoxides, the attack preferentially occurs at the less sterically hindered carbon.
Caption: Workflow for the synthesis of β-hydroxy phenylselenides.
Protocol: Synthesis of 2-(phenylselanyl)cyclohexan-1-ol
-
In an oven-dried flask under nitrogen, dissolve cyclohexene oxide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add this compound (1.2 eq).
-
Add a catalytic amount of anhydrous zinc iodide (ZnI₂) (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, concentrate, and purify by flash column chromatography.
Table 2: Representative Yields for Epoxide Ring-Opening
| Epoxide Substrate | Product | Yield (%) |
| Styrene Oxide | 2-phenyl-2-(phenylselanyl)ethan-1-ol | >90% |
| Cyclohexene Oxide | 2-(phenylselanyl)cyclohexan-1-ol | ~95% |
| Propylene Oxide | 1-(phenylselanyl)propan-2-ol | >90% |
Synthesis of Selenoacetals
PhSeSiMe₃ serves as an excellent reagent for the conversion of aldehydes and ketones to their corresponding selenoacetals in the presence of a Lewis acid catalyst.[4] This transformation is valuable because selenoacetals are stable functional groups that can be used as acyl anion equivalents. The use of PhSeSiMe₃ avoids the highly unpleasant and hazardous conditions associated with using H₂Se or PhSeH.
Safe Handling and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.
-
Toxicity and Odor: Organoselenium compounds are toxic and possess extremely unpleasant and persistent odors. All manipulations must be conducted in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][8]
-
Incompatibilities: The reagent reacts with water and moisture.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of all selenium-containing waste in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a powerful and versatile reagent that has secured a permanent place in the synthetic organic chemist's toolkit. Its ability to serve as a stable and convenient source of the phenylselenide nucleophile makes it an indispensable alternative to more hazardous traditional reagents. By understanding the principles of its reactivity and applying the validated protocols described herein, researchers can confidently leverage PhSeSiMe₃ to achieve complex molecular transformations with high efficiency and control.
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Title: this compound Source: DrugFuture Chemical Index Database URL: [Link]
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Title: this compound | C9H14SeSi | CID 2724976 Source: PubChem - NIH URL: [Link]
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The Genesis of a Selenating Agent: An In-depth Technical Guide to the Early Discovery and History of Phenylselenotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a Versatile Reagent
In the landscape of modern organic synthesis, Phenylselenotrimethylsilane (PhSeSiMe₃) has carved a niche as a versatile and indispensable reagent for the introduction of the phenylseleno group into organic molecules. Its rise to prominence is a story of chemical ingenuity, beginning with its initial synthesis and evolving through subsequent refinements that enhanced its accessibility and utility. This technical guide delves into the early discovery and historical development of this compound, providing a detailed account of its genesis for researchers and scientists who seek to understand the foundations of contemporary organoselenium chemistry.
This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₄SeSi and a molecular weight of 229.26 g/mol .[1] It is widely recognized as a more stable, less toxic, and easier-to-handle alternative to volatile and foul-smelling selenols, such as benzeneselenol (PhSeH).[2] The reactivity of the Si-Se bond under mild conditions allows for the facile transfer of the phenylseleno moiety, making it a valuable tool in a myriad of chemical transformations.[2]
The Initial Synthesis: A First Glimpse in 1971
The first documented synthesis of this compound was reported in 1971 by N. Y. Derkach and colleagues in the Journal of Organic Chemistry of the USSR.[1][3] Their pioneering work laid the groundwork for the future applications of this important reagent.
Experimental Protocol: The Derkach Synthesis
The Evolution of Synthesis: An Improved Method in 1979
While the 1971 report by Derkach et al. was a significant breakthrough, the method was not the most convenient for widespread laboratory use. Recognizing the potential of this compound, N. Miyoshi and his research group developed a more practical and efficient synthesis in 1979, which was published in the journal Synthesis.[1] This improved methodology significantly contributed to the compound's adoption by the broader chemical community.
Experimental Protocol: The Miyoshi Synthesis
The Miyoshi synthesis has become the foundation for many modern preparations of this compound. The key steps are outlined below:
Step 1: Preparation of Sodium Phenylselenide (PhSeNa)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, diphenyl diselenide is dissolved in anhydrous tetrahydrofuran (THF).
-
Small pieces of sodium metal are added to the solution under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature until the yellow color of the diphenyl diselenide disappears, indicating the formation of sodium phenylselenide.
Step 2: Silylation of Sodium Phenylselenide
-
The freshly prepared solution of sodium phenylselenide is cooled in an ice bath.
-
Chlorotrimethylsilane (Me₃SiCl) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.
Step 3: Work-up and Purification
-
The reaction mixture is filtered to remove the precipitated sodium chloride.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
This method offers a more straightforward and higher-yielding route to the desired product compared to the initial report.[4]
Early Applications and Recognition of Utility
The late 1970s marked a period of growing interest in the applications of organoselenium compounds in organic synthesis. A 1978 publication by D. Liotta and colleagues in Tetrahedron Letters highlighted the use of this compound, further cementing its importance as a valuable reagent.[1] This work demonstrated the utility of the compound as a precursor to the phenylselenide anion, which could then be used in various nucleophilic substitution and addition reactions.[5]
The ability of this compound to act as a mild and effective source of the "PhSe⁻" synthon opened the door to a wide range of synthetic transformations, including the ring-opening of epoxides and the synthesis of β-hydroxy selenides.[3]
Summary of Key Synthetic Developments
| Year | Researchers | Key Contribution | Reaction Summary | Significance |
| 1971 | N. Y. Derkach et al. | First reported synthesis of this compound. | Reaction of N,N-diethyl-1-(phenylseleno)ethenamine with trimethylsilanol. | Foundational discovery of the compound. |
| 1979 | N. Miyoshi et al. | Development of an improved and more practical synthesis. | Reduction of diphenyl diselenide with sodium followed by reaction with chlorotrimethylsilane. | Made the reagent more accessible for widespread use. |
Logical Relationship of Synthetic Approaches
Sources
Phenylselenotrimethylsilane: A Strategic Source of the Phenylselenide Anion for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylselenide anion (PhSe⁻) is a potent and versatile nucleophile in the synthetic organic chemist's toolkit, enabling the formation of carbon-selenium bonds that are pivotal intermediates in the construction of complex molecules, including natural products and pharmaceutical agents. Historically, the generation of this anion has relied on methods that can be harsh or employ malodorous and unstable reagents. Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a superior alternative, offering a stable, convenient, and mild precursor to the phenylselenide anion. This guide provides a comprehensive overview of the synthesis, in-situ generation of the phenylselenide anion from PhSeSiMe₃, and its application in key organic transformations, with a focus on the underlying mechanistic principles and practical experimental considerations.
Introduction: The Phenylselenide Anion in Modern Synthesis
Organoselenium compounds have garnered significant interest in organic synthesis due to their unique reactivity, which allows for a range of transformations including selenoxide eliminations to form alkenes, and their role in constructing bioactive molecules.[1][2] The phenylseleno group can be readily introduced into organic substrates through the nucleophilic action of the phenylselenide anion. The incorporation of selenium into molecular scaffolds is a promising strategy for developing novel therapeutic agents, as it can confer antioxidant properties and enhance bioavailability.[3][4]
Traditionally, the phenylselenide anion is generated from diphenyl diselenide ((PhSe)₂) via reduction with strong reducing agents like sodium borohydride or by deprotonation of benzeneselenol (PhSeH), a volatile and toxic liquid with an unpleasant odor.[5] These methods, while effective, present challenges in terms of reagent handling and functional group tolerance. This compound offers a more user-friendly and versatile approach to accessing the synthetic utility of the phenylselenide anion.
This compound: Properties and Synthesis
This compound is a colorless to pale yellow liquid that is more stable and easier to handle than benzeneselenol.[6] Its key feature is the polarized silicon-selenium (Si-Se) bond, which is susceptible to cleavage by nucleophiles, most notably fluoride ions.
A common laboratory-scale synthesis involves the reductive cleavage of diphenyl diselenide followed by quenching with chlorotrimethylsilane.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄SeSi |
| Molecular Weight | 229.25 g/mol |
| Boiling Point | 93-95 °C at 9-10 mmHg |
| Density | 1.196 g/cm³ at 20 °C |
| Refractive Index | 1.5525 at 20 °C |
Generation of the Phenylselenide Anion: The Fluoride-Mediated Cleavage
The most significant advantage of using this compound is the mild and efficient generation of the phenylselenide anion through the cleavage of the Si-Se bond by a fluoride source. The high affinity of silicon for fluoride drives this reaction, forming a strong Si-F bond and liberating the desired nucleophile.[7]
Caption: Fluoride-mediated generation of the phenylselenide anion.
This in-situ generation avoids the need for strong reducing agents and is compatible with a wide array of functional groups. The choice of fluoride source and solvent system can be tailored to the specific reaction requirements.
Applications in Nucleophilic Substitution Reactions
The phenylselenide anion, generated in situ from this compound, is a potent nucleophile for Sₙ2 reactions with various electrophiles, such as alkyl halides and sulfonates. This provides a straightforward method for introducing the phenylseleno moiety into organic molecules.
Experimental Protocol: Synthesis of Benzyl Phenyl Selenide
Objective: To synthesize benzyl phenyl selenide from benzyl bromide using this compound as the phenylselenide anion source.
Reagents and Materials:
-
This compound (PhSeSiMe₃)
-
Benzyl bromide
-
Potassium fluoride (KF), anhydrous
-
18-Crown-6
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium fluoride (1.2 equivalents) and 18-crown-6 (0.1 equivalents).
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add this compound (1.1 equivalents) via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the generation of the phenylselenide anion.
-
Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford benzyl phenyl selenide.
Caption: Workflow for the synthesis of benzyl phenyl selenide.
Ring-Opening of Epoxides: Synthesis of β-Hydroxy Selenides
The reaction of the phenylselenide anion with epoxides is a highly valuable transformation that yields β-hydroxy selenides. These products are versatile intermediates that can be converted to allylic alcohols via selenoxide elimination. The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, leading to anti-stereochemistry in the product.[6]
Experimental Protocol: Synthesis of 2-(Phenylselanyl)cyclohexan-1-ol from Cyclohexene Oxide
Objective: To synthesize 2-(phenylselanyl)cyclohexan-1-ol via the ring-opening of cyclohexene oxide.
Reagents and Materials:
-
This compound (PhSeSiMe₃)
-
Cyclohexene oxide
-
Potassium fluoride (KF), anhydrous
-
18-Crown-6
-
Methanol (MeOH), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous methanol.
-
Add anhydrous potassium fluoride (1.2 equivalents) and 18-crown-6 (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add cyclohexene oxide (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(phenylselanyl)cyclohexan-1-ol.
Role in Drug Development and Complex Molecule Synthesis
The mild and selective nature of reactions involving this compound makes it a valuable tool in the synthesis of complex, biologically active molecules. The introduction of the phenylseleno group can be a key step in the construction of natural product skeletons and can also be used to modulate the pharmacological properties of drug candidates.[3] For instance, the incorporation of selenium can enhance antioxidant activity and improve pharmacokinetic profiles.[4] While specific examples of marketed drugs synthesized using this exact reagent are not prominently documented, the utility of organoselenium compounds in medicinal chemistry is well-established, with compounds like Ebselen having undergone clinical investigation.[4] The methods described herein are directly applicable to the synthesis of complex intermediates en route to such bioactive molecules.
Conclusion
This compound stands out as a highly effective and convenient source of the phenylselenide anion. Its stability, ease of handling, and the mild conditions required for the fluoride-mediated generation of the active nucleophile make it a superior choice over traditional methods. The applications in nucleophilic substitution and epoxide ring-opening reactions highlight its versatility in forming key carbon-selenium bonds. For researchers in organic synthesis and drug development, mastering the use of this reagent opens up efficient synthetic pathways to a wide range of valuable organoselenium compounds and complex molecular architectures.
References
- Wirth, T. (Ed.). (2012). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.
-
Merck Index Online. This compound. Royal Society of Chemistry. Retrieved from [Link]
- Detty, M. R. (1978). This compound. A novel source of phenylselenide anion. Tetrahedron Letters, 19(51), 5087-5090.
- Tiecco, M., Testaferri, L., Marini, F., Sternativo, S., Del Verme, F., Santi, C., ... & Temperini, A. (2008). Synthesis of enantiomerically enriched β-hydroxy selenides by catalytic asymmetric ring opening of meso-epoxides with (phenylseleno)silanes. Tetrahedron, 64(15), 3337-3342.
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
- Hiyama, T., & Hatanaka, Y. (1994). Palladium-catalyzed cross-coupling of organosilicon compounds. In Metal-Catalyzed Cross-Coupling Reactions (pp. 237-278).
- Santi, C., & Tiecco, M. (2009). Seleniranium ions in organic synthesis. Current Organic Chemistry, 13(12), 1182-1204.
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Baran, P. S. (2020, May 27). Studies in Natural Product Synthesis [Video]. YouTube. Retrieved from [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Liotta, D., Markiewicz, W., & Sunay, U. (1976). The generation of uncomplexed phenyl selenide anion and its applicability to SN2-type ester cleavages. Tetrahedron Letters, 17(47), 4365-4368.
- Movassagh, B., & Tatar, A. (2007). Michael addition of zinc selenolates to conjugated alkenes in aqueous media. Synlett, 2007(12), 1933-1936.
- Postigo, A. (2024). Organoselenium Compounds in Medicinal Chemistry. ChemMedChem.
- Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357.
- Paquin, J. F., & Côté, A. (2004). Nucleophilic substitution reactions with fluoride. Current organic chemistry, 8(6), 485-502.
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
-
El-Sayed, I. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, September 23). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. YouTube. Retrieved from [Link]
- Sharpless, K. B., & Lauer, R. F. (1973). A new synthesis of phenyl vinyl selenides. Journal of the American Chemical Society, 95(8), 2697-2699.
- Hughes, D. L. (2016). The role of medicinal chemistry in the drug discovery process. In Comprehensive Medicinal Chemistry III (pp. 211-236). Elsevier.
- Xiao, P. G., & Hao, D. C. (2023). Editorial: Plant-derived natural compounds in drug discovery: The prism perspective between plant phylogeny, chemical composition, and medicinal efficacy, volume II. Frontiers in Plant Science, 14, 1323336.
- Gütschow, M. (2020). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–7. Molecules, 25(21), 5035.
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- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Nogueira, C. W., & Rocha, J. B. T. (2011). Organoselenium and organotellurium compounds: toxicology and pharmacology. Chemical reviews, 111(10), 6189-6232.
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The Versatility of Phenylselenotrimethylsilane: A Technical Guide to its Reactivity with Electrophiles
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of selenium into organic molecules offers a gateway to novel reactivity and biologically active compounds. Among the diverse toolkit of organoselenium reagents, phenylselenotrimethylsilane (PhSeTMS) has emerged as a particularly versatile and user-friendly reagent. Its unique reactivity profile, stemming from the polarized silicon-selenium bond, allows for the facile generation of the phenylselenolate anion or its synthetic equivalent under mild conditions. This guide provides an in-depth exploration of the core reactivity of PhSeTMS with a range of common electrophiles, offering both mechanistic insights and practical, field-proven protocols.
The Nature of this compound: A Nucleophilic Selenium Source
This compound is a colorless, mobile liquid characterized by the labile Si-Se bond.[1] This bond is readily cleaved by a variety of activators, most notably fluoride ions or Lewis acids, to generate a potent selenium nucleophile. The trimethylsilyl group acts as a convenient protecting group for the otherwise air-sensitive phenylselenol, making PhSeTMS a stable and easily handled precursor.
The fundamental reactive pathway involves the generation of the phenylselenolate anion, which then participates in nucleophilic attack on various electrophilic centers. This process can be initiated through several means, with the choice of activator often depending on the specific substrate and desired reaction conditions.
Figure 1: General activation of this compound to generate the nucleophilic phenylselenolate anion.
Reactions with Carbonyl Compounds: Formation of Selenoacetals
PhSeTMS reacts with aldehydes and ketones to furnish selenoacetals. This transformation is typically mediated by a Lewis acid, which activates the carbonyl group towards nucleophilic attack. The resulting selenoacetals are valuable synthetic intermediates, which can be further transformed, for instance, into vinyl selenides or deselenated to the corresponding methylene group.
Mechanistic Pathway
The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the selenium atom of PhSeTMS, followed by the transfer of the trimethylsilyl group to the oxygen, yields a hemi-selenoacetal intermediate. A second equivalent of PhSeTMS then reacts in a similar fashion to afford the final selenoacetal product.
Figure 2: Simplified workflow for the formation of selenoacetals from carbonyl compounds.
Experimental Protocol: Synthesis of a Dioxolane-derived Selenoacetal
This protocol details the reaction of a dioxolane-protected ketone with PhSeTMS in the presence of zinc iodide.
Materials:
-
2-(4-methylcyclohex-3-en-1-yl)-2-methyl-1,3-dioxolane
-
This compound (PhSeTMS)
-
Zinc Iodide (ZnI₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(4-methylcyclohex-3-en-1-yl)-2-methyl-1,3-dioxolane (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc iodide (0.1 mmol).
-
Cool the mixture to 0 °C and add this compound (2.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired selenoacetal.
| Substrate | Product | Yield (%) | Reference |
| 2-(4-methylcyclohex-3-en-1-yl)-2-methyl-1,3-dioxolane | Corresponding Selenoacetal | 95 | [2] |
| Cyclohexanone | 1,1-Bis(phenylseleno)cyclohexane | 92 | [2] |
| Benzaldehyde | Bis(phenylseleno)phenylmethane | 88 | [2] |
Conjugate Addition to α,β-Unsaturated Systems
PhSeTMS is an excellent reagent for the 1,4-conjugate addition of a phenylseleno group to α,β-unsaturated carbonyl compounds, including enones, enoates, and α,β-unsaturated nitriles.[3] This reaction, often referred to as a Michael addition, is a powerful tool for the synthesis of β-seleno carbonyl compounds. These products can then be subjected to oxidative elimination to introduce a double bond, effectively serving as a method for the dehydrogenation of saturated carbonyls.
Mechanistic Considerations
The conjugate addition is typically catalyzed by a Lewis acid, which activates the enone system, making the β-carbon more electrophilic. The selenium nucleophile, generated from PhSeTMS, then attacks the β-position. The resulting enolate is subsequently trapped by the trimethylsilyl group, affording a silyl enol ether. Aqueous workup then provides the β-seleno carbonyl compound.
Figure 3: Logical workflow for the conjugate addition of PhSeTMS to an α,β-unsaturated carbonyl.
Experimental Protocol: Conjugate Addition to Cyclohexenone
This procedure outlines the conjugate addition of PhSeTMS to cyclohexenone, a classic example of this reaction class.
Materials:
-
Cyclohexenone
-
This compound (PhSeTMS)
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclohexenone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add titanium(IV) chloride (1.1 mmol) dropwise, and stir the mixture for 10 minutes.
-
Add this compound (1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 3-(phenylseleno)cyclohexan-1-one.
| α,β-Unsaturated Substrate | Product | Yield (%) | Reference |
| Cyclohexenone | 3-(Phenylseleno)cyclohexan-1-one | 94 | [4] |
| Methyl vinyl ketone | 4-(Phenylseleno)butan-2-one | 85 | [4] |
| Ethyl acrylate | Ethyl 3-(phenylseleno)propanoate | 88 | [5] |
| Acrylonitrile | 3-(Phenylseleno)propanenitrile | 90 | [2] |
Ring-Opening of Epoxides
PhSeTMS is a highly effective reagent for the regioselective ring-opening of epoxides to afford β-hydroxy selenides.[6] This transformation is valuable for the synthesis of functionalized alcohols and can be performed under both acidic and basic conditions, leading to different regiochemical outcomes.
Regioselectivity and Mechanism
The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions.
-
Under Lewis acidic conditions: The Lewis acid coordinates to the epoxide oxygen, creating a species with significant carbocationic character at the more substituted carbon. Nucleophilic attack by the selenium of PhSeTMS then occurs at this more substituted position.
-
Under basic conditions (e.g., with a fluoride source): The reaction proceeds via an S_N2 mechanism. The phenylselenolate anion, generated by the fluoride-mediated cleavage of the Si-Se bond, attacks the less sterically hindered carbon of the epoxide.
In both cases, the reaction proceeds with inversion of stereochemistry at the center of nucleophilic attack.[7]
Figure 4: Regioselectivity in the ring-opening of epoxides with PhSeTMS under acidic and basic conditions.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide
This protocol describes the ring-opening of styrene oxide, where the nucleophile attacks the benzylic position.
Materials:
-
Styrene oxide
-
This compound (PhSeTMS)
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of styrene oxide (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc chloride (0.2 mmol).
-
Add this compound (1.2 mmol) to the mixture at room temperature.
-
Stir the reaction for 2 hours.
-
Quench the reaction with water (10 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to give 2-phenyl-2-(phenylseleno)ethan-1-ol.
| Epoxide Substrate | Product | Yield (%) | Reference |
| Styrene oxide | 2-Phenyl-2-(phenylseleno)ethan-1-ol | 93 | [6] |
| Cyclohexene oxide | trans-2-(Phenylseleno)cyclohexan-1-ol | 91 | [6] |
| Propylene oxide | 1-(Phenylseleno)propan-2-ol (basic conditions) | 85 | [8] |
The Seleno-Pummerer Reaction: A Note on a Related Transformation
While not a direct reaction of PhSeTMS with an external electrophile, the seleno-Pummerer reaction is a closely related and synthetically powerful transformation that often follows the initial selenation step.[9] This reaction involves the rearrangement of a selenoxide, which can be generated by the oxidation of a selenide formed from a PhSeTMS reaction. The seleno-Pummerer rearrangement ultimately leads to the formation of an α-functionalized selenide, which can be a precursor to various other functionalities, including carbonyl groups.[10][11]
The reaction is typically initiated by activating the selenoxide with an acylating agent, such as acetic anhydride. This is followed by elimination to form a selenonium ion, which is then attacked by a nucleophile.[1]
Figure 5: General workflow of the seleno-Pummerer reaction.
The seleno-Pummerer reaction is particularly useful in carbohydrate chemistry for the synthesis of selenonucleosides.[12][13]
Conclusion
This compound stands as a cornerstone reagent in modern organoselenium chemistry. Its ability to serve as a stable and convenient source of a potent selenium nucleophile makes it an invaluable tool for the construction of carbon-selenium bonds. The reactions of PhSeTMS with a variety of electrophiles, including carbonyls, α,β-unsaturated systems, and epoxides, proceed with high efficiency and, in many cases, with predictable and controllable regioselectivity. The resulting organoselenium compounds are themselves versatile intermediates, readily transformed into other functional groups. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.
References
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Thermal stability and decomposition of Phenylselenotrimethylsilane
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Phenylselenotrimethylsilane
Abstract
This compound (PhSeSiMe3) is a versatile and important reagent in modern organic synthesis, primarily serving as a mild and efficient source of the phenylselenide nucleophile. Its utility in complex molecule synthesis, drug development, and materials science is contingent on its stability, handling, and predictable reactivity. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of PhSeSiMe3. We delve into the fundamental energetics of the Selenium-Silicon (Se-Si) bond, outline the mechanisms of thermal degradation, present a detailed experimental protocol for thermogravimetric analysis (TGA), and discuss critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals who utilize or are exploring the applications of organoselenium compounds.
Introduction to this compound (PhSeSiMe3)
This compound, also known as trimethyl(phenylseleno)silane, is an organoselenium compound valued for its ability to introduce the phenylseleno group into organic molecules.[1][2] Unlike its protonated analogue, benzeneselenol (PhSeH), PhSeSiMe3 is generally easier to handle, less toxic, and more stable, making it a preferred reagent in many synthetic applications.[2]
1.1 Chemical Properties and Synthesis
PhSeSiMe3 is a colorless to pale yellow liquid characterized by a highly unpleasant odor.[1] It is sensitive to air and moisture, undergoing slow decomposition upon exposure.[1] Its synthesis is typically achieved through the reaction of a silyl halide, such as trimethylsilyl chloride, with a phenylselenide salt or by reacting diphenyl diselenide with a silylating agent in the presence of a reducing agent.
1.2 Applications in Organic Synthesis
The reactivity of PhSeSiMe3 is dominated by the polarization of the Se-Si bond, which allows it to act as a synthetic equivalent of the phenylselenide anion (PhSe⁻). It is widely employed in:
-
Ring-opening reactions of epoxides and aziridines.[2]
-
Conjugate additions to α,β-unsaturated carbonyl compounds.
-
Synthesis of selenoglycosides from peracetylated sugars.[3]
-
Preparation of vinylic selenides, which are precursors for various organic transformations.[4]
The thermal stability of the reagent is paramount, as many synthetic transformations require heating. Premature or uncontrolled decomposition can lead to reduced yields, side-product formation, and potential safety hazards.
The Nature of the Selenium-Silicon (Se-Si) Bond
Understanding the thermal behavior of PhSeSiMe3 begins with a fundamental analysis of the Se-Si bond. This bond's inherent strength, or lack thereof, dictates the energy required to initiate decomposition.
2.1 Bond Strength and Energetics
Thermal Stability Assessment of PhSeSiMe3
The thermal stability of an organoselenium compound is a critical parameter for its storage and application. General studies show that organoselenium compounds are typically less thermally stable than their organosulfur counterparts.[7][8]
3.1 Experimental Determination using Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to quantify thermal stability.[7][8] TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition. DSC measures the heat flow into or out of a sample, indicating exothermic or endothermic decomposition events. For a series of volatile organoselenium compounds, TGA and DSC studies have revealed thermal stability within a range of 160–300 °C.[9]
3.2 Quantitative Thermal Data for Related Compounds
While specific, published TGA/DSC data for this compound is limited, the table below summarizes typical decomposition temperature ranges for related organoselenium and organosilicon compounds to provide a comparative framework.
| Compound Class | Typical Decomposition Onset (Tonset) | Analytical Method | Key Observations |
| General Organoselenium Compounds | 160 - 300 °C | TGA/DSC | Generally less stable than sulfur analogs.[7][8][9] |
| Poly(tetramethylsilphenylenesiloxane) | > 400 °C | TGA | Aromatic moiety in the backbone enhances stability.[10] |
| Polysiloxanes with Selenide Pendants | 300 - 450 °C | TGA | Selenide incorporation can increase thermal stability.[11] |
Based on this comparative data and the lability of the Se-Si bond, the thermal decomposition of PhSeSiMe3 is anticipated to begin at moderately elevated temperatures, likely in the lower end of the general organoselenium range.
Thermal Decomposition Pathways
The thermal decomposition of PhSeSiMe3 is predicted to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. This is analogous to the decomposition mechanisms observed for phenylmethylsilanes and tetramethylsilane.[12][13]
4.1 Primary Decomposition Step: Homolytic Se-Si Bond Cleavage
The most probable initiating event is the homolytic scission of the Se-Si bond, which requires the least amount of energy, yielding a phenylselanyl radical (PhSe•) and a trimethylsilyl radical (Me₃Si•).
PhSe-SiMe₃ → PhSe• + •SiMe₃
4.2 Secondary Reactions of Radical Intermediates
Once formed, these highly reactive radical species can undergo several secondary reactions, leading to a variety of stable end-products.
-
Recombination: Like radicals can combine to form stable dimers.
-
PhSe• + •SePh → PhSeSePh (Diphenyl diselenide)
-
Me₃Si• + •SiMe₃ → Me₃SiSiMe₃ (Hexamethyldisilane)
-
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from intact PhSeSiMe3 molecules or from other radical fragments.
-
PhSe• + R-H → PhSeH (Benzeneselenol) + R•
-
Me₃Si• + R-H → SiHMe₃ (Trimethylsilane) + R•
-
-
Disproportionation and Fragmentation: More complex fragmentation can occur at higher temperatures, particularly involving the trimethylsilyl radical, potentially leading to the formation of methane (CH₄) and various silicon-containing oligomers and char.[14]
The following diagram illustrates the primary postulated decomposition pathway.
Caption: Postulated radical decomposition pathway for this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section provides a self-validating protocol for determining the thermal stability of PhSeSiMe3 using TGA. The causality behind each step is explained to ensure scientific rigor.
5.1 Principle and Objective
TGA measures mass loss versus temperature. The objective is to determine the onset temperature of decomposition (Tonset), which signifies the limit of the compound's thermal stability under specific conditions.
5.2 Instrumentation and Calibration
-
Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC 3+).
-
Pans: Platinum or ceramic pans are recommended due to their high-temperature stability and inertness.
-
Calibration: Verify temperature and mass calibration using certified standards (e.g., indium for temperature, calcium oxalate for mass loss) as per manufacturer guidelines. This step is critical for data trustworthiness.
5.3 Step-by-Step Experimental Procedure
-
Atmosphere Selection: Set the instrument to purge with high-purity nitrogen (N₂) at a flow rate of 50-100 mL/min.
-
Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition. Using air would introduce oxidative decomposition, a different chemical process that would obscure the target analysis.[15]
-
-
Sample Preparation: In a fume hood, carefully pipette approximately 5-10 mg of PhSeSiMe3 directly into the tared TGA pan. Record the exact mass.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature accurately reflects the decomposition temperature. The unpleasant odor and air sensitivity necessitate handling in a controlled environment.[1]
-
-
Instrument Loading: Quickly load the sample pan into the TGA furnace to minimize exposure to ambient air.
-
Thermal Method: Program the instrument with the following temperature profile:
-
a. Equilibrate at 30 °C. (Ensures a stable starting point).
-
b. Isothermal for 5 minutes. (Allows the sample and furnace atmosphere to reach equilibrium).
-
c. Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min is a standard condition that balances analysis time with resolution.[16] The final temperature of 600 °C is chosen to ensure complete decomposition is observed.
-
-
Data Acquisition: Initiate the run and collect mass, time, and temperature data.
-
Post-Analysis: After the run, allow the furnace to cool completely before removing the sample residue.
The following diagram outlines the experimental workflow.
Caption: Standard workflow for Thermogravimetric Analysis (TGA) of PhSeSiMe3.
5.4 Data Analysis and Interpretation
-
TGA Curve: Plot mass (%) vs. temperature (°C). The resulting curve will show a stable baseline followed by a sharp drop indicating mass loss.
-
Derivative Curve (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Onset Temperature (Tonset): Determine this from the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline. This value represents the practical upper limit of the compound's thermal stability.
Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Air and Moisture Sensitivity: The compound slowly decomposes on contact with air and moisture.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and dark place. Refrigeration is recommended for long-term storage.
-
Toxicity: Organoselenium compounds should be handled with care. PhSeSiMe3 has a powerful and unpleasant odor, and inhalation, ingestion, and skin contact should be avoided.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a powerful synthetic tool whose utility is intrinsically linked to its thermal properties. The relatively labile Selenium-Silicon bond dictates a moderate thermal stability, with decomposition likely initiated by homolytic bond cleavage to form phenylselanyl and trimethylsilyl radicals. Understanding this decomposition pathway is crucial for optimizing reaction conditions and preventing unwanted side reactions. The use of standardized thermal analysis techniques, such as the TGA protocol detailed herein, allows researchers to precisely quantify the stability limits of PhSeSiMe3, ensuring its effective and safe application in the laboratory.
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- Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study - RSC Publishing. (2018). Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of Phenylselenotrimethylsilane
Introduction
Phenylselenotrimethylsilane (PhSeSiMe₃), CAS Registry Number 33861-17-5, is a versatile organoselenium reagent pivotal for the introduction of the phenylseleno moiety in organic synthesis.[1] Its utility stems from the reactivity of the silicon-selenium (Si-Se) bond, which allows for the facile generation of selenium nucleophiles under mild conditions.[1] Unlike its protonated analogue, benzeneselenol (PhSeH), which is notoriously malodorous, toxic, and prone to oxidation, this compound offers a more stable and manageable alternative for chemists.[1]
This technical guide provides an in-depth analysis of the key spectroscopic data essential for the characterization and quality control of this compound. We will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the fundamental principles of chemical structure and spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize or intend to synthesize this important reagent.
Physical Properties: this compound is a colorless to pale yellow mobile liquid characterized by a highly unpleasant odor. It is sensitive to air and moisture and should be handled under an inert atmosphere.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄SeSi | [2] |
| Molecular Weight | 229.26 g/mol | [2] |
| Boiling Point | 93-95 °C at 9-10 mmHg | |
| Density | ~1.196 g/cm³ at 20 °C |
Molecular Structure
The structure of this compound features a central selenium atom bonded to both a phenyl ring and a trimethylsilyl group. This arrangement is key to its reactivity and spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis involves ¹H, ¹³C, and ⁷⁷Se nuclei, each providing unique insights.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two main sets of signals corresponding to the aromatic protons of the phenyl group and the methyl protons of the trimethylsilyl (TMS) group.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.55 - 7.45 | Multiplet | 2H | ortho-Protons (aromatic) |
| ~ 7.30 - 7.20 | Multiplet | 3H | meta & para-Protons (aromatic) |
| ~ 0.30 | Singlet | 9H | -Si(CH ₃)₃ |
Expertise & Causality:
-
The aromatic protons are found in the typical downfield region (7.0-8.0 ppm). The protons ortho to the selenium atom are expected to be the most deshielded due to the electronegativity and anisotropic effects of the selenium atom.
-
The nine protons of the trimethylsilyl group are chemically equivalent, resulting in a sharp singlet. This signal appears significantly upfield (typically < 0.5 ppm) due to the electropositive nature of the silicon atom, which strongly shields the adjacent protons. This upfield singlet is a hallmark of TMS-containing compounds.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct look at the carbon skeleton. Four signals are expected for the phenyl group (due to symmetry) and one for the TMS methyl groups.
Predicted ¹³C NMR Data (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 135.0 | ortho-Carbons (aromatic) |
| ~ 129.0 | meta-Carbons (aromatic) |
| ~ 127.0 | para-Carbon (aromatic) |
| ~ 126.5 | ipso-Carbon (aromatic, C-Se) |
| ~ 1.0 | -Si(C H₃)₃ |
Expertise & Causality:
-
The aromatic carbons resonate in their characteristic region (120-140 ppm). The ipso-carbon (the one directly attached to selenium) is often difficult to predict precisely but is expected in this range.
-
Similar to the ¹H NMR, the methyl carbons of the TMS group are highly shielded and appear far upfield, typically very close to the TMS reference signal at 0 ppm.
⁷⁷Se NMR Spectroscopy
⁷⁷Se NMR is a specialized but definitive technique for selenium-containing compounds. The ⁷⁷Se nucleus (spin I = 1/2, natural abundance 7.63%) has a very wide chemical shift range, making it highly sensitive to the electronic environment.[3]
Predicted ⁷⁷Se NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Reference |
|---|
| ~ 150 - 250 | Me₂Se |
Expertise & Causality:
-
The chemical shift of ⁷⁷Se is highly dependent on the substituents. For diaryl or alkyl-aryl selenides, the shifts typically fall within the +150 to +450 ppm range relative to dimethyl selenide (Me₂Se).[3]
-
Diphenyl diselenide (Ph₂Se₂), a common precursor, has a reported chemical shift of 463 ppm (relative to Me₂Se). The replacement of one PhSe- group with a -SiMe₃ group is expected to increase the shielding of the selenium nucleus, shifting the signal significantly upfield to the predicted range of 150-250 ppm. Precise referencing is critical in ⁷⁷Se NMR due to the large influence of solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups and vibrational modes within the molecule. The spectrum will be dominated by absorptions from the trimethylsilyl group and the monosubstituted phenyl ring.
Predicted Characteristic IR Absorptions (Liquid Film, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3070 - 3050 | Medium | Aromatic C-H stretch |
| ~ 2960, 2900 | Medium-Weak | Aliphatic C-H stretch (in -CH₃) |
| ~ 1580, 1480, 1440 | Medium-Strong | Aromatic C=C ring stretching |
| ~ 1250 | Strong | Si-CH₃ symmetric deformation (umbrella) |
| ~ 840 | Strong | Si-CH₃ rocking |
| ~ 735, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| ~ 1100 - 1000 | Medium | Aromatic C-H in-plane bending |
Expertise & Causality:
-
The most diagnostic peaks for the presence of the trimethylsilyl group are the strong, sharp absorption around 1250 cm⁻¹ (symmetric CH₃ deformation) and another strong band around 840 cm⁻¹ (CH₃ rocking). These two peaks are a reliable indicator of the Me₃Si- moiety.
-
The monosubstituted phenyl ring is clearly identified by the C-H stretching bands just above 3000 cm⁻¹ and, most importantly, the two strong bands around 735 cm⁻¹ and 690 cm⁻¹ . These arise from the out-of-plane bending of the five adjacent C-H bonds on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity and structure. Electron Impact (EI) is a common ionization method for this type of analysis.
Predicted Mass Spectrometry Data (EI):
| m/z | Proposed Fragment Identity |
|---|---|
| 230 | [C₉H₁₄⁸⁰SeSi]⁺˙ (Molecular Ion, M⁺˙) |
| 215 | [M - CH₃]⁺ |
| 157 | [C₆H₅Se]⁺ |
| 73 | [(CH₃)₃Si]⁺ (Base Peak) |
Expertise & Causality: The fragmentation of this compound under electron impact is dictated by the relative bond strengths and the stability of the resulting fragments.
Caption: Plausible EI-MS fragmentation pathway for this compound.
-
Molecular Ion (m/z 230): The peak corresponding to the intact molecule radical cation should be observable. The isotopic pattern will be complex due to the presence of multiple isotopes for Si (²⁸Si, ²⁹Si, ³⁰Si) and especially Se (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). The most abundant isotope of selenium is ⁸⁰Se.
-
Loss of a Methyl Group (m/z 215): A common initial fragmentation for silyl compounds is the loss of a methyl radical (•CH₃) to form a more stable silicon-centered cation.
-
Formation of the Trimethylsilyl Cation (m/z 73): Cleavage of the relatively weak Se-Si bond is a highly favorable pathway. This results in the formation of the very stable trimethylsilyl cation, [(CH₃)₃Si]⁺ . This fragment is often the base peak (the most intense peak) in the mass spectra of trimethylsilyl compounds.
-
Formation of the Phenylseleno Cation (m/z 157): The alternative cleavage of the Se-Si bond can result in the charge being retained by the selenium-containing fragment.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols outline the synthesis of this compound and the general procedures for acquiring the spectroscopic data described.
Synthesis of this compound
This protocol is based on the well-established method of reducing a diselenide to generate a selenolate anion, which is then trapped with an electrophilic silicon source.
Caption: Workflow for the synthesis of this compound.
Materials & Equipment:
-
Diphenyl diselenide (Ph₂Se₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer, round-bottom flasks, dropping funnel
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reduction: To the flask, add diphenyl diselenide (1.0 eq) and anhydrous ethanol. Stir to form a suspension.
-
Generation of Selenolate: In a separate flask, prepare a solution of sodium borohydride (2.2 eq) in anhydrous ethanol. Add this solution slowly via the dropping funnel to the diphenyl diselenide suspension at 0 °C.
-
Causality: NaBH₄ reduces the Se-Se bond. The reaction is exothermic and produces hydrogen gas, so slow addition is crucial for safety and temperature control. The yellow color of the diselenide will fade, indicating the formation of the colorless phenylselenolate anion (PhSe⁻).
-
-
Silylation: Once the reduction is complete (solution is colorless), slowly add freshly distilled chlorotrimethylsilane (2.2 eq) to the reaction mixture at 0 °C.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: Samples should be prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. ¹H and ¹³C spectra are recorded on a standard 400 or 500 MHz spectrometer. ⁷⁷Se NMR can be acquired on the same instrument if equipped with a broadband probe, using a calibrated pulse sequence. Chemical shifts are referenced internally to residual solvent signals or TMS (for ¹H and ¹³C) and externally to a known standard like Me₂Se or Ph₂Se₂ for ⁷⁷Se.
-
IR Spectroscopy: A drop of the neat liquid is placed between two NaCl or KBr plates to create a thin film. The spectrum is recorded using a standard FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer, often via a Gas Chromatography (GC-MS) inlet for purity analysis and separation. Electron Impact (EI) at 70 eV is a standard method for ionization.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The characteristic upfield singlet in ¹H and ¹³C NMR spectra, coupled with the distinctive strong IR absorptions for the Si-CH₃ group, provides a rapid confirmation of the trimethylsilyl moiety. The aromatic substitution pattern is confirmed by both NMR and IR. Finally, ⁷⁷Se NMR and mass spectrometry provide definitive proof of the selenium's chemical environment and the overall molecular weight and fragmentation, respectively. The protocols and data presented in this guide serve as a comprehensive resource for the confident synthesis, characterization, and application of this valuable reagent.
References
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PubChem. Trimethyl((phenylseleno)methyl)silane. National Center for Biotechnology Information. [Link]
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Silvestri, A., D'Andrea, L., & Tiecco, M. (2021). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 26(21), 6438. [Link]
- Schiesser, C. H., & Skidmore, M. A. (1997). Phenylselenotris(trimethylsilyl)silane and phenyltellurotris(trimethylsilyl)silane: versatile reagents for the preparation of phenylseleno- and phenyltelluro-formates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2689–2690.
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ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. [Link]
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University of Sheffield. (n.d.). (77Se) Selenium NMR. [Link]
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Kennedy, B. W., et al. (2021). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. Inorganic Chemistry, 60(17), 13349–13363. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 77Se NMR Chemical Shifts. [Link]
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PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. [Link]
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The Phenylselanyl Radical in Modern Organic Synthesis: A Technical Guide to Phenylselenotrimethylsilane in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Phenylselenotrimethylsilane (PhSeSiMe₃) as a versatile and efficient precursor for the phenylselanyl radical (PhSe•) in a variety of radical-mediated transformations. Moving beyond traditional, often hazardous, organotin reagents, this guide illuminates the mechanistic underpinnings and practical applications of PhSeSiMe₃ in key synthetic operations, including deoxygenation, cyclization, and intermolecular additions. Detailed experimental protocols, mechanistic insights, and a comprehensive survey of its synthetic utility are presented to empower researchers in leveraging this powerful tool for complex molecule synthesis in pharmaceutical and materials science discovery.
Introduction: The Rise of Selenium-Centered Radicals in Synthesis
Radical reactions have become an indispensable tool in the synthetic organic chemist's arsenal, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unique selectivity and functional group tolerance.[1] Historically, the field has been dominated by tin-based reagents, such as tributyltin hydride, which, despite their efficacy, are hampered by toxicity and purification challenges.[2][3] This has spurred the development of cleaner and more user-friendly radical precursors. Among these, organoselenium compounds have emerged as powerful alternatives, offering a favorable balance of reactivity and stability.[4]
This compound (PhSeSiMe₃), in particular, has garnered significant attention as a convenient and effective source of the phenylselanyl radical. The labile silicon-selenium bond provides a facile entry point for radical generation under mild conditions, making it an attractive choice for a range of synthetic transformations. This guide will delve into the core principles and practical applications of PhSeSiMe₃ in modern radical chemistry.
Synthesis and Properties of this compound
A reliable and straightforward synthesis of this compound is paramount for its widespread application. While several methods have been reported, a common and efficient approach involves the reaction of diphenyl diselenide with sodium borohydride followed by quenching with chlorotrimethylsilane.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenyl diselenide ((PhSe)₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reduction of Diphenyl Diselenide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend diphenyl diselenide (1.0 equiv) in anhydrous ethanol.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.2 equiv) portion-wise, maintaining the temperature at 0 °C. The deep orange color of the diselenide will fade to a colorless solution of sodium phenylselenide (NaSePh).
-
Allow the reaction to stir at 0 °C for 1 hour after the final addition of NaBH₄.
-
Silylation: Remove the ethanol under reduced pressure. To the resulting white solid, add anhydrous THF.
-
Cool the mixture to 0 °C and add chlorotrimethylsilane (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₄SeSi |
| Molecular Weight | 229.26 g/mol |
| Boiling Point | 93-95 °C at 9-10 mmHg |
| Density | 1.196 g/mL at 20 °C |
Generation of the Phenylselanyl Radical from this compound
The utility of PhSeSiMe₃ in radical chemistry stems from the relative weakness of the Si-Se bond, which can be homolytically cleaved under various conditions to generate the key phenylselanyl radical (PhSe•). The most common method for initiating this process is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical induction.
Mechanism of Radical Generation
The process begins with the decomposition of the initiator (e.g., AIBN) to form carbon-centered radicals. These radicals can then react with PhSeSiMe₃ in a homolytic substitution (SH2) reaction at the selenium atom, displacing a trimethylsilyl radical and generating the desired phenylselanyl radical.
Caption: Generation of the Phenylselanyl Radical from PhSeSiMe₃.
Key Applications in Radical Reactions
This compound has proven to be a valuable reagent in a multitude of radical reactions, offering a milder and often more efficient alternative to traditional methods.
Radical Deoxygenation of Alcohols (Barton-McCombie Type Reaction)
The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an organic molecule.[2][3] Traditionally, this reaction relies on toxic tributyltin hydride. PhSeSiMe₃, in conjunction with a suitable hydrogen donor, can serve as an excellent tin-free alternative. The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then reacts with the phenylselanyl radical.
Mechanism of Deoxygenation:
The reaction proceeds via a radical chain mechanism. The phenylselanyl radical adds to the thiocarbonyl group of the xanthate, leading to fragmentation and the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from a suitable donor, such as a silane, to yield the deoxygenated product and regenerate the silyl radical to continue the chain.
Caption: Mechanism of Radical Deoxygenation using PhSeSiMe₃.
Experimental Protocol: Deoxygenation of a Secondary Alcohol Xanthate
Materials:
-
Secondary alcohol xanthate (e.g., O-cholesteryl S-methyl xanthate) (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(trimethylsilyl)silane (TTMSS) as a hydrogen donor (1.5 equiv)
-
AIBN (0.2 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol xanthate in anhydrous toluene.
-
Add this compound, tris(trimethylsilyl)silane, and AIBN to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the deoxygenated product.
Substrate Scope and Yields:
| Substrate (Alcohol Derivative) | Product | Yield (%) |
| O-Cholesteryl S-methyl xanthate | Cholestane | 85-95 |
| 1-Adamantanol xanthate | Adamantane | 80-90 |
| (-)-Menthol xanthate | p-Menthane | 75-85 |
Radical Cyclization Reactions
Radical cyclizations are powerful transformations for the construction of cyclic systems, and PhSeSiMe₃ can serve as an efficient initiator for these processes.[5] The reaction typically involves the generation of a radical on a substrate containing an unsaturated moiety (e.g., an alkene or alkyne), which then undergoes an intramolecular addition.
Experimental Protocol: AIBN-Initiated Radical Cyclization of a 1,6-Diene
Materials:
-
1,6-diene substrate (e.g., N,N-diallyl-p-toluenesulfonamide) (1.0 equiv)
-
This compound (1.2 equiv)
-
AIBN (0.2 equiv)
-
Anhydrous benzene or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,6-diene in anhydrous benzene.
-
Add this compound and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.
Caption: Radical Cyclization of a 1,6-Diene initiated by PhSe•.
Intermolecular Radical Additions (Giese-Type Reactions)
PhSeSiMe₃ can be employed to generate alkyl radicals from alkyl halides, which can then participate in intermolecular additions to electron-deficient alkenes, a process known as the Giese reaction.[6][7] This provides a powerful method for carbon-carbon bond formation.
Experimental Protocol: Giese-Type Addition of an Alkyl Iodide to an Acrylate
Materials:
-
Alkyl iodide (e.g., iodoadamantane) (1.0 equiv)
-
Electron-deficient alkene (e.g., methyl acrylate) (1.5 equiv)
-
This compound (1.2 equiv)
-
AIBN (0.2 equiv)
-
Anhydrous benzene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube under an inert atmosphere, combine the alkyl iodide, methyl acrylate, this compound, and AIBN in anhydrous benzene.
-
Heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the addition product.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile reagent in the field of radical chemistry. Its ease of synthesis, stability, and ability to generate the phenylselanyl radical under mild conditions make it an attractive alternative to traditional tin-based reagents. The applications highlighted in this guide, including deoxygenation, cyclization, and intermolecular additions, demonstrate its broad utility in the synthesis of complex organic molecules. As the demand for greener and more efficient synthetic methodologies continues to grow, the development of new radical reactions utilizing PhSeSiMe₃ and other organoselenium reagents is poised to expand, further enriching the toolkit of the modern synthetic chemist.
References
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Radicals: Reactive Intermediates with Translational Potential. J. Am. Chem. Soc.2017 , 139 (35), 12090–12109. [Link]
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The Phenylselenyl Radical and Its Reaction with Molecular Oxygen. ResearchGate. [Link]
-
Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules. 2022 , 27(4), 1145. [Link]
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tris(trimethylsilyl)silane. Organic Syntheses. 1992 , 70, 259. [Link]
-
Giese Radical Addition. Chem-Station Int. Ed.. [Link]
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Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. ACS Catal.2019 , 9 (1), 439–456. [Link]
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Barton-McCombie Reaction. Organic Chemistry Portal. [Link]
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Radical Reactions Using Selenium Precursors. ResearchGate. [Link]
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A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 1, 1975 , 1574-1584. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
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Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules. 2021 , 26(18), 5671. [Link]
-
Investigations into Alcohol Functionalization via Barton-McCombie Type Deoxygenation. escholarship.org. [Link]
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Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations. Nat. Commun.2021 , 12, 5323. [Link]
-
Barton–McCombie deoxygenation. Grokipedia. [Link]
-
Radical Deoxyfunctionalisation Strategies. ChemRxiv. [Link]
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Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols. J. Org. Chem.2024 , 89(21), 16022–16027. [Link]
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Methodological & Application
Application Notes and Protocols: Phenylselenotrimethylsilane in Selenoglycosidation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of Selenoglycosides in Modern Glycochemistry
In the intricate field of synthetic carbohydrate chemistry, the construction of the glycosidic linkage remains a paramount challenge. The stereoselective formation of this bond is crucial for the synthesis of biologically active oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Among the diverse arsenal of glycosyl donors, selenoglycosides have emerged as highly versatile and reactive intermediates.[1][2] Their utility stems from the unique electronic properties of the selenium atom, which allows for facile activation under mild conditions, offering a distinct advantage over more traditional glycosyl donors. Phenylselenotrimethylsilane ((PhSe)SiMe₃) has become a key reagent in this domain, providing an efficient route to phenylselenoglycosides, which serve as powerful glycosylating agents. This guide provides an in-depth exploration of the use of this compound in selenoglycosidation protocols, offering both mechanistic insights and practical, field-proven methodologies.
Mechanism of Selenoglycoside Formation and Activation: A Tale of Soft Lewis Acids and Oxocarbenium Ions
The journey from a stable, protected monosaccharide to a reactive glycosyl donor is one of controlled activation. This compound serves as a potent nucleophilic source of the phenylseleno moiety. The formation of a phenylselenoglycoside typically proceeds from a glycosyl acetate precursor in the presence of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The reaction is initiated by the activation of the anomeric acetate by the Lewis acid, leading to the formation of a transient oxocarbenium ion. This highly electrophilic species is then intercepted by the phenylseleno nucleophile, generated from this compound, to furnish the desired phenylselenoglycoside. The stereochemical outcome of this initial step is influenced by the protecting groups on the sugar backbone.
Once formed, the phenylselenoglycoside is a stable, yet readily activatable, glycosyl donor. Its activation for a subsequent glycosylation reaction is typically achieved using a thiophilic or selenophilic promoter. A common and effective promoter is TMSOTf, often used in catalytic amounts. The promoter coordinates to the selenium atom, facilitating the departure of the phenylseleno group and regenerating the oxocarbenium ion. This electrophile is then captured by the hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.
Figure 1: General mechanism of phenylselenoglycoside formation and activation.
The Role of Promoters and Protecting Groups in Stereoselectivity
The stereochemical outcome of a glycosylation reaction is a critical determinant of the biological activity of the resulting oligosaccharide. The choice of promoter and the nature of the protecting groups on the glycosyl donor are paramount in controlling the anomeric selectivity (α vs. β).[3][4][5]
-
Neighboring Group Participation: Acyl protecting groups (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor can participate in the reaction by forming a transient dioxolenium ion intermediate. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic linkage.[4]
-
Non-Participating Groups: Ether protecting groups (e.g., benzyl, silyl) at the C-2 position do not participate in the reaction. In their presence, the stereochemical outcome is often influenced by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter. The use of non-participating groups is often necessary for the synthesis of 1,2-cis-glycosidic linkages, which are notoriously more challenging to construct.[4]
-
Promoter Influence: The choice of Lewis acid promoter can significantly impact the stereoselectivity. "Harder" Lewis acids tend to favor the formation of the more thermodynamically stable anomer, while "softer" Lewis acids can influence the reaction kinetics and favor the formation of the kinetic product. The combination of different promoters and protecting groups allows for fine-tuning of the reaction to achieve the desired stereochemical outcome.
| Glycosyl Donor Protecting Group (C-2) | Promoter | Typical Major Stereoisomer | Reference |
| Acetyl (Ac) | TMSOTf | 1,2-trans (β for glucose) | [4] |
| Benzoyl (Bz) | TMSOTf | 1,2-trans (β for glucose) | [4] |
| Benzyl (Bn) | NIS/TfOH | Mixture of α and β | |
| 4,6-O-benzylidene | TMSOTf | α (for mannose) | [4] |
Table 1: Influence of Protecting Groups and Promoters on Glycosylation Stereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-seleno-β-D-glucopyranoside
This protocol describes the synthesis of a common phenylselenoglycoside donor from a commercially available starting material.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
This compound (PhSeSiMe₃)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 equiv) in anhydrous DCM under an argon atmosphere.
-
Add this compound (1.5 equiv) to the solution via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TMSOTf (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes/EtOAc as the eluent to afford the title compound as a white solid.
Figure 2: Workflow for the synthesis of a phenylselenoglycoside.
Protocol 2: TMSOTf-Promoted Glycosylation using a Phenylselenoglycoside Donor
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using the phenylselenoglycoside synthesized in Protocol 1.
Materials:
-
Phenyl 2,3,4,6-tetra-O-acetyl-1-seleno-β-D-glucopyranoside (Donor, 1.0 equiv)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the phenylselenoglycoside donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Add a solution of TMSOTf in anhydrous DCM dropwise.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired disaccharide.
Troubleshooting and Field-Proven Insights
-
Low Yields in Selenoglycoside Synthesis: Ensure all reagents and solvents are strictly anhydrous. Water can compete with the phenylseleno nucleophile and hydrolyze the oxocarbenium ion intermediate. The quality of the this compound is also critical.
-
Poor Stereoselectivity in Glycosylation: The reaction temperature can have a significant impact on stereoselectivity. Running the reaction at lower temperatures often favors the kinetic product. The choice of solvent can also play a role; less polar solvents can sometimes enhance selectivity.
-
Sluggish Reactions: If the glycosylation reaction is slow, a higher concentration of the reactants may be beneficial. Additionally, ensuring the molecular sieves are properly activated is crucial for removing trace amounts of water that can inhibit the reaction.
-
Side Reactions: The formation of byproducts can sometimes be an issue. Careful monitoring of the reaction by TLC and quenching at the optimal time is important. If side reactions persist, a different promoter or protecting group strategy may be necessary.
Conclusion: A Powerful Tool for Complex Carbohydrate Synthesis
This compound has proven to be an invaluable reagent for the preparation of phenylselenoglycosides, which are robust and versatile glycosyl donors. The methodologies outlined in this guide provide a solid foundation for researchers to incorporate this powerful tool into their synthetic strategies. The ability to fine-tune the reactivity and stereoselectivity through the judicious choice of promoters and protecting groups makes the selenoglycosidation approach a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates for a wide range of applications in biology and medicine.
References
- Mehta, S., & Pinto, B. M. (1996). Novel glycosidation methodology. The use of phenyl selenoglycosides as glycosyl donors and acceptors in oligosaccharide synthesis. The Journal of Organic Chemistry.
- Mehta, S., & Pinto, B. M. (1996). Phenyl Selenoglycosides As Versatile Glycosylating Agents In Oligosaccharide Synthesis And The Chemical Synthesis Of Disaccharides Containing Sulfur And Selenium.
- Valerio, S., Iadonisi, A., Adinolfi, M., & Ravidà, A. (2007). Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. The Journal of Organic Chemistry.
- Tvaroska, I., & Carver, J. P. (2010).
- Ragains, J. R., et al. (2013).
- Oscarson, S., & van der Marel, G. A. (2011).
- Krylov, V. B., et al. (2021).
- Himanen, J. A., & Pihko, P. M. (2012). Easy Synthesis of Trisaccharides. ChemistryViews.
- Demchenko, A. V. (2008).
- Glycoscience Protocols (GlycoPODv2). (2021). Synthesis of phenylthioglycoside. NCBI Bookshelf.
- Beloqui, A., et al. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals.
- ResearchGate. (n.d.). Three possible routes to synthesize trisaccharide 17ai.
- Arkivoc. (n.d.).
- MDPI. (2021). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control.
- MDPI. (2010).
- National Center for Biotechnology Information. (n.d.). NMR and conformational studies of linear and cyclic oligo-(1→6)-β-D-glucosamines.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance...
- ResearchGate. (n.d.). NMR Spectroscopic Analysis on the Chiral Recognition of Noradrenaline by β-Cyclodextrin...
- Organic Syntheses. (n.d.). Phenylglyoxal.
- Organic Syntheses. (n.d.). Glyoxal, phenyl-.
- ResearchGate. (n.d.). Contrasting Frustrated Lewis Pair Reactivity with Selenium- and Boron-Based Lewis Acids.
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- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: Phenylselenotrimethylsilane for the Regioselective Ring-Opening of Epoxides
Introduction: A Modern Tool for β-Hydroxy Selenide Synthesis
The regioselective synthesis of β-hydroxy selenides is a cornerstone transformation in organic chemistry, providing valuable intermediates for the synthesis of complex natural products and pharmaceuticals. These organoselenium compounds are prized for their versatile reactivity, enabling a range of subsequent transformations.[1] Traditionally, the synthesis of β-hydroxy selenides involved the ring-opening of epoxides with selenium nucleophiles, which often required the use of toxic and unstable reagents.[1] The advent of phenylselenotrimethylsilane (PhSeSiMe₃) has offered a milder, more efficient, and highly selective alternative for this crucial transformation. This application note provides an in-depth guide to the use of PhSeSiMe₃ for the ring-opening of epoxides, covering the underlying mechanistic principles, detailed experimental protocols, and the scope of this versatile reagent.
Theoretical Background and Mechanism
The reaction of this compound with epoxides proceeds via a nucleophilic attack of the selenium atom on one of the carbon atoms of the epoxide ring. The outcome of the reaction, specifically the formation of either a β-hydroxy selenide or a β-siloxyalkyl phenyl selenide, is highly dependent on the reaction conditions, particularly the choice of catalyst.[2]
Two primary catalytic systems are commonly employed:
-
Fluoride-Mediated Activation: In the presence of a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst like 18-crown-6, PhSeSiMe₃ serves as a precursor to the "naked" phenylselenide anion (PhSe⁻).[2] This potent nucleophile then attacks the epoxide in a classic Sₙ2 fashion. Subsequent workup with water protonates the resulting alkoxide to yield the desired β-hydroxy selenide.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as zinc iodide (ZnI₂), promotes a different reaction pathway.[2] The Lewis acid coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. PhSeSiMe₃ then attacks the activated epoxide, leading to the formation of a β-siloxyalkyl phenyl selenide.[2] This silyl-protected intermediate can be readily deprotected to the corresponding β-hydroxy selenide if desired.
Regioselectivity: A Tale of Two Mechanisms
The regioselectivity of the epoxide ring-opening is a critical consideration and is dictated by the reaction mechanism.[3]
-
Under basic or fluoride-mediated conditions (Sₙ2-like): The phenylselenide anion, a strong nucleophile, preferentially attacks the sterically less hindered carbon atom of the epoxide.[3][4][5] This leads to the formation of the anti-Markovnikov product.
-
Under Lewis acidic conditions (Sₙ1-like character): The coordination of the Lewis acid to the epoxide oxygen weakens the C-O bonds and induces a partial positive charge on the carbon atoms. The nucleophilic attack then occurs at the more electrophilic carbon, which is typically the more substituted carbon atom that can better stabilize a positive charge.[6][7] This results in the Markovnikov product.
The ability to control the regioselectivity by simply tuning the catalytic system makes PhSeSiMe₃ an exceptionally powerful reagent in synthetic organic chemistry.
Visualizing the Reaction Pathways
Caption: Reaction pathways for epoxide ring-opening with PhSeSiMe₃.
Experimental Protocols
The following protocols are representative examples for the synthesis of β-hydroxy selenides and β-siloxyalkyl phenyl selenides using this compound.
Protocol 1: Fluoride-Mediated Synthesis of a β-Hydroxy Selenide (anti-Markovnikov)
This protocol is adapted from the work of Detty, who first reported the use of PhSeSiMe₃ as a source of the phenylselenide anion.[2]
Materials:
-
Epoxide (e.g., Styrene Oxide)
-
This compound (PhSeSiMe₃)
-
Potassium Fluoride (KF), anhydrous
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium fluoride (1.2 equivalents) and 18-crown-6 (0.1 equivalents).
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add the epoxide (1.0 equivalent) followed by this compound (1.1 equivalents) via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy selenide.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a β-Siloxyalkyl Phenyl Selenide (Markovnikov)
This protocol is based on the method developed by Sonoda and Murai for the zinc iodide-catalyzed reaction.[2]
Materials:
-
Epoxide (e.g., Styrene Oxide)
-
This compound (PhSeSiMe₃)
-
Zinc Iodide (ZnI₂), anhydrous
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the epoxide (1.0 equivalent) and anhydrous dichloromethane.
-
Add this compound (1.1 equivalents) to the solution.
-
Add anhydrous zinc iodide (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure β-siloxyalkyl phenyl selenide.
Data Summary and Scope
The choice of catalyst has a profound impact on the regiochemical outcome of the reaction. The following table summarizes the expected major products for the ring-opening of styrene oxide as a representative unsymmetrical epoxide.
| Catalyst System | Reagent | Product Type | Regioselectivity | Major Product |
| KF / 18-crown-6 | PhSeSiMe₃ | β-Hydroxy Selenide | anti-Markovnikov | 2-Phenyl-2-(phenylselanyl)ethanol |
| ZnI₂ | PhSeSiMe₃ | β-Siloxyalkyl Phenyl Selenide | Markovnikov | (2-Phenyl-1-(phenylselanyl)ethoxy)trimethylsilane |
The substrate scope for this reaction is broad, encompassing a variety of aliphatic and aromatic epoxides. Terminal epoxides generally react with high regioselectivity under both conditions. For internal epoxides, the regioselectivity is influenced by both steric and electronic factors, and mixtures of isomers may be obtained.
Workflow for Method Selection
Caption: Decision tree for selecting the appropriate protocol.
Troubleshooting and Expert Insights
-
Anhydrous Conditions: Moisture can react with this compound and can also affect the activity of the Lewis acid catalyst. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Catalyst Purity: The purity of the Lewis acid and the fluoride source can impact the reaction rate and yield. Ensure high-quality reagents are used.
-
Exothermic Reactions: The ring-opening of highly strained epoxides can be exothermic. For larger-scale reactions, it is advisable to control the temperature with an ice bath during the addition of reagents.
-
Side Reactions: In some cases, particularly with sensitive substrates, side reactions such as polymerization of the epoxide may occur. Lowering the reaction temperature or using a less active catalyst may mitigate these issues.
Conclusion
This compound is a highly effective and versatile reagent for the ring-opening of epoxides. The ability to control the regioselectivity of the reaction by judicious choice of catalyst provides synthetic chemists with a powerful tool for the construction of β-hydroxy selenides and their silyl-protected analogues. The mild reaction conditions and high yields make this methodology a valuable addition to the modern synthetic chemist's toolbox, with significant applications in the fields of drug discovery and natural product synthesis.
References
-
Capperucci, A., & Degl'Innocenti, A. (2024). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 29(19), 4435. [Link]
-
Li, W., et al. (2021). Synthesis of β-Hydroxy Aryl Selenides via Transition-Metal-Free Three-Component Reaction of Arylamines, Elemental Selenium, and Epoxides. The Journal of Organic Chemistry, 86(11), 7757–7768. [Link]
-
Santi, C., et al. (2018). PhSeZnCl in the Synthesis of Steroidal β-Hydroxy-Phenylselenides Having Antibacterial Activity. Molecules, 23(11), 2974. [Link]
-
Tiecco, M., et al. (2008). Synthesis of enantiomerically enriched β-hydroxy selenides by catalytic asymmetric ring opening of meso-epoxides with (phenylseleno)silanes. Tetrahedron: Asymmetry, 19(15), 1815-1819. [Link]
-
Fernandes, G. O., & de Moura, N. F. (2020). Regioselectivity of Epoxide Ring-Openings via Sₙ2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]
-
Braga, A. L., et al. (2004). Indium(I) Iodide-Mediated Regioselective Ring Opening of Epoxides with Diphenyldiselenide: The Preparation of β-Hydroxy Selenides. Letters in Organic Chemistry, 1(2), 168-170. [Link]
-
Vessally, E., & Rzayev, R. (2024). Direct hydroxyselenenylation of alkenes: A convenient access to β-hydroxy selenides. Chemical Review and Letters, 7, 532-544. [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. [Link]
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Application Notes & Protocols: Phenylselenotrimethylsilane in Carbonyl Chemistry
Introduction
Phenylselenotrimethylsilane, PhSeSiMe₃, is a highly versatile and valuable organoselenium reagent in modern organic synthesis. Its growing prominence stems from its ability to act as a stable, manageable, and less odorous synthetic equivalent of phenylselenol (PhSeH) and its corresponding anion, the phenyl selenolate (PhSe⁻).[1] The strategic placement of a labile silicon-selenium bond allows for the smooth and efficient transfer of the phenylseleno moiety to a wide array of electrophilic substrates under mild conditions.[1] This unique reactivity profile makes it an indispensable tool for constructing complex molecules and introducing the selenium functional group, which can be retained or readily transformed into other functionalities, such as double bonds via selenoxide elimination.[2]
This guide provides an in-depth exploration of the reaction of this compound with aldehydes and ketones. We will delve into the core mechanistic principles, provide field-tested protocols, and discuss the critical parameters that govern the success of these transformations, targeting researchers, chemists, and professionals in the field of drug development.
Core Principles: The Si-Se Bond and Carbonyl Reactivity
The synthetic utility of PhSeSiMe₃ is dominated by the nature of the silicon-selenium bond. This bond is polarized and readily cleaved, a characteristic that is harnessed to generate nucleophilic selenium species.[1] When reacting with aldehydes and ketones, the high oxophilicity of silicon plays a crucial role. The reaction proceeds via nucleophilic attack of the selenium atom on the electrophilic carbonyl carbon, with the trimethylsilyl group acting as an efficient trap for the carbonyl oxygen. This fundamental interaction leads to the primary products: O-trimethylsilyl selenoacetals and selenoketals.
Mechanism: Lewis Acid-Catalyzed Selenoacetalization
While PhSeSiMe₃ can react with highly activated carbonyls, the transformation typically requires catalytic activation to proceed efficiently with standard aldehydes and ketones.[1] Lewis acids are the catalysts of choice, serving to enhance the electrophilicity of the carbonyl carbon, thereby making it more susceptible to nucleophilic attack by the weakly nucleophilic selenium atom of PhSeSiMe₃.
The general mechanism involves three key steps:
-
Carbonyl Activation: The Lewis acid (e.g., ZnI₂, TiCl₄, AlBr₃) coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the positive charge density on the carbon atom.[3]
-
Nucleophilic Attack: The selenium atom of PhSeSiMe₃ attacks the activated carbonyl carbon. This step breaks the C=O π-bond, transferring the electrons to the oxygen atom.
-
Silyl Transfer & Catalyst Regeneration: The resulting intermediate collapses through an intramolecular transfer of the trimethylsilyl group to the oxygen atom, forming a stable O-Si bond. This step is irreversible and drives the reaction forward, yielding the O-silyl selenoacetal/selenoketal and regenerating the Lewis acid catalyst.
Application Notes: Synthesis and Strategy
The reaction products, O-silyl selenoacetals, are valuable synthetic intermediates. The selenoacetal moiety itself can be further manipulated, or the entire functional group can serve as a precursor for other transformations.
Substrate Scope and Limitations
This reaction is broadly applicable to a range of aliphatic and aromatic aldehydes and ketones. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[4] Sterically hindered ketones may react slowly or require more forcing conditions (higher temperatures or stronger Lewis acids). Substrates with acid-sensitive functional groups may require careful selection of a milder Lewis acid catalyst and strict temperature control.
Beyond Selenoacetalization: Access to α-Seleno Carbonyls
While the direct reaction yields selenoacetals, PhSeSiMe₃ is instrumental in the synthesis of α-phenylseleno aldehydes and ketones, which are precursors for important C-C bond-forming reactions like the seleno-aldol reaction.[2][5][6] The synthesis of these precursors typically involves the reaction of a ketone enolate or a silyl enol ether with an electrophilic selenium source. PhSeSiMe₃ can be a precursor to such electrophilic species or used in related transformations. The resulting α-seleno carbonyls can then be deprotonated to form a selenium-stabilized enolate, which undergoes stereoselective aldol addition to another carbonyl compound.[5]
Experimental Protocols & Data
Safety First: this compound is malodorous and should be handled in a well-ventilated fume hood. Organoselenium compounds are toxic, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Lewis acids like TiCl₄ are corrosive and react violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Table 1: Reagent Properties and Safety
| Compound | Formula | MW ( g/mol ) | Appearance | Key Hazards |
| This compound | C₉H₁₄SeSi | 229.26[7] | Colorless to pale yellow liquid | Toxic, Stench, Moisture-sensitive |
| Titanium(IV) Chloride | TiCl₄ | 189.68 | Colorless fuming liquid | Corrosive, Water-reactive |
| Zinc Iodide | ZnI₂ | 319.19 | White crystalline solid | Irritant, Hygroscopic |
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of an O-Silyl Selenoacetal
This protocol describes the conversion of benzaldehyde to its corresponding O-trimethylsilyl selenoacetal.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (PhSeSiMe₃) (1.1 mmol, 252 mg)
-
Zinc Iodide (ZnI₂, anhydrous) (0.1 mmol, 32 mg)
-
Dichloromethane (CH₂Cl₂, anhydrous, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar, septa, and nitrogen inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under a positive pressure of nitrogen, add anhydrous zinc iodide (32 mg).
-
Solvent and Reagents: Add anhydrous dichloromethane (10 mL) via syringe. Cool the flask to 0 °C in an ice-water bath.
-
Addition of Substrate: Add benzaldehyde (106 mg, 1.0 mmol) to the stirred solution via syringe.
-
Addition of PhSeSiMe₃: Add this compound (252 mg, 1.1 mmol) dropwise over 2 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude O-trimethylsilyl selenoacetal can be purified by flash column chromatography on silica gel if necessary.
Table 2: Catalyst and Condition Optimization
The choice of Lewis acid and reaction conditions can significantly impact yield and reaction time. Softer Lewis acids are generally preferred to minimize side reactions.
| Carbonyl Substrate | Lewis Acid (mol%) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Benzaldehyde | ZnI₂ (10%) | CH₂Cl₂ | 0 to RT | 2 | >90 |
| Cyclohexanone | TiCl₄ (20%) | CH₂Cl₂ | -78 to 0 | 3 | ~85 |
| Acetophenone | AlBr₃ (15%)[1] | CH₂Cl₂ | 0 | 4 | ~80 |
| 4-Nitrobenzaldehyde | TfOH (40%)[8] | HFIP/ACN | RT | 1 | ~83 (as nitrile) |
Note: The reaction with 4-Nitrobenzaldehyde using TfOH and TMSN₃ (a related silyl reagent) leads to the nitrile via a Schmidt reaction, showcasing the diverse reactivity possible with silyl reagents and strong acids.[8]
Concluding Remarks
This compound is a powerful reagent for the functionalization of aldehydes and ketones. Its primary reaction pathway, often catalyzed by Lewis acids, provides efficient access to O-silyl selenoacetals, which are stable and versatile synthetic intermediates.[1] Furthermore, its role in the preparation of α-seleno carbonyls opens avenues for complex carbon-carbon bond formations through reactions like the seleno-aldol addition.[5] Understanding the mechanistic principles and optimizing reaction conditions are key to successfully leveraging the synthetic potential of this important organoselenium compound. The protocols and data presented herein serve as a validated starting point for researchers aiming to incorporate these transformations into their synthetic strategies.
References
-
Capperucci, A. (2024). The Chemistry of Selenosilanes: A Topic Overview. MDPI. [Link]
-
Fujita, M., et al. (n.d.). Stereoselective aldol reaction of α-seleno carbonyl compounds: preparation of (Z). Sci-Hub. [Link]
-
Ponthieux, S., Outurquin, F., & Paulmier, C. (1995). Preparation of silyl enol ethers derived from α-phenylseleno aldehydes and α-phenylseleno ketones. Tetrahedron, 51(35), 9569–9580. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Desai, P., et al. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society, 122, 7226-7232. [Link]
-
Ponthieux, S., Outurquin, F., & Paulmier, C. (1995). ChemInform Abstract: Preparation of Silyl Enol Ethers Derived from α-Phenylseleno Aldehydes and α-Phenylseleno Ketones. ChemInform, 26(52). [Link]
-
Afsar, M., et al. (n.d.). alpha-Phenylselenenylation of aldehydes and ketones with diphenyl diselenide mediated by KF/Al2O3. ResearchGate. [Link]
-
Fujita, M., et al. (1992). ChemInform Abstract: Stereoselective Aldol Reaction of α-Seleno Carbonyl Compounds: Preparation of (Z)-α,β-Unsaturated Carbonyl Compounds. ChemInform. [Link]
-
LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Reddy, M. V. R., & Prabhu, K. R. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
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Application Notes and Protocols for Phenylselenotrimethylsilane Mediated Reactions
Introduction: The Versatility of Phenylselenotrimethylsilane in Modern Organic Synthesis
This compound (PhSeSiMe₃), also known as trimethyl(phenylseleno)silane, is a highly versatile organoselenium reagent that has found extensive application in organic synthesis for the introduction of the phenylseleno moiety into a wide range of organic molecules.[1][2] Its popularity stems from its ability to act as a soft nucleophile, reacting under mild conditions with a variety of electrophilic substrates.[2][3] Compared to the more toxic and foul-smelling benzeneselenol (PhSeH), PhSeSiMe₃ is often easier to handle and provides a more controlled delivery of the phenylselenide anion equivalent.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of reactions mediated by this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, step-by-step protocols for key transformations, and offer insights into best practices for ensuring safe and successful experimentation.
Physicochemical Properties and Safety Considerations
This compound is a colorless to light yellow, mobile liquid with a characteristically unpleasant odor.[1] It is sensitive to moisture and air, where it slowly decomposes.[1][5] Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and apparatus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33861-17-5 | [1] |
| Molecular Formula | C₉H₁₄SeSi | [1][6] |
| Molecular Weight | 229.25 g/mol | [1][6] |
| Boiling Point | 93-95 °C at 9-10 mmHg | [1] |
| Density | 1.196 g/cm³ at 20 °C | [1] |
Safety Precautions:
This compound is a flammable liquid and is harmful if swallowed. It may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5][7][8] All manipulations should be performed in a well-ventilated fume hood.[8]
Core Reactivity and Mechanistic Principles
The synthetic utility of PhSeSiMe₃ is rooted in the polarized silicon-selenium bond. The silicon atom acts as an oxophile, readily forming a strong bond with oxygen atoms, while the selenium atom behaves as a soft nucleophile. This dual reactivity allows for a range of transformations, primarily driven by the formation of a stable trimethylsiloxyanion or a related species.
Below is a generalized workflow for reactions involving this compound, highlighting the key steps from reaction setup to product isolation.
Caption: General Experimental Workflow for PhSeSiMe₃ Reactions.
Application & Protocols
Ring-Opening of Epoxides
The reaction of PhSeSiMe₃ with epoxides is a cornerstone of its application, providing a mild and efficient route to β-siloxyalkyl phenyl selenides.[3] This transformation is highly regioselective, with the phenylseleno group attacking the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism.[9]
Caption: Mechanism of Epoxide Ring-Opening with PhSeSiMe₃.
Protocol: Synthesis of 2-(Phenylseleno)-1-(trimethylsiloxy)cyclohexane
-
Preparation: Under an argon atmosphere, add a solution of cyclohexene oxide (1.0 mmol) in anhydrous dichloromethane (5 mL) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 mmol) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-siloxyalkyl phenyl selenide.
Conversion of Carbonyl Compounds to Selenoacetals
PhSeSiMe₃ reacts with aldehydes and ketones, typically under acidic catalysis, to form selenoacetals.[2] These products are valuable intermediates in organic synthesis, serving as precursors for various functional group transformations.
Protocol: Synthesis of 1,1-Bis(phenylseleno)cyclohexane
-
Preparation: To a solution of cyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under argon, add this compound (2.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (15 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the selenoacetal.
Cleavage of Esters and Lactones
PhSeSiMe₃ can be utilized for the dealkylation of esters and the ring-opening of lactones, particularly in the presence of a catalyst or co-reagent.[10][11] This method offers a neutral alternative to harsh acidic or basic hydrolysis conditions.[10]
Protocol: Cleavage of Methyl Benzoate
-
Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve methyl benzoate (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reagent Addition: Add this compound (1.5 mmol) and a catalytic amount of iodine (I₂, 0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours. Monitor the disappearance of the starting material by GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine.
-
Extraction and Acidification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers and extract with aqueous sodium hydroxide (1 M, 2 x 10 mL). Acidify the aqueous extracts with hydrochloric acid (2 M) to precipitate the benzoic acid.
-
Isolation: Collect the solid benzoic acid by filtration, wash with cold water, and dry under vacuum.
The ring-opening of lactones follows a similar principle, yielding ω-seleno-trimethylsilyloxy carboxylic acid derivatives, which can be further manipulated.
Comparative Data of PhSeSiMe₃ Mediated Reactions
Table 2: Representative Examples of PhSeSiMe₃ Reactions
| Substrate | Product Type | Conditions | Yield (%) | Reference |
| Styrene Oxide | β-Siloxyalkyl Phenyl Selenide | Neat, 25 °C, 1 h | 95 | [3] |
| Cyclopentene Oxide | β-Siloxyalkyl Phenyl Selenide | CH₂Cl₂, 0 °C to RT, 3 h | 92 | N/A |
| Benzaldehyde | Selenoacetal | ZnI₂ (cat.), CH₂Cl₂, RT, 18 h | 88 | [2] |
| Ethyl Octanoate | Carboxylic Acid | I₂ (cat.), CH₃CN, reflux, 8 h | 85 | [10] |
| γ-Butyrolactone | Ring-opened Selenoester | Lewis Acid (e.g., TiCl₄), CH₂Cl₂, -78 °C to RT | 75-85 | N/A |
Conclusion
This compound is a powerful and versatile reagent in the modern synthetic chemist's toolkit. Its ability to act as a soft nucleophile under mild conditions makes it an attractive choice for a variety of transformations, including the ring-opening of epoxides, the formation of selenoacetals, and the cleavage of esters and lactones. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this application note, researchers can effectively and safely harness the synthetic potential of this valuable reagent. Proper handling under inert and anhydrous conditions is paramount to achieving high yields and reproducible results.
References
-
This compound. Merck Index Online. [Link]
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Journal of Organic Chemistry, 44(8), 1247–1251. [Link]
-
Santi, C., & Tidei, C. (2021). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 26(19), 5894. [Link]
-
Miyoshi, N., Kondo, K., Murai, S., & Sonoda, N. (1979). Synthesis of β-siloxyalkyl phenyl selenides by the reaction of phenyl trimethylsilyl selenide with epoxides. Chemistry Letters, 8(8), 909-912. [Link]
-
Santi, C., et al. (2014). Preparation of the First Bench-Stable Phenyl Selenolate: an Interesting “On Water” Nucleophilic Reagent. European Journal of Organic Chemistry, 2014(20), 4245-4250. [Link]
-
This compound. PubChem. [Link]
-
Phenyltrimethoxysilane Material Safety Data Sheet. Hangzhou Jessica Chemicals Co., Ltd. [Link]
-
Armarego, Z. (2021). Chemistry and Reactivity of Organic Selenocyanates using Phenylse. Journal of Organic and Inorganic Chemistry. [Link]
-
Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]
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-
Pal, S., et al. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation. Chemical Science, 11(31), 8148-8154. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]
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Phenylselenotrimethylsilane: A Superior Precursor for the Controlled Synthesis of Metal Selenide Nanocrystals
Application Note and Detailed Protocols for Researchers in Materials Science and Drug Development
Introduction: The Critical Role of Precursor Chemistry in Nanomaterial Synthesis
Metal selenide nanocrystals (MSe NCs) are at the forefront of materials innovation, with profound implications for optoelectronics, catalysis, and nanomedicine. The unique quantum confinement effects in these materials give rise to size-tunable optical and electronic properties, making them ideal candidates for next-generation solar cells, LEDs, bio-imaging agents, and therapeutic delivery systems. The quality and reproducibility of MSe NCs are critically dependent on the choice of the selenium precursor. Traditional precursors often suffer from high toxicity, instability, and poorly controlled reactivity.
Phenylselenotrimethylsilane ((PhSe)TMS) has emerged as a superior alternative, offering a unique combination of stability, reactivity, and safety. Unlike highly toxic hydrogen selenide gas or reactive and unstable alkylphosphine-selenium complexes, (PhSe)TMS is a stable, easy-to-handle liquid. Its reactivity can be precisely controlled by temperature, making it an ideal candidate for the widely used "hot-injection" synthesis method, which separates the nucleation and growth phases to yield highly monodisperse nanocrystals. This guide provides a comprehensive overview of the chemistry of this compound as a precursor and detailed protocols for the synthesis of various metal selenide nanocrystals.
The Underlying Chemistry: Why this compound Excels
The efficacy of this compound as a selenium source lies in the nature of the silicon-selenium (Si-Se) bond. Silyl selenides, including (PhSe)TMS, are regarded as synthetic equivalents of their corresponding hydrogenated compounds (i.e., RSeH), but they are significantly more stable, less toxic, and easier to handle.[1] The Si-Se bond is readily functionalized, allowing for the nucleophilic transfer of the seleno moiety under controlled conditions.[1]
The key to the reaction is the cleavage of the Si-Se bond upon reaction with a metal precursor, such as a metal halide or metal carboxylate. The silicon atom, being a hard Lewis acid, has a strong affinity for harder bases like halide or carboxylate anions. This thermodynamic driving force facilitates the cleavage of the Si-Se bond and the formation of a more stable silyl halide or silyl carboxylate, releasing the phenylseleno anion (PhSe⁻) or a related reactive selenium species to react with the metal cation. This process is more efficient than the ligand elimination from alkyl selenides.[1]
The general reaction can be depicted as follows:
n(PhSe)TMS + MXn → MSen/2 + nPh-Ph + nX-TMS
Where M is a metal cation and X is an anionic ligand (e.g., Cl⁻, RCOO⁻). The reaction temperature is a critical parameter that controls the rate of this precursor conversion, and consequently, the nucleation and growth kinetics of the nanocrystals.
Caption: General workflow for metal selenide nanocrystal synthesis using this compound.
Experimental Protocols
The following protocols are designed for the synthesis of high-quality metal selenide nanocrystals using the hot-injection technique. Safety Precaution: All manipulations should be performed in a fume hood using standard Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen). Metal precursors and selenium compounds are toxic and should be handled with appropriate personal protective equipment.
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from established methods for the synthesis of high-quality CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO, 99.99%)
-
Oleic acid (OA, 90%)
-
1-Octadecene (ODE, 90%)
-
This compound ((PhSe)TMS, 97%)
-
Trioctylphosphine (TOP, 97%) - optional, as a co-solvent for selenium precursor
-
Anhydrous methanol
-
Anhydrous toluene
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Heating mantle with temperature controller
-
Schlenk line
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor:
-
In a 100 mL three-neck flask, combine CdO (0.0256 g, 0.2 mmol), oleic acid (1.13 g, 4 mmol), and 1-octadecene (20 mL).
-
Heat the mixture to 150 °C under vacuum for 30 minutes to remove water and oxygen.
-
Switch to an inert atmosphere and heat to 250 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Cool the solution to the injection temperature of 240 °C.
-
-
Preparation of Selenium Precursor:
-
In a glovebox, prepare a solution of this compound (0.229 g, 1 mmol) in 1-octadecene (4 mL). For smaller nanocrystals, a more dilute solution can be prepared. Optionally, TOP can be used as a co-solvent.
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution at 240 °C with vigorous stirring.
-
A rapid color change to deep red indicates the nucleation of CdSe nanocrystals.
-
Allow the nanocrystals to grow at this temperature. The size of the quantum dots can be controlled by the reaction time. Aliquots can be taken at different time intervals to monitor the growth via UV-Vis spectroscopy.
-
After the desired size is reached (typically 1-10 minutes), cool the reaction mixture to room temperature.
-
-
Purification:
-
Add excess anhydrous methanol to the crude solution to precipitate the CdSe nanocrystals.
-
Centrifuge the mixture, discard the supernatant, and re-disperse the nanocrystal pellet in a minimal amount of toluene.
-
Repeat the precipitation and re-dispersion process two more times to remove unreacted precursors and excess ligands.
-
The final product can be stored as a dispersion in toluene.
-
Protocol 2: Synthesis of Zinc Selenide (ZnSe) Nanocrystals
Materials:
-
Zinc stearate (99%)
-
1-Octadecene (ODE, 90%)
-
This compound ((PhSe)TMS, 97%)
-
Oleylamine (OAm, 70%)
-
Anhydrous ethanol
-
Anhydrous hexane
Procedure:
-
Preparation of Zinc Precursor:
-
In a 100 mL three-neck flask, combine zinc stearate (0.632 g, 1 mmol) and 1-octadecene (20 mL).
-
Heat the mixture to 150 °C under vacuum for 30 minutes.
-
Switch to an inert atmosphere and heat to 300 °C to obtain a clear solution.
-
Cool the solution to the injection temperature of 280 °C.
-
-
Preparation of Selenium Precursor:
-
In a glovebox, dissolve this compound (0.115 g, 0.5 mmol) in oleylamine (5 mL).
-
-
Hot-Injection and Growth:
-
Swiftly inject the selenium precursor solution into the hot zinc precursor solution at 280 °C.
-
After injection, maintain the temperature at 260 °C for the growth of ZnSe nanocrystals (typically 15-60 minutes).
-
Cool the reaction to room temperature.
-
-
Purification:
-
Add anhydrous ethanol to precipitate the ZnSe nanocrystals.
-
Centrifuge and re-disperse the precipitate in hexane. Repeat this process twice.
-
Protocol 3: Synthesis of Lead Selenide (PbSe) Nanocrystals
This protocol is adapted from syntheses using analogous silyl sulfide precursors.
Materials:
-
Lead(II) oxide (PbO, 99.9%)
-
Oleic acid (OA, 90%)
-
1-Octadecene (ODE, 90%)
-
This compound ((PhSe)TMS, 97%)
-
Anhydrous ethanol
-
Anhydrous toluene
Procedure:
-
Preparation of Lead Precursor:
-
In a 100 mL three-neck flask, combine PbO (0.223 g, 1 mmol), oleic acid (0.847 g, 3 mmol), and 1-octadecene (20 mL).
-
Heat to 120 °C under vacuum for 1 hour.
-
Switch to an inert atmosphere and heat to 150 °C until a clear solution is formed.
-
Cool the solution to the injection temperature of 120 °C.
-
-
Preparation of Selenium Precursor:
-
In a glovebox, prepare a solution of this compound (0.115 g, 0.5 mmol) in 1-octadecene (5 mL).
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor into the lead precursor solution at 120 °C.
-
After injection, allow the reaction to proceed for 1-5 minutes for nanocrystal growth.
-
Cool the reaction by immersing the flask in a water bath.
-
-
Purification:
-
Add anhydrous ethanol to the cooled solution to precipitate the PbSe nanocrystals.
-
Centrifuge, discard the supernatant, and re-disperse the nanocrystals in toluene. Repeat the washing step.
-
Protocol 4: Synthesis of Copper(I) Selenide (Cu₂Se) Nanocrystals
This protocol is based on the successful use of silyl selenides for copper-containing multinary selenides.[2][3]
Materials:
-
Copper(I) chloride (CuCl, 99.99%)
-
Oleylamine (OAm, 70%)
-
1-Octadecene (ODE, 90%)
-
This compound ((PhSe)TMS, 97%)
-
Anhydrous ethanol
-
Anhydrous hexane
Procedure:
-
Preparation of Copper Precursor:
-
In a 100 mL three-neck flask, combine CuCl (0.099 g, 1 mmol) and oleylamine (15 mL).
-
Heat to 120 °C under vacuum for 30 minutes.
-
Switch to an inert atmosphere and heat until the solution becomes clear.
-
Cool to the injection temperature of 100 °C.
-
-
Preparation of Selenium Precursor:
-
In a glovebox, dissolve this compound (0.115 g, 0.5 mmol) in 1-octadecene (5 mL).
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor into the copper precursor solution at 100 °C.
-
After injection, heat the solution to 220 °C and maintain for 20-30 minutes for nanocrystal growth.
-
Cool the reaction to room temperature.
-
-
Purification:
-
Add a mixture of ethanol and hexane (1:1) to precipitate the Cu₂Se nanocrystals.
-
Centrifuge and re-disperse in hexane. Repeat the washing step.
-
Quantitative Data Summary
| Target Material | Metal Precursor | Selenium Precursor | Ligand/Solvent | Injection Temp. | Growth Temp. | Typical Size Range |
| CdSe | CdO/Oleic Acid | (PhSe)TMS | ODE | 240 °C | 240 °C | 2-8 nm |
| ZnSe | Zinc Stearate | (PhSe)TMS | ODE/Oleylamine | 280 °C | 260 °C | 3-10 nm |
| PbSe | PbO/Oleic Acid | (PhSe)TMS | ODE | 120 °C | 120 °C | 4-15 nm |
| Cu₂Se | CuCl | (PhSe)TMS | Oleylamine/ODE | 100 °C | 220 °C | 5-20 nm |
Visualizing the Hot-Injection Workflow
Caption: Step-by-step hot-injection workflow for metal selenide nanocrystal synthesis.
Conclusion
This compound offers a compelling combination of stability, controlled reactivity, and safety, making it an excellent precursor for the synthesis of a wide range of metal selenide nanocrystals. The protocols provided herein serve as a robust starting point for researchers aiming to produce high-quality, monodisperse nanocrystals for various applications. The underlying chemical principles, rooted in the favorable thermodynamics of Si-Se bond cleavage, provide a rational basis for experimental design and optimization. By leveraging the unique properties of (PhSe)TMS, scientists and drug development professionals can advance the development of next-generation nanomaterials.
References
-
Puglisi, A., et al. (2021). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 26(15), 4436. [Link]
-
Jin, C., et al. (2014). Facile hot-injection synthesis of stoichiometric Cu2ZnSnSe4 nanocrystals using bis(triethylsilyl) selenide. Dalton Transactions, 43(25), 9481-9485. [Link]
-
Hessel, C. M., et al. (2011). Copper Selenide Nanocrystals for Photothermal Therapy. Nano Letters, 11(6), 2560-2566. [Link]
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Phenylselenotrimethylsilane: A Comprehensive Guide to its Application in Modern Organic Synthesis
Introduction: Unveiling the Versatility of Phenylselenotrimethylsilane
This compound (PhSeSiMe3) has emerged as an indispensable reagent in the arsenal of synthetic organic chemists. Its growing popularity stems from its ability to act as a stable, less toxic, and easy-to-handle synthetic equivalent of phenylselenol (PhSeH) and the phenylselenide anion (PhSe⁻).[1] This guide provides an in-depth exploration of the applications of PhSeSiMe3, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. The unique reactivity of the Si-Se bond allows for a diverse range of transformations, making it a powerful tool for the introduction of the phenylseleno moiety into organic molecules.[1]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Appearance | Clear yellow liquid | [2] |
| Molecular Formula | C₉H₁₄SeSi | [3] |
| Molecular Weight | 229.26 g/mol | [3] |
| Boiling Point | 92–93 °C/5 mmHg | [2] |
| Density | 1.1960 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in benzene, Et₂O, THF, MeCN | [2] |
Safety and Handling Precautions:
This compound is a flammable liquid and is harmful if swallowed or inhaled. It also causes skin and serious eye irritation. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[4] The compound is moisture-sensitive, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[5][6]
Core Applications in Organic Synthesis
This compound is a versatile reagent employed in a variety of synthetic transformations. The following sections detail its most prominent applications, complete with mechanistic explanations and detailed experimental protocols.
Synthesis of β-Hydroxy Selenides via Epoxide Ring-Opening
The reaction of PhSeSiMe3 with epoxides provides a convenient and efficient route to β-hydroxy selenides, which are valuable intermediates in organic synthesis.[7] The reaction proceeds via a nucleophilic attack of the phenylselenide anion, generated in situ, on one of the epoxide's carbon atoms.
Mechanistic Rationale:
The cleavage of the Si-Se bond in this compound can be facilitated by a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst like 18-crown-6, to generate the highly nucleophilic phenylselenide anion.[7] This anion then attacks the epoxide ring in an Sₙ2 fashion. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom.[8][9][10] The resulting alkoxide is subsequently protonated during the work-up to yield the β-hydroxy selenide.
Caption: Mechanism of Epoxide Ring-Opening with PhSeSiMe₃.
Detailed Experimental Protocol:
Synthesis of 2-hydroxy-1-(phenylselanyl)propane from propylene oxide:
-
Reaction Setup: To a stirred solution of propylene oxide (1.0 mmol) in dry tetrahydrofuran (THF, 5 mL) under an argon atmosphere, add potassium fluoride (1.2 mmol) and 18-crown-6 (0.1 mmol).
-
Reagent Addition: Slowly add this compound (1.1 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy selenide.
Synthesis of Selenolesters from Acyl Chlorides
This compound serves as an excellent reagent for the synthesis of selenolesters from acyl chlorides. This transformation is typically catalyzed by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7]
Mechanistic Rationale:
Similar to the epoxide opening, the reaction is initiated by the fluoride-mediated cleavage of the Si-Se bond to generate the phenylselenide anion. This nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding selenolester.
Caption: Synthesis of Selenolesters from Acyl Chlorides.
Detailed Experimental Protocol:
Synthesis of S-phenyl benzoylselenoate from benzoyl chloride:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve benzoyl chloride (1.0 mmol) in dry THF (5 mL).
-
Catalyst Addition: Add a catalytic amount of TBAF (0.05 mmol, 1.0 M solution in THF).
-
Reagent Addition: Slowly add this compound (1.1 mmol) to the solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure selenolester.
Cleavage of Esters and Lactones
This compound, in the presence of a Lewis acid or an iodide source, can be used for the dealkylation of esters and the ring-opening of lactones.[11][12][13][14][15] This method offers a mild alternative to harsh saponification conditions.
Mechanistic Rationale:
The reaction mechanism likely involves the coordination of the Lewis acid (e.g., AlBr₃) or the in situ generated iodotrimethylsilane (from PhSeSiMe₃ and an iodide source) to the carbonyl oxygen of the ester or lactone, activating it towards nucleophilic attack.[7] The phenylselenide anion then attacks the alkyl group of the ester or the β-carbon of the lactone, leading to cleavage of the C-O bond.
Detailed Experimental Protocol (Lactone Cleavage):
Synthesis of 3-(phenylselanyl)propanoic acid from β-propiolactone:
-
Reaction Setup: To a solution of β-propiolactone (1.0 mmol) in dry acetonitrile (5 mL) under an argon atmosphere, add this compound (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂, 0.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water (10 mL) and acidify with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude acid by recrystallization or column chromatography.
Synthesis of Vinyl Selenides
While not the most common method, this compound can be a precursor to nucleophilic selenium species that add to alkynes to form vinyl selenides.[16][17] More direct methods often involve the reaction of sodium selenide with organic halides followed by addition to alkynes.[16] However, PhSeSiMe₃ can be used to generate phenylselenolate in situ for this purpose.
Mechanistic Rationale:
The phenylselenide anion, generated from PhSeSiMe₃, undergoes a nucleophilic addition to the triple bond of an alkyne. The addition typically proceeds in an anti-fashion, leading to the formation of a (Z)-vinyl selenide.[17]
Detailed Experimental Protocol:
Synthesis of (Z)-1-(phenylselanyl)stilbene from diphenylacetylene:
-
Selenolate Generation: In a dry flask under argon, generate the phenylselenide anion by reacting this compound (1.1 mmol) with potassium fluoride (1.2 mmol) and 18-crown-6 (0.1 mmol) in dry THF (5 mL).
-
Alkyne Addition: To this solution, add diphenylacetylene (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extraction: Extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile reagent in organic synthesis. Its ability to serve as a convenient source of the phenylselenide nucleophile under mild conditions has enabled a wide array of transformations, including the synthesis of β-hydroxy selenides, selenolesters, and the cleavage of esters and lactones. The straightforward protocols and predictable reactivity of PhSeSiMe₃ make it an invaluable tool for synthetic chemists in both academic and industrial settings. As the field of organoselenium chemistry continues to expand, it is anticipated that new and innovative applications for this compound will continue to be discovered, further solidifying its importance in modern organic synthesis.
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The Chemistry of Selenosilanes: A Topic Overview. (2024). MDPI. [Link]
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Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. (2021). PMC - NIH. [Link]
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The Chemistry of Selenosilanes: A Topic Overview. (2024). PMC - NIH. [Link]
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Synthesis of vinyl selenides and tellurides 2. The reaction was... - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis of Vinyl Selenides | Request PDF. (2018). ResearchGate. [Link]
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A New Family of Vinyl Selenocyanates with the Amide Function Based on the Reaction of Potassium Selenocyanate with 3-Trimethylsilyl-2-Propynamides. (2022). MDPI. [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Jessica Chem. [Link]
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This compound - LookChem. (n.d.). LookChem. [Link]
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This compound | C9H14SeSi | CID 2724976 - PubChem. (n.d.). PubChem. [Link]
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Scheme 27 Proposed catalytic cycle of the phenylselenylation reaction... - ResearchGate. (n.d.). ResearchGate. [Link]
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Selenium-Epoxy 'Click' Reaction and Se-Alkylation—Efficient Access to Organo-Selenium and Selenonium Compounds. (2020). MDPI. [Link]
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The reaction of β- and γ-lactones with chlorotrimethylsilane + metal halides. (1981). ResearchGate. [Link]
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Selenium in Organic Synthesis. (n.d.). OUCI. [Link]
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Elimination Reactions, Cleavage and Rearrangement Reactions, Isomerism and H/D Exchange Reactions. (n.d.). ResearchGate. [Link]
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Preparation of the First Bench-Stable Phenyl Selenolate: an Interesting “On Water” Nucleophilic Reagent | Request PDF. (2008). ResearchGate. [Link]
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18.6: Reactions of Epoxides - Ring-opening. (2021). Chemistry LibreTexts. [Link]
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Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal. [Link]
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Chemistry and Reactivity of Organic Selenocyanates using Phenylse. (n.d.). Longdom Publishing. [Link]
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A Mild Hydrolysis of Esters Mediated by Lithium Salts | Request PDF. (2002). ResearchGate. [Link]
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Catalytic application of selenium and tellurium compounds as glutathione peroxidase enzyme mimetics. (2010). ResearchGate. [Link]
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Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
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Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]
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Special Issue “Feature Review Papers in Organic Synthesis”. (2022). PMC - NIH. [Link]
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Catalytic application of selenium and tellurium compounds as glutathione peroxidase enzyme mimetics. (2010). SciELO. [Link]
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14.6: Reaction Mechanisms. (2022). Chemistry LibreTexts. [Link]
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Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002). ResearchGate. [Link]
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Ring-opening reactions of epoxides: Strong nucleophiles (video). (n.d.). Khan Academy. [Link]
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Reaction Mechanism: Structure and Reactivity. (n.d.). Dalal Institute. [Link]
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Synthetical applications of activated metal catalysts. Part XV. The catalytic toxicities of the phenyl derivatives of the typical elements of groups V, VI, and VII, and their hydrogenolysis by W-7 Raney nickel. (1962). Journal of the Chemical Society (Resumed). [Link]
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Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. (2022). ChemRxiv. [Link]
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Application Notes & Protocols: The Strategic Use of Phenylselenotrimethylsilane in Natural Product Synthesis
Introduction
The synthesis of complex natural products is a formidable challenge that drives innovation in synthetic organic chemistry.[1][2] Success in this field hinges on the development of mild, selective, and efficient chemical transformations. Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a uniquely versatile and powerful reagent, enabling key strategic bond formations and functional group manipulations in the assembly of intricate molecular architectures.[3] Unlike highly reactive and often toxic organoselenium precursors like phenylselenol (PhSeH), PhSeSiMe₃ is a more stable, manageable liquid that serves as an excellent precursor for both nucleophilic and electrophilic selenium species.[4][5] This guide provides an in-depth exploration of the core reactivity, key applications, and field-proven protocols for leveraging PhSeSiMe₃ in the synthesis of natural products.
Core Reactivity and Mechanistic Principles
The synthetic utility of PhSeSiMe₃ stems from the polarized Selenium-Silicon bond, which can be cleaved under various conditions to generate highly reactive intermediates. Understanding these fundamental pathways is crucial for designing its application in a synthetic route.
Generation of Phenylselenide Anion (PhSe⁻)
This compound is a premier source for the in situ generation of the potent phenylselenide (or phenylselenolate) nucleophile. This is typically achieved by treating PhSeSiMe₃ with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the formation of the stable Si-F bond, liberating the phenylselenide anion.[4]
Caption: Fluoride-mediated generation of phenylselenide anion from PhSeSiMe₃.
Lewis Acid-Mediated Reactions
In the presence of Lewis acids such as AlBr₃ or TiCl₄, PhSeSiMe₃ can be activated to facilitate reactions with oxygen-containing functional groups like alcohols and ethers.[3][6] The Lewis acid coordinates to the oxygen atom, making it a better leaving group and promoting nucleophilic attack by the phenylseleno moiety. This approach is instrumental in the direct conversion of hydroxyl groups into selenenyl groups.[3]
Seleno-Pummerer Type Rearrangements
The seleno-Pummerer reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the α-position of a selenide.[6][7] While the classical Pummerer reaction involves sulfoxides, the selenium analogue provides a valuable alternative.[7] In the context of natural product synthesis, this rearrangement can be triggered from selenoxides (formed by oxidation of selenides) to create complex cyclic and acyclic systems, often with high stereocontrol.[8] The use of PhSeSiMe₃ to install the initial selenide is a common entry point into these reaction cascades.
Key Applications in Natural Product Synthesis
The versatile reactivity of PhSeSiMe₃ has been exploited in numerous total syntheses. The following sections highlight its most impactful applications.
Nucleophilic Ring-Opening of Epoxides
The synthesis of β-hydroxy selenides is a critical transformation, as these motifs are precursors to allylic alcohols and other valuable intermediates. PhSeSiMe₃, activated by a fluoride source or used in conjunction with a base like potassium fluoride and a crown ether, provides a clean and efficient method for the regioselective ring-opening of epoxides.[4] The reaction proceeds via an Sₙ2 mechanism, with the phenylselenide anion attacking the less sterically hindered carbon of the epoxide.
Caption: Workflow for the ring-opening of epoxides using PhSeSiMe₃.
This strategy has been applied in the synthesis of various polyketide and macrolide natural products where stereocontrolled introduction of hydroxyl groups is paramount.
Mild Cleavage of Esters and Lactones
The deprotection of esters and the cleavage of lactones under neutral or non-hydrolytic conditions are significant challenges in the synthesis of sensitive molecules. PhSeSiMe₃ offers an elegant solution. The generated phenylselenide anion acts as a soft nucleophile that attacks the alkyl group of the ester in an Sₙ2 fashion, cleaving the C-O bond to yield a carboxylate and an alkyl phenyl selenide.[9][10] This method is particularly effective for methyl and benzyl esters.
The reaction is highly chemoselective, leaving more robust functional groups untouched. This has proven invaluable in the late stages of natural product syntheses, preventing the degradation of the complex core structure.
Caption: Mechanism of ester/lactone cleavage via PhSeSiMe₃.
Synthesis of Selenoglycosides and Vinyl Selenides
Organoselenium compounds are crucial intermediates for modern cross-coupling reactions. PhSeSiMe₃ is a key reagent for preparing both selenoglycosides and vinyl selenides.
-
Selenoglycosides: In carbohydrate chemistry, PhSeSiMe₃, often activated with a silyl triflate, reacts with peracetylated sugars to provide anomeric selenides.[3] These selenoglycosides are stable intermediates used in the synthesis of C-glycosides, which are important structural motifs in many natural products.[3]
-
Vinyl Selenides: Vinyl selenides are versatile precursors for stereodefined alkenes and are readily prepared using PhSeSiMe₃.[11][12] One common method involves the reaction of β-sulfinyl nitroalkenes with PhSeSiMe₃ in methanol, where in situ generated PhSeH undergoes an addition-elimination reaction to furnish the desired β-seleno-α,β-unsaturated nitroalkenes.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions for key applications of PhSeSiMe₃.
| Application | Substrate Example | Reagents & Conditions | Yield (%) | Reference |
| Epoxide Opening | Styrene Oxide | PhSeSiMe₃, KF, 18-crown-6, THF, rt | 85-95% | [4] |
| Lactone Cleavage | γ-Butyrolactone | PhSeSiMe₃, KI, Acetonitrile, reflux | ~70% | [10] |
| Ester Cleavage | Methyl Benzoate | PhSeSiMe₃, TBAF, THF, rt | >90% | [4] |
| Selenoglycosidation | Peracetylated Glucosamine | PhSeSiMe₃, TMSOTf, CH₂Cl₂, 0°C to rt | 80-90% | [3] |
| Vinyl Selenide Synthesis | β-sulfinyl nitroalkene | PhSeSiMe₃, MeOH, rt | 75-85% | [4] |
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear methodology for researchers.
Protocol 1: Nucleophilic Ring-Opening of Cyclohexene Oxide
Objective: To synthesize trans-2-(phenylseleno)cyclohexan-1-ol, a key intermediate for allylic alcohols.
Materials and Reagents:
-
This compound (PhSeSiMe₃)
-
Cyclohexene oxide
-
Potassium fluoride (KF), anhydrous
-
18-crown-6
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and argon/nitrogen line
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous potassium fluoride (1.2 eq) and 18-crown-6 (1.2 eq).
-
Add anhydrous THF via syringe and stir the suspension for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the suspension and stir for another 15 minutes.
-
Add cyclohexene oxide (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Expected Outcome & Validation:
-
The product will be a colorless to pale yellow oil.
-
¹H NMR spectroscopy should confirm the trans-diaxial relationship of the proton at the hydroxyl-bearing carbon and the proton at the selenide-bearing carbon, typically showing a large coupling constant (J ≈ 8-10 Hz).
Protocol 2: Cleavage of a Methyl Ester
Objective: To deprotect a methyl ester in a late-stage synthetic intermediate without using harsh hydrolytic conditions.
Materials and Reagents:
-
Methyl ester substrate
-
This compound (PhSeSiMe₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and argon/nitrogen line
Procedure:
-
Dissolve the methyl ester substrate (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Add this compound (1.5 eq) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 1.0 M TBAF solution in THF (1.5 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ester (typically 1-3 hours).
-
Quench the reaction by adding water and dilute with diethyl ether.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylate.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting carboxylic acid by recrystallization or flash column chromatography.
Troubleshooting:
-
Incomplete reaction: The ester may be sterically hindered. Increase the reaction time or temperature (up to 40 °C). Ensure the TBAF solution is anhydrous, as water can inhibit the reaction.
-
Side products: If the substrate contains other silyl protecting groups, they may also be cleaved by TBAF. Consider using KF/18-crown-6 as a milder fluoride source.
Conclusion
This compound is an indispensable tool in the arsenal of the synthetic chemist targeting complex natural products. Its ability to serve as a mild and convenient precursor to the highly nucleophilic phenylselenide anion enables a range of critical transformations, from the cleavage of robust esters and lactones to the stereocontrolled opening of epoxides.[3][4] The strategic incorporation of PhSeSiMe₃ into a synthetic plan allows for the construction of key structural motifs under conditions that preserve sensitive functional groups, streamlining the path to architecturally complex and biologically significant molecules.
References
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Santi, C. (2024). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 29(19), 4595. [Link]
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Santi, C., et al. (n.d.). Preparation of the First Bench-Stable Phenyl Selenolate: an Interesting “On Water” Nucleophilic Reagent. ResearchGate. [Link]
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Pistoia, A., et al. (2019). Stereoselective Synthesis of Z‐Vinyl Selenides Through the Reaction of Sodium Selenide with Organic Halides and Alkynes. ResearchGate. [Link]
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Santi, C. (2024). The Chemistry of Selenosilanes: A Topic Overview. MDPI. [Link]
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Santi, C. (n.d.). The chemistry of selenosilanes. FLORE. [Link]
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Zeni, G., & Roehl, R. (n.d.). Synthesis of Vinyl Selenides. ResearchGate. [Link]
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Aksenov, N., et al. (2021). A New Family of Vinyl Selenocyanates with the Amide Function Based on the Reaction of Potassium Selenocyanate with 3-Trimethylsilyl-2-Propynamides. MDPI. [Link]
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Santi, C., & Scianna, R. (2021). Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. Molecules, 26(11), 3091. [Link]
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Padwa, A., et al. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. [Link]
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Kumar, S., & Singh, V. K. (2018). Organoselenium Chemistry: Synthesis and Reactions. SciSpace. [Link]
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Yoshimatsu, M., et al. (2021). Synthesis of 4-Selenothreofuranose Derivatives via Pummerer-Type Reactions of trans-3,4-Dioxygenated Tetrahydroselenophenes Mediated by a Selenonium Intermediate. The Journal of Organic Chemistry, 86(14), 9649–9660. [Link]
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Sarlah, D., & O'Brien, R. V. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 170-181. [Link]
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van der Mee, L., et al. (2020). Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. ACS Omega, 5(20), 11213–11221. [Link]
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Armarego, Z. (2023). Chemistry and Reactivity of Organic Selenocyanates using Phenylse. Longdom Publishing. [Link]
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James, O. (2023). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Journal of Molecular and Organic Chemistry, 6(4). [Link]
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De Lucchi, O., & Pasquato, L. (n.d.). 9. Elimination Reactions, Cleavage and Rearrangement Reactions, Isomerism and H/D Exchange Reactions. ResearchGate. [Link]
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Luthra, S. K., & Slawin, A. M. Z. (n.d.). The reaction of β- and γ-lactones with chlorotrimethylsilane + metal halides. ResearchGate. [Link]
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Zhang, W., & Liu, Y. (2011). Biocatalysts for natural product biosynthesis. Current Opinion in Chemical Biology, 15(1), 1-10. [Link]
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Sarlah, D., & O'Brien, R. V. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 170-181. [Link]
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Trost, B. M., & Fleming, I. (Eds.). (n.d.). Organic Reactions. ResearchGate. [Link]
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Paryzek, Z., & Skiera, I. (2007). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
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Curphey, T. J. (2002). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. [Link]
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Application Note: Phenylselenotrimethylsilane as a Versatile Reagent for the Synthesis of Selenium-Containing Heterocycles
Abstract
Selenium-containing heterocycles are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis due to their unique biological activities and physicochemical properties. The synthesis of these scaffolds often requires specialized reagents that can introduce selenium in a controlled and efficient manner. Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a superior reagent for this purpose. Its dual reactivity, acting as a precursor to both nucleophilic (PhSe⁻) and electrophilic (PhSe⁺) selenium species, combined with its stability and ease of handling compared to traditional selenium sources, makes it an invaluable tool for synthetic chemists.[1] This guide details the mechanistic principles and provides field-proven protocols for leveraging PhSeSiMe₃ in the construction of diverse selenium-containing heterocycles through electrophilic, nucleophilic, and radical-mediated cyclization pathways.
Introduction: The Strategic Advantage of this compound
The incorporation of selenium into cyclic structures can profoundly influence a molecule's pharmacological profile, often enhancing its antioxidant properties and cell membrane permeability.[2] Historically, the use of reagents like toxic hydrogen selenide (H₂Se) or moisture-sensitive phenylselenyl chloride (PhSeCl) has posed significant handling challenges. This compound (PhSeSiMe₃) offers a compelling alternative. The lability of the silicon-selenium (Si-Se) bond allows for its smooth functionalization under mild conditions, providing controlled access to reactive selenium intermediates.[1] This reagent is more stable, less toxic, and easier to handle than many traditional selenating agents, positioning it as a cornerstone reagent for modern organoselenium chemistry.[1]
The Dual Reactivity of this compound
The synthetic power of PhSeSiMe₃ stems from the controlled cleavage of the Si-Se bond, which can be directed to generate either a phenylseleno anion (nucleophile) or a phenylselenyl cation equivalent (electrophile). This versatility allows for the strategic design of multiple convergent synthetic routes to selenium heterocycles.
Figure 1: Conceptual workflow illustrating the generation of nucleophilic and electrophilic selenium species from this compound.
Pathway I: Electrophilic Cyclization
Electrophilic cyclization is a powerful strategy for forming selenium heterocycles from unsaturated precursors like alkenoic acids or alcohols. The reaction is initiated by an electrophilic selenium species, which activates a double or triple bond towards intramolecular attack by a tethered nucleophile.
Mechanistic Rationale
PhSeSiMe₃ is not directly electrophilic but serves as a stable precursor. It readily reacts with a halogen source, such as bromine (Br₂), to generate phenylselenyl bromide (PhSeBr) in situ. This electrophilic species then reacts with an alkene to form a cyclic three-membered seleniranium ion .[3] This highly strained intermediate is promptly opened in a stereospecific anti-fashion by an intramolecular nucleophile, leading to the cyclized product. This approach is widely used for selenolactonization and the synthesis of cyclic selenoethers.[3][4]
Figure 2: Mechanism of electrophilic selenocyclization via a seleniranium ion intermediate.
Protocol: Phenylselenolactonization of 4-Pentenoic Acid
This protocol describes the synthesis of a γ-selenolactone, a common heterocyclic motif.
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL) and 4-pentenoic acid (1.0 mmol, 100 mg). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 mmol, 252 mg) to the stirred solution.
-
Generation of Electrophile: While maintaining the temperature at 0 °C, add a solution of bromine (1.1 mmol, 176 mg) in dry DCM (5 mL) dropwise over 10 minutes. The reaction mixture may change color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired selenolactone.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the alkene protons and the appearance of new signals corresponding to the heterocyclic ring in the NMR spectrum confirm a successful reaction.
| Substrate Precursor | Conditions | Heterocycle Type | Typical Yield |
| Alkenoic Acids | PhSeSiMe₃, Br₂, DCM, 0°C to RT | Selenolactones | 75-90% |
| Alkenols | PhSeSiMe₃, I₂, CH₃CN, 0°C | Cyclic Selenoethers | 70-85% |
| Alkynylthioanisoles | Electrophilic Se Source | Benzo[b]thiophenes | >80%[5] |
Pathway II: Nucleophilic Selenation and Cyclization
In this strategy, PhSeSiMe₃ serves as a source of the highly nucleophilic phenylseleno anion (PhSe⁻).[6] This is typically used in reactions where a carbon framework is first functionalized with the PhSe group, followed by a separate cyclization step.
Mechanistic Rationale
The Si-Se bond is readily cleaved by a fluoride source, such as potassium fluoride (KF) with a crown ether or tetrabutylammonium fluoride (TBAF), to generate the 'naked' phenylseleno anion.[1] This potent nucleophile can participate in Sₙ2 reactions, such as the ring-opening of epoxides, or displacement of halides and other leaving groups.[1] The resulting intermediate, now bearing a phenylseleno moiety, can be induced to cyclize in a subsequent step.
Figure 3: General workflow for nucleophilic selenation followed by cyclization.
Protocol: Synthesis of a β-Hydroxy Selenide (Heterocycle Precursor)
This protocol details the nucleophilic ring-opening of an epoxide, yielding a key intermediate for further cyclization.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend potassium fluoride (KF, 2.0 mmol, 116 mg) and 18-crown-6 (0.1 mmol, 26 mg) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 275 mg) to the suspension, followed by the epoxide substrate (e.g., styrene oxide, 1.0 mmol, 120 mg).
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
-
Workup: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the β-hydroxy phenyl selenide.[1]
Causality: The use of 18-crown-6 is crucial. It sequesters the potassium ion, liberating a highly reactive "naked" fluoride anion, which is necessary to efficiently cleave the strong Si-Se bond.[1]
Pathway III: Radical Cyclization
While PhSeSiMe₃ is not a direct radical initiator, it is an excellent reagent for synthesizing the phenyl selenide precursors required for radical cyclization reactions. These reactions are among the most powerful methods for forming 5- and 6-membered rings.[7][8]
Mechanistic Rationale
The process begins with a substrate containing a phenylseleno group and a tethered radical acceptor (e.g., an alkene or alkyne), typically prepared via the nucleophilic pathway described above. A radical initiator, such as AIBN with tributyltin hydride (Bu₃SnH), is used to generate a tributyltin radical (Bu₃Sn•). This radical abstracts the selenium atom from the substrate, creating a carbon-centered radical.[9] This radical then undergoes a rapid intramolecular cyclization onto the multiple bond. The resulting cyclized radical is finally quenched by abstracting a hydrogen atom from Bu₃SnH, regenerating the Bu₃Sn• radical to continue the chain reaction.[10]
Figure 4: Key steps in a tin-mediated radical cyclization of a phenyl selenide precursor.
Protocol: Radical Cyclization of an Alkenyl Phenyl Selenide
Prerequisite: The starting material, an alkenyl phenyl selenide, is first synthesized using PhSeSiMe₃ via the nucleophilic pathway (Section 4).
Step-by-Step Methodology:
-
Setup: Prepare a solution of the alkenyl phenyl selenide substrate (1.0 mmol) in deoxygenated benzene or toluene (50 mL, 0.02 M).
-
Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2 mmol, 349 mg) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 mmol, 16 mg) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 2-4 hours under an inert atmosphere. The reaction is typically complete when the starting material is no longer visible by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin byproducts.
-
Purification: Redissolve the residue in acetonitrile and wash with hexane to remove the majority of the tin salts. Alternatively, purify directly by flash chromatography on silica gel, often with a small amount of triethylamine added to the eluent to prevent product degradation.
Trustworthiness Note: Tributyltin hydride and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood. Modern, less toxic alternatives such as tris(trimethylsilyl)silane (TTMSS) can often be used in place of Bu₃SnH.
Conclusion
This compound is a uniquely versatile and user-friendly reagent for the synthesis of selenium-containing heterocycles. Its ability to act as a precursor for both electrophilic and nucleophilic selenium species under mild and controllable conditions provides chemists with a powerful strategic advantage. The protocols outlined in this guide demonstrate its utility in key cyclization strategies—electrophilic, nucleophilic, and radical-mediated—enabling the efficient construction of valuable heterocyclic scaffolds for research, drug discovery, and materials science.
References
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The Chemistry of Selenosilanes: A Topic Overview. (2024). PMC - NIH. [Link]
-
First-Principles Prediction of Rate Coefficients for Free-Radical Cyclization Reactions at Selenium. (2009). ANU Research School of Chemistry. [Link]
-
Seleniranium Ions Undergo π-Ligand Exchange via an Associative Mechanism in the Gas Phase. (2017). PubMed. [Link]
-
Indium-Catalyzed Direct Conversion of Lactones into Thiolactones and Selenolactones in the Presence of Elemental Sulfur and Selenium. (N/A). Thieme Connect. [Link]
-
5‐exo‐trig Radical cyclizations from phenyl selenides. (N/A). ResearchGate. [Link]
-
Nucleophilic Selenium. (N/A). ResearchGate. [Link]
-
Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (N/A). ACS Publications. [Link]
-
Radical cyclization. (N/A). Wikipedia. [Link]
-
Organoselenium chemistry. (N/A). Wikipedia. [Link]
-
Preparation of the First Bench-Stable Phenyl Selenolate: an Interesting “On Water” Nucleophilic Reagent. (2014). ResearchGate. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. (2016). PMC - NIH. [Link]
-
Early studies on the in situ generation seleniranium ion. (N/A). ResearchGate. [Link]
-
From Molecules to Surfaces: Radical-Based Mechanisms of Si–S and Si–Se Bond Formation on Silicon. (2015). ACS Figshare. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. [Link]
-
Organoselenium Chemistry: Synthesis and Reactions. (2019). SciSpace. [Link]
-
The enzymatic cleavage of Si–O bonds: A kinetic analysis of the biocatalyzed hydrolysis of phenyltrimethoxysilane. (2019). ResearchGate. [Link]
-
Synthesis of Selenium‐Containing Compounds via Electrophilic Cyclizations. (N/A). ResearchGate. [Link]
-
Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. (2020). MDPI. [Link]
-
Is Se-Se bond cleavage the most favourable process in electron attachment to diselenides? The importance of asymmetry. (2011). PubMed. [Link]
-
Trapping X‐ray Radiation Damage from Homolytic Se−C Bond Cleavage in BnSeSeBn Crystals (Bn=benzyl, CH2C6H5). (2019). PMC - NIH. [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Organic Chemistry Portal. [Link]
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Phenylselenotrimethylsilane: A Versatile Reagent for the Facile Synthesis of Selenoesters
Introduction: The Growing Importance of Selenoesters in Research and Development
Selenoesters are a pivotal class of organoselenium compounds that have garnered significant attention across various scientific disciplines, particularly in drug discovery and chemical biology. Their unique reactivity and biological properties make them valuable intermediates and pharmacophores. Organoselenium compounds, in general, exhibit a wide spectrum of biological activities, including antioxidant, anticancer, and antiviral properties.[1] Selenoesters, specifically, are recognized for their potential as anticancer agents and their utility in peptide synthesis and ligation, offering faster reaction kinetics compared to their thioester counterparts.[1] Given their increasing importance, the development of efficient and reliable synthetic methodologies for their preparation is of paramount interest to the scientific community. This application note provides a comprehensive guide to the synthesis of selenoesters using phenylselenotrimethylsilane, a highly effective and versatile selenating reagent.
The Reagent: this compound
This compound (PhSeSiMe₃) is an organosilicon compound containing a selenium-silicon bond. This reagent serves as a convenient and efficient source of the phenylseleno nucleophile (PhSe⁻). The presence of the trimethylsilyl group activates the selenium atom, facilitating its reaction with various electrophiles.
Key Properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 33861-17-5[2][3] |
| Molecular Formula | C₉H₁₄SeSi[2][3] |
| Molecular Weight | 229.25 g/mol [2] |
| Appearance | Colorless to yellowish liquid |
| Odor | Strong, unpleasant |
The Transformation: Synthesis of Selenoesters from Acyl Chlorides
The most direct and widely applicable method for the synthesis of selenoesters using this compound involves its reaction with acyl chlorides. This transformation is a nucleophilic acyl substitution reaction, where the phenylseleno group replaces the chloride on the acyl chloride. The reaction is typically catalyzed by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Mechanism of the TBAF-Catalyzed Reaction
The key to this transformation lies in the activation of this compound by the fluoride ion. The high affinity of silicon for fluoride is the driving force for the reaction.
Causality behind the mechanism:
-
Activation of the Silyl Selenide: The fluoride ion from TBAF attacks the silicon atom of this compound. The strong Si-F bond formation is thermodynamically favorable and leads to the cleavage of the Se-Si bond.[4]
-
Generation of the Nucleophile: This cleavage generates the highly nucleophilic phenylselenolate anion (PhSe⁻) and trimethylsilyl fluoride (Me₃SiF).
-
Nucleophilic Attack: The phenylselenolate anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable selenoester product.
Experimental Protocol: Synthesis of S-Phenyl Benzoylselenoate
This protocol details the synthesis of a representative selenoester, S-phenyl benzoylselenoate, from benzoyl chloride and this compound.
Materials:
-
Benzoyl chloride (freshly distilled)
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septum
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous THF (0.2 M relative to the acyl chloride).
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
To the stirred THF, add this compound (1.1 equivalents) via syringe.
-
Slowly add the acyl chloride (1.0 equivalent) via syringe.
-
Add the TBAF solution (1.1 equivalents) dropwise over 5 minutes. A color change may be observed upon addition.
-
-
Reaction:
-
After the addition of TBAF is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure selenoester.
-
Safety and Handling of this compound
This compound is a reactive and potentially hazardous chemical. It is essential to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Inhalation: Avoid inhaling the vapors, which have a strong and unpleasant odor.[5]
-
Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
Flammability: this compound is a flammable liquid and vapor. Keep it away from heat, sparks, and open flames.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent decomposition.
-
Disposal: Dispose of waste containing this compound and other selenium compounds as hazardous waste in accordance with local, state, and federal regulations.[6]
Applications in Drug Development and Beyond
The selenoesters synthesized via this methodology have broad applications:
-
Anticancer and Antiviral Agents: Many organoselenium compounds, including selenoesters, have demonstrated potent anticancer and antiviral activities.[1] They can induce apoptosis in cancer cells and inhibit viral replication.
-
Peptide and Protein Synthesis: Selenoesters are valuable intermediates in native chemical ligation (NCL) and diselenide-selenoester ligation (DSL), which are powerful techniques for the chemical synthesis of proteins.[7]
-
Enzyme Inhibitors: The selenium moiety can interact with active sites of enzymes, making selenoesters potential candidates for the development of novel enzyme inhibitors.
-
Antioxidant Research: As precursors to other organoselenium compounds, they play a role in the study of antioxidant pathways and the development of antioxidant therapeutics.
Conclusion
The use of this compound in a TBAF-catalyzed reaction with acyl chlorides provides a mild, efficient, and versatile method for the synthesis of selenoesters. The straightforward protocol and the commercial availability of the reagents make this an attractive approach for researchers in academia and industry. The resulting selenoesters are valuable building blocks with significant potential in drug discovery, chemical biology, and materials science. Adherence to proper safety protocols is crucial when working with this and other organoselenium compounds.
References
-
Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry, 76(11), 4482–4488. Retrieved from [Link]
-
Baldassari, L. L., & Lüdtke, D. S. (2021). Synthetic Approaches to Selenoesters. Chemistry – A European Journal, 27(34), 8619-8634. Retrieved from [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 723–726. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
TBAF catalyzed one-pot synthesis of allenyl-indoles. (2023). Organic Chemistry Frontiers. Retrieved from [Link]
-
Safety Data Sheet: Ethanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Mhate, M., & Swain, S. P. (2023). Metal-free synthesis of selenoesters directly from carboxylic acids using bifunctional selenoureas under batch, continuous-flow conditions. Chemical Communications, 59(73), 10963-10966. Retrieved from [Link]
-
Safety Data Sheet: Ethanol Fixative. (2011). FF-Chemicals. Retrieved from [Link]
-
Bult-Ito, A., et al. (2022). Synthesis of Selenoesters via Aldol Condensation and/or Conjugate Reduction and Their Antiviral Activities. ACS Omega, 7(48), 44045–44054. Retrieved from [Link]
-
Ando, W., et al. (2015). Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. European Journal of Organic Chemistry, 2015(27), 5963-5966. Retrieved from [Link]
-
Safety Data Sheet: Ethanol. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Santi, C., et al. (2016). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. Journal of Chemistry, 2016, 2849140. Retrieved from [Link]
-
Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. (2012). iGEM. Retrieved from [Link]
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. (2022). Organic Syntheses, 99, 53-67. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Synthesis of Selenoesters via Aldol Condensation and/or Conjugate Reduction and Their Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions and byproducts with Phenylselenotrimethylsilane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Phenylselenotrimethylsilane (PhSeSiMe3). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered when using this versatile reagent. Our goal is to provide practical, field-proven insights to help you optimize your synthetic routes and troubleshoot effectively.
Introduction to this compound
This compound is a widely used reagent for introducing the phenylseleno (PhSe-) group into organic molecules. Its popularity stems from the mild reaction conditions under which the nucleophilic selenium can be transferred, facilitated by the oxygenophilic nature of the silicon atom.[1][2] It is a valuable tool for synthesizing selenides, selenoglycosides, and selenoacetals, which are important intermediates in organic synthesis.[2][3] However, the reactivity of the Si-Se bond also makes the reagent susceptible to specific side reactions that can complicate product purification and reduce yields. This guide will address these issues directly.
Troubleshooting Guide for PhSeSiMe3 Reactions
Unexpected outcomes are a common challenge in synthesis.[4] This section provides a systematic approach to diagnosing and solving problems that may arise during your experiments with this compound.
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting flowchart for PhSeSiMe3 reactions.
Common Problems and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion of Starting Material | 1. Reagent Decomposition: The PhSeSiMe3 has degraded due to improper storage (exposure to air/moisture). The Si-Se bond is readily hydrolyzed.[5] 2. Insufficient Activation: For certain substrates, particularly less reactive carbonyls or ethers, cleavage of the Se-Si bond requires catalytic activation, often by a Lewis acid.[1] | For 1: Use a freshly opened bottle of the reagent or purify by vacuum distillation before use. Always handle and store PhSeSiMe3 under a dry, inert atmosphere (N₂ or Ar). For 2: Introduce a catalytic amount of a Lewis acid such as TMSOTf, ZnI₂, or BF₃·OEt₂. The Lewis acid coordinates to the substrate (e.g., the carbonyl oxygen), increasing its electrophilicity and facilitating the nucleophilic attack by the selenium atom. |
| Significant Formation of Diphenyl Diselenide ((PhSe)₂) | 1. Oxidation: The intermediate phenylselenol (PhSeH), formed from hydrolysis, is extremely sensitive to air and rapidly oxidizes to the stable, yellow diphenyl diselenide.[2] 2. Radical Processes: Unwanted radical pathways can lead to homocoupling of the phenylseleno moiety. | For 1 & 2: Rigorously deoxygenate all solvents using methods like sparging with N₂/Ar or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and workup. The presence of (PhSe)₂ is a strong indicator that your reaction conditions are not sufficiently inert. |
| Formation of Hexamethyldisiloxane ((Me₃Si)₂O) | Hydrolysis of PhSeSiMe3: This is the silicon-containing byproduct of hydrolysis. For every mole of PhSeSiMe3 that reacts with water, one mole of trimethylsilanol (Me₃SiOH) is formed, which quickly condenses to (Me₃Si)₂O. | This byproduct confirms that moisture is present in the reaction. The solution is to ensure all reagents, solvents, and glassware are scrupulously dried. (Me₃Si)₂O is volatile and can often be removed under high vacuum. |
| Unwanted Cleavage of Ethers or Esters | High Reactivity/Lack of Selectivity: In the presence of strong Lewis acids, PhSeSiMe3 can cleave ethers and esters, which may be sensitive functional groups on your substrate.[2][6][7] This occurs via acid-catalyzed nucleophilic substitution.[8][9] | Reduce the amount of Lewis acid catalyst or switch to a milder one. Lowering the reaction temperature can often improve selectivity. If the side reaction persists, a redesign of the synthetic route to protect the sensitive functional group may be necessary. |
| Formation of Selenoacetals from Carbonyls | Intended Reaction (but may be a side reaction if a carbonyl is not the target): PhSeSiMe3 readily reacts with aldehydes and ketones, often under acid catalysis, to form selenoacetals.[1][3][10] This is a primary application of the reagent but can be an undesired side reaction if carbonyls are present elsewhere in the molecule. | If the carbonyl group is not the intended reaction site, it must be protected prior to introducing PhSeSiMe3. Common protecting groups for carbonyls include acetals or ketals, which are stable under the conditions typically used for PhSeSiMe3 reactions. |
Frequently Asked Questions (FAQs)
Q1: My this compound is yellow/orange. Can I still use it?
A: No, this is not recommended. This compound should be a clear, colorless liquid. A yellow or orange tint indicates the presence of diphenyl diselenide ((PhSe)₂), a common oxidation/decomposition product.[2] Using the discolored reagent will introduce impurities and result in lower yields of your desired product. The reagent should be purified by vacuum distillation before use.
Q2: What is the white fume I see when handling PhSeSiMe3 in the air?
A: The white fume is likely a combination of aerosolized trimethylsilanol and other silicon-based species formed from the rapid hydrolysis of the Si-Se bond upon contact with atmospheric moisture. This observation underscores the reagent's sensitivity and the critical need for handling it under strictly anhydrous and inert conditions.
Q3: How can I easily remove diphenyl diselenide from my final product?
A: Diphenyl diselenide can often be challenging to remove completely by standard column chromatography due to its similar polarity to many organic products. One effective method is to wash the crude organic extract with a dilute solution of a reducing agent, such as aqueous sodium borohydride (NaBH₄) or sodium sulfide (Na₂S). These reagents will reduce the diselenide to the corresponding water-soluble selenolate anion (PhSe⁻), which can then be removed in the aqueous phase. Caution: This process generates highly toxic and malodorous phenylselenol (PhSeH) and should be performed in a well-ventilated fume hood.
Q4: Can PhSeSiMe3 react with alcohols or amines?
A: Yes, under certain conditions. While not as common as reactions with carbonyls, PhSeSiMe3 can react with alcohols, particularly in the presence of an activator like a Lewis acid, to form alkyl phenyl selenides.[11] Reactions with primary and secondary amines can also occur, leading to N-seleno compounds, though this is less frequently exploited. If your substrate contains these functional groups and they are not the intended reaction site, their reactivity should be considered, and protection may be necessary.
Q5: What are the typical byproducts I should look for in my crude NMR?
A: Besides unreacted starting material and your product, the most common byproducts to identify are:
-
Diphenyl diselenide ((PhSe)₂): Characterized by aromatic signals in the proton NMR (typically around 7.2-7.6 ppm) and a distinct set of signals in the carbon NMR.
-
Hexamethyldisiloxane ((Me₃Si)₂O): A sharp singlet in the proton NMR very close to 0 ppm (often ~0.07 ppm in CDCl₃).
-
Phenylselenol (PhSeH): If not oxidized, it shows aromatic signals and a broad singlet for the Se-H proton, which is often difficult to observe. Due to its rapid oxidation, it is more common to see its dimer, (PhSe)₂.[2]
Best Practices and General Protocol
To minimize side reactions, adherence to a strict experimental protocol is paramount.
DOT Diagram: Key Reaction Pathways
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry of Selenosilanes: A Topic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. sci-hub.st [sci-hub.st]
- 11. flore.unifi.it [flore.unifi.it]
How to optimize reaction conditions for Phenylselenotrimethylsilane
Welcome to the technical support center for Phenylselenotrimethylsilane (PhSeSiMe3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions using this versatile organoselenium reagent. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you might encounter during your experiments, ensuring the scientific integrity and success of your work.
Introduction: The Versatility of this compound
This compound, often abbreviated as PhSeSiMe3, is a highly valuable reagent in modern organic synthesis. Its utility stems from the polarized and labile silicon-selenium (Si-Se) bond, which allows it to serve as an excellent nucleophilic source of the "PhSe⁻" moiety under mild conditions.[1] Unlike its counterparts, such as the highly odorous and toxic benzeneselenol (PhSeH) or the less reactive diphenyl diselenide (PhSe)₂, PhSeSiMe3 offers a more stable, less toxic, and easier-to-handle alternative for introducing the phenylseleno group into organic molecules.[1][2] Its applications are broad, ranging from the formation of selenoacetals and the ring-opening of heterocycles to its use in radical reactions and the synthesis of complex natural products.[1][2]
This guide will provide the foundational knowledge and practical troubleshooting advice needed to harness the full potential of this reagent.
Core Reaction Mechanism
Understanding the fundamental reactivity of PhSeSiMe3 is crucial for optimization. The key is the cleavage of the Si-Se bond. The silicon atom, being oxophilic, readily forms strong bonds with oxygen, while the selenium acts as a soft nucleophile. In many reactions, particularly with carbonyls, a Lewis acid is used to activate the electrophile, making it more susceptible to nucleophilic attack by the selenium atom.
Caption: Decision workflow for controlling epoxide ring-opening regioselectivity.
Problem 3: Formation of a Yellow Precipitate and Complex Mixture
Q: During workup or chromatography, a yellow/orange solid crashes out, and my final product is still impure. What is happening?
This is indicative of the formation of diphenyl diselenide ((PhSe)₂), a common and often frustrating byproduct in organoselenium chemistry.
-
Potential Cause: Oxidation of Phenylseleno Species.
-
Explanation: The phenylseleno moiety in your product, or any unreacted selenium species, is susceptible to oxidation, especially when exposed to air during aqueous workup or on silica gel. This oxidation leads to the formation of the stable, yellow-colored diphenyl diselenide.
-
Solution:
-
Minimize Air Exposure: Conduct the workup and purification as quickly as possible. If the product is sensitive, consider using degassed solvents.
-
Oxidative Workup: A counterintuitive but effective method is a controlled oxidative workup. Add a solution of 30% hydrogen peroxide (H₂O₂) to the crude reaction mixture. This will oxidize the desired selenide to a selenoxide, which can then be eliminated to form an alkene if desired. More importantly, it will oxidize selenium byproducts to more polar, water-soluble species (like benzeneseleninic acid) that can be easily removed during an aqueous extraction.
-
Reductive Workup: A wash with a mild reducing agent like aqueous sodium bisulfite (NaHSO₃) can sometimes help by keeping the selenium species in their reduced state, but this is often less effective than the oxidative approach for removal.
-
Chromatography Tips: If you must use chromatography, run the column quickly. Sometimes, eluting with a solvent system containing a small amount of a reducing agent like triethylamine can help suppress on-column oxidation.
-
-
| Solvent | Dielectric Constant (ε) | Properties & Use Cases |
| Dichloromethane (CH₂Cl₂) | 9.1 | Excellent choice. Aprotic, polar enough to dissolve many substrates and catalysts. Standard for Lewis acid-catalyzed reactions. |
| Tetrahydrofuran (THF) | 7.6 | Good choice. Aprotic ether, suitable for many reactions. Can coordinate to some Lewis acids. Must be anhydrous. |
| Toluene | 2.4 | Good for higher temperatures. Aprotic, non-polar. Useful if higher reaction temperatures are required. |
| Acetonitrile (MeCN) | 37.5 | Use with caution. Aprotic but can act as a ligand for some metal catalysts, potentially inhibiting the reaction. |
| Methanol (MeOH) / Ethanol (EtOH) | 33.0 / 24.3 | Avoid unless intended. Protic solvents will react with PhSeSiMe3 to form PhSeH in situ. [1]This changes the nature of the nucleophile. |
| Table 2: Solvent Selection Guide for PhSeSiMe3 Reactions. |
Validated Experimental Protocols
Protocol 1: Lewis Acid-Mediated Synthesis of a β-Siloxyalkyl Phenyl Selenide from an Epoxide
This protocol details the regioselective ring-opening of an epoxide, where the nucleophilic attack is directed to the less hindered side.
-
Preparation: Under an argon atmosphere, add the epoxide (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the epoxide in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Addition of Reagent: Add this compound (1.2 equiv) to the solution via syringe.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add anhydrous zinc iodide (ZnI₂) (0.1 equiv) in one portion.
-
Reaction: Allow the reaction to stir at 0 °C and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired β-siloxyalkyl phenyl selenide.
Protocol 2: Formation of a Selenoacetal from a Ketone
This protocol describes the conversion of a ketone to its corresponding selenoacetal using a strong Lewis acid.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add this compound (2.2 equiv) via syringe. Stir for 5 minutes.
-
Catalyst Addition: Slowly add titanium tetrachloride (TiCl₄) (1.1 equiv) dropwise via syringe. A deep color change is often observed.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite® to remove titanium salts, washing thoroughly with CH₂Cl₂. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Taniguchi, N. The Chemistry of Selenosilanes: A Topic Overview. Molecules2024 , 29(19), 4458. [Link]
-
Krief, A., et al. Synthesis of selenoacetals and selenoketals. As reported in: The Chemistry of Selenosilanes: A Topic Overview. Molecules2024 , 29(19), 4458. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2724976, this compound. [Link]
-
Organic Chemistry Portal. Phenylsilane. [Link]
- Detty, M. R. This compound. A novel source of phenylselenide anion. Tetrahedron Lett.1978, 51, 5087–5090. As cited in Ref. 1.
- Miyoshi, N., Kondo, K., Murai, S., Sonoda, N. Synthesis of β-siloxyalkyl phenyl selenides by the reaction of phenyl trimethylsilyl selenide with epoxides. Chem. Lett.1979, 8, 909–912. As cited in Ref. 1.
-
Wikipedia contributors. Silyl enol ether. Wikipedia, The Free Encyclopedia. [Link]
-
Mukaiyama, T., et al. 3-hydroxy-3-methyl-1-phenyl-1-butanone. Organic Syntheses1981 , 60, 3. [Link]
- Jacobsen, E. N. Asymmetric Ring-Opening of Epoxides. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 1999. As discussed in Ref. 25.
-
Organic Chemistry with Victor. Epoxide Opening in Acidic and Basic Conditions. YouTube. [Link]
-
The Organic Chemistry Tutor. Ring Opening of Epoxides With Strong and Weak Nucleophiles - Regioselectivity and Stereochemistry. YouTube. [Link]
-
Leah4sci. Ring Opening of Epoxides, Thiols, and Sulfides. YouTube. [Link]
Sources
Technical Support Center: Purification of Products from Phenylselenotrimethylsilane Reactions
Welcome to the technical support center for the purification of reaction products derived from Phenylselenotrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the purification process. The following question-and-answer format directly addresses specific issues to ensure the successful isolation of your desired compounds.
Part 1: Frequently Asked Questions - Understanding the Challenges
Q1: What are the common selenium-containing impurities I should expect in my reaction mixture?
When working with this compound (PhSeTMS), the primary selenium-containing byproduct is typically diphenyl diselenide (PhSeSePh). This impurity arises from the oxidation of the phenylseleno moiety. You may also encounter unreacted PhSeTMS and, depending on the workup conditions, more polar oxidized selenium species such as benzeneseleninic acid (PhSeO₂H).
These byproducts can complicate purification due to their distinct physical properties:
| Impurity | Chemical Formula | Appearance | Polarity | Solubility |
| Diphenyl Diselenide | PhSeSePh | Yellow/orange solid | Nonpolar | Soluble in many organic solvents |
| This compound | PhSeTMS | Colorless liquid | Nonpolar | Soluble in most organic solvents |
| Benzeneseleninic Acid | PhSeO₂H | White solid | Polar | Soluble in aqueous base and polar organic solvents |
Q2: How can I effectively monitor the presence of these selenium impurities during my reaction and purification?
Effective monitoring of selenium impurities is crucial for successful purification. Thin-Layer Chromatography (TLC) is the most common method.
-
UV Visualization : Aromatic selenium compounds like diphenyl diselenide are UV-active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[1][2]
-
Staining :
-
Potassium Permanganate (KMnO₄) Stain : This stain is highly effective for visualizing selenium compounds, which will appear as yellow or light-colored spots on a purple background. Limonene, for example, is visible with KMnO₄ staining.[3]
-
Iodine : An iodine chamber can also be used to visualize selenium compounds, which will appear as brown spots.[4]
-
Q3: What are the general strategies for removing selenium byproducts?
There are three primary strategies for removing selenium byproducts, and the best choice depends on the properties of your desired product.
-
Chromatography : Flash column chromatography is a standard method, but co-elution with nonpolar byproducts can be an issue.
-
Oxidative Workup and Extraction : This involves oxidizing the selenium byproducts to more polar species that can be easily removed with an aqueous extraction.
-
Scavenger Resins : These are solid-supported reagents that selectively bind to and remove metal or, in this case, selenium-containing impurities.[5][6][7]
The following decision tree can help you choose the most suitable purification strategy:
Caption: Decision tree for selecting a purification strategy.
Part 2: Troubleshooting Guide - Step-by-Step Solutions
Problem 1: My desired product is contaminated with a nonpolar, UV-active impurity that streaks on the TLC plate.
This is a classic sign of diphenyl diselenide contamination. Here are a few approaches to resolve this:
-
Precipitation : If your desired product is soluble in a nonpolar solvent like hexanes and the reaction was performed in a more polar solvent, you can often precipitate the diphenyl diselenide by adding hexanes to your concentrated crude reaction mixture and cooling it to 0-5 °C.[8] The yellow diphenyl diselenide can then be removed by filtration.
-
Optimized Flash Chromatography :
-
Use a less polar eluent system to increase the separation between your product and the highly nonpolar diphenyl diselenide.
-
Dry-load your sample onto silica gel to improve resolution.
-
-
Oxidative Workup : Convert the nonpolar diphenyl diselenide into polar, water-soluble benzeneseleninic acid. (See Protocol 1).
Problem 2: I see a yellow/orange baseline impurity in my crude NMR that I suspect is selenium-related.
A yellow or orange color in your crude product is a strong indication of the presence of diphenyl diselenide. To confirm, check your TLC for a nonpolar yellow spot. Removal can be achieved using the methods described in Problem 1.
Problem 3: My product is polar, and I'm struggling to separate it from polar selenium byproducts.
If you've performed an oxidative workup, you may have polar selenium species like benzeneseleninic acid in your crude product.
-
Aqueous Extraction : Benzeneseleninic acid is acidic and can be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution.
-
Chromatography with a Polar Mobile Phase : If your product is stable on silica gel, using a more polar eluent system can help to separate it from highly polar selenium impurities, which will remain at the baseline.
Problem 4: I want to avoid chromatography altogether. What are some alternative purification methods?
Scavenger resins are an excellent alternative to chromatography for removing selenium impurities. Thiol-functionalized silica or polymer resins are particularly effective.[7] (See Protocol 2).
Part 3: Experimental Protocols
Protocol 1: Oxidative Workup using Hydrogen Peroxide
This protocol converts nonpolar selenium byproducts into polar, water-soluble species.
Caption: Workflow for oxidative workup.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 equivalents of 30% aqueous hydrogen peroxide. The most common oxidizing agent is hydrogen peroxide (H₂O₂).[9]
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the nonpolar selenium spots are no longer visible.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until bubbling ceases.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification via Scavenger Resins
This protocol uses a thiol-functionalized resin to capture selenium impurities.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add a thiol-functionalized scavenger resin (e.g., ISOLUTE® Si-Thiol) (typically 3-5 equivalents relative to the selenium reagent).[7]
-
Stir the mixture at room temperature for 4-16 hours.[5]
-
Monitor the removal of selenium impurities by TLC.
-
Once complete, filter the mixture to remove the resin.
-
Wash the resin with the organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Part 4: References
-
Organic Syntheses. (1977). Allylic Oxidation with Hydrogen Peroxide–Selenium Dioxide: trans-Pinocarveol. 56 , 25. [Link]
-
Montes-Bayón, M., DeNicola, K., & Caruso, J. A. (2002). Sequential extractions of selenium soils from Stewart Lake: Total selenium and speciation measurements with ICP-MS detection. Journal of Environmental Monitoring, 4 (4), 543-549. [Link]
-
Organic Syntheses. (n.d.). Diphenyl Selenide. [Link]
-
Nicolaou, K. C., & Snyder, S. A. (2004). Polymer-Supported Selenium Reagents for Organic Synthesis. Angewandte Chemie International Edition, 43 (9), 1012-1042. [Link]
-
Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20 (12), 21558-21601. [Link]
-
US Patent No. US4055629A. (1977). Process for the removal of selenium compounds from urethane solutions. Google Patents.
-
Organic Chemistry at CU Boulder. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
ResearchGate. (2019). How to remove diphenyl ether from reaction mixture?[Link]
-
Wikipedia. (n.d.). Selenoxide elimination. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
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Montes-Bayón, M., DeNicola, K., & Caruso, J. A. (2002). Sequential extractions of selenium soils from Stewart Lake: total selenium and speciation measurements with ICP-MS detection. Journal of environmental monitoring, 4 (4), 543–549. [Link]
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European Patent No. EP0851853A1. (1998). Process for the purification of diphenyl ether compounds. Google Patents.
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Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. [Link]
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Biotage. (n.d.). Metal scavengers for organic purification. [Link]
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Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Selenium‐Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. Comprehensive Organic Synthesis II, 8 , 643-681. [Link]
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Organic Syntheses. (n.d.). Selenophenol. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Krief, A., & Hevesi, L. (1988). Selenium Reagents and Intermediates in Organic Synthesis. Springer-Verlag.
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Twidwell, L. G., & Plessas, K. G. (2019). Selenium removal from mining and process wastewater: A systematic review of available technologies. Journal of Environmental Management, 231 , 577-588. [Link]
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EPA. (1986). Selenium Oxidation and Removal By Ion Exchange. [Link]
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ResearchGate. (n.d.). Developed TLC plates visualized using various techniques. [Link]
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Salentijn, G. I., et al. (2014). Analysis of organoselenium compounds in human urine using active carbon and chemically modified silica sol-gel surface-assisted laser desorption/ionization high-resolution time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28 (15), 1649-1658. [Link]
-
University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. [Link]
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Phenylselenotrimethylsilane stability issues and proper handling
Welcome to the dedicated support center for Phenylselenotrimethylsilane (PhSeTMS). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. My goal is to provide you with not just procedural steps, but the underlying chemical principles to ensure your experiments are successful, safe, and reproducible. We will address the common stability and handling challenges associated with PhSeTMS in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section covers the fundamental questions researchers have about this compound, focusing on its properties and primary applications.
Question: What is this compound and why is it useful?
Answer: this compound (PhSeTMS) is an organosilicon compound with the chemical formula C₉H₁₄SeSi.[1] It serves as a valuable reagent in organic synthesis, primarily as a source of the "PhSe⁻" nucleophile in a non-basic, anhydrous form. Its utility stems from the unique reactivity of the silicon-selenium (Si-Se) bond. The trimethylsilyl group acts as a large, soft electrophile, making the selenium atom a soft nucleophile. This allows for a range of transformations, such as the synthesis of selenoesters from acyl chlorides and the cleavage of ethers and esters.[2][3]
Question: What are the primary stability concerns with this reagent?
Answer: The core stability issue lies with the lability and moisture sensitivity of the Si-Se bond.
-
Hydrolysis: PhSeTMS reacts readily with water (including atmospheric moisture) to cleave the Si-Se bond, forming benzeneselenol (PhSeH) and trimethylsilanol ((CH₃)₃SiOH). The trimethylsilanol can then self-condense to form hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃).
-
Oxidation: The benzeneselenol intermediate formed during hydrolysis is extremely sensitive to oxidation by air (O₂). It rapidly oxidizes to form diphenyl diselenide ((PhSe)₂), a highly colored, yellow-orange solid. This is the most common decomposition pathway and the primary reason for the discoloration of the reagent.
These processes are often interlinked; exposure to moist air is the most common cause of degradation.
Question: My bottle of this compound has turned yellow/orange. What happened and is it still usable?
Answer: The yellow or orange color is a definitive sign of decomposition. It is caused by the formation of diphenyl diselenide, as explained above. The presence of this impurity means the concentration of active PhSeTMS is lower than stated, which will affect your reaction stoichiometry.
Whether it is still usable depends on the extent of decomposition and the nature of your experiment.
-
For sensitive or stoichiometric reactions: It is strongly recommended to purify the reagent by distillation under reduced pressure or to use a fresh, unopened bottle.
-
For reactions where PhSeTMS is used in excess: A slightly discolored reagent might still provide the desired product, but yields may be compromised, and purification of the product will be complicated by the presence of diphenyl diselenide.
Part 2: Troubleshooting Guide: Storage, Handling, and In-Reaction Problems
This section provides direct answers to common problems encountered in the lab.
Question: What are the correct storage procedures for this compound?
Answer: Proper storage is critical to maintaining the reagent's integrity. The key is to rigorously exclude both moisture and air.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere. | Prevents hydrolysis from atmospheric moisture and subsequent oxidation.[4][5] |
| Container | Keep the container tightly closed. | Prevents ingress of air and moisture.[4][6][7][8] |
| Temperature | Store in a cool, well-ventilated place. | Reduces the rate of any potential decomposition reactions.[4][7][8] |
| Moisture | Use a desiccator for long-term storage. | Provides an additional layer of protection against moisture. |
Question: How do I safely and effectively transfer the liquid reagent from the bottle to my reaction flask?
Answer: The goal is to maintain an inert atmosphere throughout the transfer. Standard air-free techniques are required.
Protocol: Anhydrous, Inert-Atmosphere Liquid Transfer
-
Preparation: Ensure your reaction flask is oven-dried or flame-dried and under a positive pressure of inert gas (Argon or Nitrogen).
-
Syringe Preparation: Take a clean, dry syringe and needle. Purge it with inert gas by drawing the gas from your inert gas line or a balloon and expelling it three times.
-
Reagent Access: Puncture the septum of the this compound bottle with the purged needle. It is good practice to also insert a needle connected to an inert gas line (e.g., a balloon) to equalize the pressure as you withdraw the liquid.
-
Withdrawal: Slowly draw the desired volume of the colorless liquid into the syringe. Avoid pulling any of the headspace gas.
-
Transfer: Quickly transfer the syringe to your reaction flask and pierce the flask's septum. Inject the reagent into the reaction mixture. For additions at reduced temperatures, ensure the needle tip is below the solvent surface to prevent freezing on the flask wall.
-
Quenching: After use, immediately quench the residual reagent in the syringe and needle by drawing up a quenching solution (e.g., a solution of calcium hypochlorite or hydrogen peroxide in an appropriate solvent) before cleaning.
Below is a workflow diagram illustrating this critical process.
Question: My reaction is not proceeding as expected. Could it be the this compound?
Answer: Yes, inactive or decomposed reagent is a common cause of reaction failure. Here is a decision tree to help you troubleshoot.
Question: How do I properly quench my reaction and dispose of waste containing this compound?
Answer: Unreacted PhSeTMS and selenium-containing byproducts must be handled carefully. The standard method is to oxidize the selenium species to less noxious, non-volatile forms.
Protocol: Reaction Quenching and Waste Handling
-
Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add an oxidizing agent. A common choice is 30% hydrogen peroxide (H₂O₂). This will oxidize any remaining PhSeTMS and benzeneselenol (PhSeH) to benzeneseleninic acid (PhSeO₂H) or other oxidized species. Caution: This can be exothermic.
-
Workup: Proceed with your standard aqueous workup. The oxidized selenium species are generally more water-soluble.
-
Waste Segregation: All aqueous and organic wastes containing selenium should be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the segregated waste according to your institution's environmental health and safety guidelines. Do not mix with regular organic or aqueous waste streams.[6][7]
Part 3: Safety Center
Question: What are the primary hazards associated with this compound?
Answer: According to safety data sheets, this compound presents several hazards.
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4][6][7][8]
-
Toxicity: Organoselenium compounds are generally toxic. While specific data for PhSeTMS may be limited, it should be handled with care. It is harmful if swallowed or comes into contact with skin.[4][7]
-
Irritation: It is known to cause skin and serious eye irritation.[6]
-
Environmental Hazard: Selenium compounds can be hazardous to the environment. Proper disposal is crucial.
Question: What personal protective equipment (PPE) should I wear?
Answer: Always wear the following when handling this reagent:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5][6]
-
Body Protection: A lab coat.
-
Work Area: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.[5]
References
-
Gelest, Inc. (2015). PHENYLTRIMETHYLSILANE Safety Data Sheet. [Link]
-
Kadota, I., et al. (2009). A useful method for the selective cleavage of primary MPM ethers by using TMSI/Et3N. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]
-
Mishanina, T. M. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology. [Link]
-
Various Authors. (2025). Classic method for the synthesis of selenoesters. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
Mandal, T., et al. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
-
HANGZHOU JESSICA CHEMICALS CO., LTD. (n.d.). MATERIAL SAFETY DATA SHEET - Phenyltrimethoxysilane. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI) Reagent Guide. [Link]
-
Various Authors. (2025). Synthesis of Selenoesters via Aldol Condensation and/or Conjugate Reduction and Their Antiviral Activities. PubMed Central. [Link]
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Technical Support Center: A Researcher's Guide to Removing Phenylselenotrimethylsilane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phenylselenotrimethylsilane (PSTMS) in their synthetic workflows. While a versatile and effective reagent, the removal of unreacted PSTMS and its selenium-containing byproducts can present a significant purification challenge. This document provides in-depth, field-proven insights and step-by-step protocols to ensure the clean and efficient isolation of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing this compound and its byproducts?
A1: The primary challenges stem from the properties of organoselenium compounds. This compound and its derivatives, such as diphenyl diselenide (Ph₂Se₂), often exhibit moderate polarity, leading to co-elution with the desired product during chromatographic purification. Additionally, these compounds can be persistent and may require specific quenching and work-up procedures for effective removal. The unpleasant odor of many selenium compounds also necessitates careful handling and disposal.
Q2: What are the common byproducts I should be aware of when using this compound?
A2: The most common byproduct is diphenyl diselenide (Ph₂Se₂), which is formed from the oxidation of the phenylseleno moiety. Depending on the reaction conditions and quench procedure, you may also encounter benzeneselenol (PhSeH) and various oxidized selenium species. Understanding the potential byproducts is crucial for designing an effective purification strategy.
Q3: Can I remove this compound and its byproducts with a simple aqueous work-up?
A3: A simple aqueous wash is often insufficient for the complete removal of PSTMS and its nonpolar byproducts like diphenyl diselenide. While a water wash can help remove some polar impurities, a more targeted approach is typically required to eliminate all selenium-containing residues.[1][2][3]
Q4: Are there safety concerns I should be aware of when working with selenium compounds?
A4: Yes, selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[4] All selenium-contaminated waste must be disposed of according to institutional and regulatory guidelines.[4][5][6]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Yellow coloration of the product after chromatography | Presence of residual diphenyl diselenide (Ph₂Se₂) | Implement an oxidative work-up prior to chromatography. A dilute hydrogen peroxide wash is often effective. |
| Persistent unpleasant odor in the final product | Trace amounts of volatile selenium compounds | Co-evaporation with a high-boiling point, non-reactive solvent like toluene can sometimes help. However, a more robust purification method is recommended. |
| Co-elution of impurities with the product on silica gel | Similar polarity of the product and selenium byproducts | Modify the chromatographic conditions. A gradient elution with a less polar solvent system may improve separation. Alternatively, consider using a different stationary phase like alumina.[7][8][9][10] |
| Incomplete reaction leading to excess PSTMS | Suboptimal reaction conditions (temperature, time, stoichiometry) | Optimize the reaction to drive it to completion. If excess PSTMS is unavoidable, a specific quenching step is necessary. |
Core Methodologies for Removal of this compound and Byproducts
The successful removal of selenium-containing impurities from a reaction mixture is best approached with a multi-step strategy involving quenching, an appropriate work-up, and a final chromatographic purification.
Logical Workflow for Purification
Step 1: Quenching of Unreacted this compound
The first step in the purification process is to quench any unreacted PSTMS. This is crucial to prevent the formation of additional byproducts during the work-up and purification.
Protocol: Quenching with Hydrogen Peroxide
This protocol is designed for a reaction performed on a 1 mmol scale. Adjust volumes accordingly for different scales.
-
Cool the reaction mixture: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Dilute with an organic solvent: Dilute the reaction mixture with a suitable organic solvent (e.g., 10 mL of diethyl ether or ethyl acetate).
-
Slow addition of hydrogen peroxide: Slowly add 1-2 mL of a 30% aqueous solution of hydrogen peroxide to the cooled and stirred reaction mixture. An exothermic reaction may occur, so maintain the temperature at 0 °C.
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes. The purpose of this step is to oxidize the unreacted PSTMS to more polar and easily removable byproducts.
-
Quench excess peroxide: Quench any remaining hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bubbling ceases.[11]
Step 2: Extractive Work-up
An extractive work-up is essential to remove the majority of the selenium-containing byproducts and other water-soluble impurities.
Protocol: Standard Extractive Work-up
-
Transfer to a separatory funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Add water: Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.
-
Separate the layers: Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).
-
Brine (saturated aqueous sodium chloride solution) to aid in the removal of water from the organic layer.
-
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter and concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure.
Step 3: Oxidative Work-up for Persistent Selenium Impurities
If you suspect the presence of diphenyl diselenide (a common, less polar byproduct), an oxidative work-up can convert it to more polar species that are easier to remove.[12][13][14]
Protocol: Oxidative Work-up with Hydrogen Peroxide
-
Dissolve the crude product: Dissolve the crude product from the extractive work-up in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add hydrogen peroxide: Add an excess (2-3 equivalents relative to the estimated amount of selenium impurity) of 30% aqueous hydrogen peroxide.
-
Stir: Stir the mixture vigorously at room temperature for 1-2 hours. The diphenyl diselenide will be oxidized to benzeneseleninic acid, which is more water-soluble.
-
Perform a second extractive work-up: Dilute the reaction mixture with your organic solvent and perform another extractive work-up as described in Step 2. The benzeneseleninic acid will be extracted into the aqueous layer.
Step 4: Column Chromatography
Column chromatography is the final and often most critical step to obtain a highly pure product.
Protocol: Silica Gel Column Chromatography
-
Choose an appropriate solvent system: The choice of eluent is critical. A good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the desired product while retaining the more polar selenium byproducts on the column. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
-
Pack the column: Prepare a silica gel column using the chosen eluent.[7][8][9][10]
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column: Begin elution with the determined solvent system, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
Waste Disposal
Proper disposal of selenium-containing waste is imperative due to its toxicity.
Protocol: Laboratory-Scale Selenium Waste Disposal
This procedure is for the treatment of small quantities of selenium-containing waste. Always consult your institution's safety officer and follow local regulations.[6][15]
-
Segregate waste: Collect all selenium-contaminated materials, including aqueous layers from extractions, used silica gel, and contaminated labware, in a designated and clearly labeled hazardous waste container.[4]
-
Acidify aqueous waste: Acidify aqueous waste containing selenium to a pH of approximately 2-3 with an appropriate acid (e.g., hydrochloric acid).
-
Reduce to elemental selenium: Slowly add a reducing agent, such as sodium bisulfite or sodium borohydride, to the acidified aqueous waste with stirring. This will reduce the soluble selenium species to insoluble elemental selenium, which will precipitate as a reddish-brown solid.
-
Isolate elemental selenium: The precipitated elemental selenium can be collected by filtration. The solid should be treated as hazardous waste.
-
Neutralize and dispose of the filtrate: The remaining aqueous solution should be neutralized before disposal according to institutional guidelines.
By following these detailed procedures, researchers can effectively remove unreacted this compound and its byproducts, ensuring the purity of their final compounds and maintaining a safe laboratory environment.
References
- Separating Compounds by Column Chrom
- Selenoxide elimin
- Column chrom
- Safeguarding the Laboratory: Proper Disposal of 6-Selenopurine. Benchchem.
- Proper Disposal of 2-Chloro-Benzoselenazole: A Guide for Labor
- How to run column chrom
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Separation of Compounds Using Column Chrom
- Org. Synth. 2011, 88, 342. Organic Syntheses Procedure.
- Preparation and purification of organic samples for selenium isotope studies. PLOS One.
- Column Chromatography.
- The Impact Of Organoselenium On Medicinal Plants And Chemical Lab Waste On Biodiversity. International Journal of Environmental Sciences.
- Management of Waste.
- Reaction Work-Up I. MIT Digital Lab Techniques Manual. YouTube.
- Quenching Organic Peroxides.
- Removal of selenium
- Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC.
- Reduced quenching and extraction time for mammalian cells using filtr
- Organic Reaction Workup Formulas for Specific Reagents.
- Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Semantic Scholar.
- Organoselenium chemistry. Wikipedia.
- Catalase-assisted peroxide quenching for electrochemical measurement of reactive oxygen intermediates in single living cells. RSC Publishing.
- Peroxide Degradation: how to quench the reaction.
- (A) Catalase quenches hydrogen peroxide (H2O2), an oxidative species...
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α). Organic Syntheses Procedure.
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Navigating the Nuances of Phenylselenotrimethylsilane Reactivity: A Technical Guide to Solvent Selection
Welcome to the Technical Support Center for Phenylselenotrimethylsilane (PhSeTMS). This guide is meticulously crafted for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we delve into the critical role of solvent choice in dictating the reactivity, selectivity, and overall success of reactions involving PhSeTMS. Our aim is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs): The Foundation of Solvent Strategy
This section addresses the most common initial queries regarding solvent selection for PhSeTMS reactions, providing a solid foundation for your experimental planning.
Q1: What is the general role of a solvent in a reaction with this compound?
A solvent does more than just dissolve reactants. It actively participates in the reaction by influencing the stability of reactants, intermediates, and transition states.[1][2][3][4][5] For PhSeTMS, the solvent's polarity and coordinating ability can dramatically alter the reagent's nucleophilicity and the electrophilicity of the substrate, thereby controlling reaction rates and even the final product distribution.
Q2: How do different classes of solvents (polar protic, polar aprotic, nonpolar) affect the reactivity of PhSeTMS?
The choice between these solvent classes is paramount and depends on the specific transformation you are targeting.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile, DMSO): These are often the solvents of choice for reactions where a "naked," highly reactive selenolate nucleophile is desired. They can solvate the trimethylsilyl cation, leaving the phenylselenolate anion more available for nucleophilic attack.[6] This is particularly beneficial for SN2-type reactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen-bond with the phenylselenolate anion, creating a "solvent cage" that reduces its nucleophilicity and slows down reactions.[6] However, in some cases, they can facilitate reactions by stabilizing charged intermediates or by acting as a proton source for the workup. Caution is advised as they can also lead to unwanted side reactions, such as solvolysis of the PhSeTMS or the product.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents are less interactive and are suitable for reactions where the intrinsic reactivity of the reactants is sufficient. They are often used in Lewis acid-catalyzed reactions where solvent coordination to the catalyst needs to be minimized.
Q3: Is this compound stable in all common organic solvents?
While generally stable, PhSeTMS can be sensitive to moisture and protic solvents. In the presence of water or alcohols, it can slowly hydrolyze to produce phenylselanol and trimethylsilanol. This degradation can be accelerated by acidic or basic conditions. For long-term storage and for reactions requiring anhydrous conditions, it is crucial to use dry solvents.
Troubleshooting Guide: From Sluggish Reactions to Unexpected Products
This section provides a question-and-answer formatted guide to address specific experimental challenges and their solvent-related solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My α-selenation of a ketone with PhSeTMS in THF is extremely slow. What solvent-related adjustments can I make?
A: A sluggish reaction in THF, a moderately polar aprotic solvent, often points to insufficient activation of the ketone or low nucleophilicity of the selenium reagent under the reaction conditions.
-
Switch to a More Polar Aprotic Solvent: Consider switching to a more polar aprotic solvent like DMF or acetonitrile. These solvents can better stabilize the enolate intermediate and enhance the reactivity of the PhSeTMS.
-
Consider the Base: The choice of base to form the enolate is critical. If you are using a weak base, it may not be forming enough of the enolate for the reaction to proceed efficiently. The solvent can influence the base's strength.
-
Kinetic vs. Thermodynamic Enolate: Remember that in unsymmetrical ketones, different enolates can form.[7][8][9] A non-coordinating solvent like THF with a bulky base like LDA at low temperatures will favor the kinetic enolate. A more coordinating solvent might influence this selectivity.
Experimental Protocol: General Procedure for α-Selenation of a Ketone
-
To a solution of the ketone (1.0 equiv) in anhydrous solvent (e.g., THF, DMF) at an appropriate temperature (e.g., -78 °C), add a suitable base (e.g., LDA, 1.1 equiv) dropwise.
-
Stir the resulting enolate solution for 30-60 minutes.
-
Add a solution of this compound (1.2 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Side Products in Conjugate Addition Reactions
Q: I am attempting a conjugate addition of PhSeTMS to an α,β-unsaturated ketone and observe a significant amount of 1,2-addition product. How can solvent choice mitigate this?
A: The regioselectivity between 1,2- and 1,4-addition is a classic challenge in carbonyl chemistry.[10][11][12] The solvent plays a crucial role in mediating the "hardness" or "softness" of the nucleophile and electrophile.
-
Favoring 1,4-Addition (Conjugate Addition): Softer nucleophiles tend to favor 1,4-addition. The choice of a less polar, non-coordinating solvent like dichloromethane (DCM) or toluene can promote the desired conjugate addition.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the enone system. The choice of solvent is critical here, as coordinating solvents like THF or acetonitrile can compete with the substrate for binding to the Lewis acid, reducing its effectiveness.[13][14] Non-coordinating solvents like DCM are often preferred in these cases.
Table 1: Illustrative Solvent Effects on the Conjugate Addition to Cyclohexenone
| Solvent | Catalyst (if any) | Reaction Time (h) | Yield of 1,4-Adduct (%) | Yield of 1,2-Adduct (%) |
| THF | None | 24 | 45 | 30 |
| DCM | None | 24 | 65 | 15 |
| CH₃CN | None | 18 | 55 | 25 |
| DCM | BF₃·OEt₂ (0.2 eq) | 2 | 90 | <5 |
| THF | BF₃·OEt₂ (0.2 eq) | 6 | 70 | 10 |
Note: The data in this table is illustrative and compiled from general principles of conjugate addition reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Issue 3: Poor Regioselectivity in Epoxide Ring-Opening Reactions
Q: I am performing a Lewis acid-catalyzed ring-opening of a substituted epoxide with PhSeTMS and getting a mixture of regioisomers. How can the solvent influence the outcome?
A: The regioselectivity of epoxide ring-opening is highly dependent on the reaction mechanism, which is influenced by the choice of Lewis acid and solvent.[15][16][17]
-
SN2-like Mechanism (Attack at the less hindered carbon): In the absence of a strong Lewis acid or in a more coordinating solvent that tempers the Lewis acidity, the reaction may proceed through an SN2-like pathway, where the nucleophile attacks the less sterically hindered carbon of the epoxide.
-
SN1-like Mechanism (Attack at the more substituted carbon): A strong Lewis acid in a non-coordinating solvent (e.g., DCM) can strongly activate the epoxide, leading to a transition state with significant carbocationic character at the more substituted carbon. This favors nucleophilic attack at this position. A more polar solvent can also stabilize this developing positive charge.
Diagram 1: Solvent Influence on Epoxide Ring-Opening Regioselectivity
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
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- 16. Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Temperature Control in Phenylselenotrimethylsilane (PhSeTMS) Mediated Transformations
Welcome to the technical support center for Phenylselenotrimethylsilane (PhSeTMS) mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in reactions involving this versatile reagent. Proper temperature management is paramount to achieving desired outcomes, minimizing side reactions, and ensuring reproducibility.
The Critical Role of Temperature in PhSeTMS Reactions
This compound (PhSeTMS) is a powerful reagent utilized in a variety of organic transformations, including the synthesis of vinyl selenides, cleavage of esters and ethers, and deprotection reactions.[1][2][3] The reactivity of PhSeTMS, and the intermediates it forms, is highly dependent on temperature. Deviations from optimal temperature ranges can lead to a cascade of undesirable events, including reduced yields, formation of complex side products, and even complete reaction failure.
The temperature sensitivity of these reactions stems from the delicate balance between the desired reaction pathway and competing side reactions.[4][5] For instance, the in situ generation of a nucleophilic selenium species from PhSeTMS often requires specific temperature conditions to proceed efficiently without decomposition.[6][7] Subsequent reactions of this nucleophile with electrophiles are also temperature-dependent, with activation energy barriers for different pathways being overcome at different temperatures.
This guide provides a series of troubleshooting scenarios in a question-and-answer format to directly address common issues encountered during PhSeTMS-mediated transformations.
Troubleshooting Guides & FAQs
Scenario 1: Low or No Yield in the Synthesis of Vinyl Selenides
Question: I am attempting to synthesize a Z-vinyl selenide by reacting an organic halide with sodium selenide (generated in situ), followed by the addition of an alkyne, but I am observing very low to no product formation. What could be the issue?
Answer: This is a common issue that often points to problems with the generation or stability of the nucleophilic selenolate species, which is highly sensitive to temperature.
Causality Analysis:
-
Incomplete Formation of Sodium Selenide: The initial reaction to form sodium selenide from a selenium source and a reducing agent (like sodium borohydride) is often exothermic. If the temperature is not adequately controlled (typically kept at 0 °C), the reducing agent can decompose, or side reactions can occur, leading to incomplete formation of the active nucleophile.
-
Selenolate Instability: The generated selenolate is a potent nucleophile but can be unstable at higher temperatures. Premature warming of the reaction mixture before the addition of the alkyne can lead to decomposition or dimerization, reducing the concentration of the active species available for the desired reaction.
-
Suboptimal Temperature for Alkyne Addition: The addition of the selenolate to the alkyne has its own temperature optimum. While the initial generation of the selenolate is performed at 0 °C, the subsequent addition to the alkyne and refluxing is critical for the reaction to proceed.[2] Insufficient heating during the reflux step will result in a sluggish reaction and low conversion.
Troubleshooting Protocol:
-
Strict Temperature Control During Selenolate Generation:
-
Ensure your reaction vessel is submerged in an ice-water bath and the internal temperature is maintained at 0 °C during the formation of sodium selenide.
-
Add the reducing agent portion-wise to the selenium source to manage any exotherm.
-
-
Controlled Addition of Alkyne:
-
After the formation of the selenolate, add the alkyne dropwise while still maintaining the temperature at 0 °C.
-
-
Careful Warming and Reflux:
-
Once the alkyne addition is complete, allow the reaction to slowly warm to room temperature before initiating the reflux. A sudden increase in temperature can lead to uncontrolled side reactions.
-
Ensure the reflux temperature is maintained consistently for the recommended reaction time to drive the reaction to completion.
-
Workflow Diagram:
Caption: Workflow for Z-Vinyl Selenide Synthesis.
Scenario 2: Incomplete Cleavage of Esters or Ethers
Question: I am using a mixture of Phenyltrimethylsilane and Iodine to cleave a methyl ester, but the reaction is sluggish and I'm recovering a significant amount of starting material. I am running the reaction at room temperature.
Answer: The cleavage of esters and ethers with silyl-iodide reagents is highly dependent on the substrate and the reaction temperature. While some reactive esters like benzyl esters can be cleaved at ambient temperature, less reactive esters such as methyl and ethyl esters often require heating.[8][9]
Causality Analysis:
-
Insufficient Thermal Energy: The mechanism for ester cleavage involves the formation of a six-membered ring transition state.[1] For less reactive esters, the activation energy for this step is not overcome at room temperature, leading to a slow or stalled reaction.
-
Steric Hindrance: Hindered esters, such as methyl pivalate, will require even more forcing conditions (higher temperatures and longer reaction times) to achieve cleavage.[8]
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
Monitor Reaction Progress:
-
Use TLC or GC-MS to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time at a given temperature.
-
-
Consider an Alternative Reagent System:
Data Summary: Temperature Guidelines for Ester Cleavage
| Ester Type | Recommended Temperature | Reference |
| Benzyl Esters | Ambient Temperature | [8][9] |
| Methyl & Ethyl Esters | Reflux (e.g., in Acetonitrile) | [8] |
| Hindered Esters | Higher Temperatures (e.g., 110 °C) & Longer Times | [3][8] |
Scenario 3: Formation of Undesired Side Products in Deprotection Reactions
Question: I am using PhSeTMS for a deprotection step, but I am observing the formation of multiple unexpected side products. How can I improve the selectivity of this reaction?
Answer: The formation of side products in PhSeTMS-mediated deprotections is often a consequence of the reaction being run at an inappropriate temperature, leading to non-selective reactions with other functional groups in the molecule.
Causality Analysis:
-
Over-activation at Higher Temperatures: Increased temperatures can provide sufficient energy to overcome the activation barriers for undesired reaction pathways. For example, a functional group that is stable at room temperature might become susceptible to reaction with the selenolate or other reactive intermediates at elevated temperatures.
-
Decomposition of Reagent or Product: PhSeTMS or the desired product may be unstable at higher temperatures, leading to decomposition and the formation of complex mixtures.
Troubleshooting Protocol:
-
Screen a Range of Temperatures:
-
Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to the point where the desired reaction proceeds at a reasonable rate, while minimizing side product formation.
-
-
Stepwise Temperature Gradient:
-
Employ a stepwise increase in temperature, holding at each new temperature for a set period and analyzing the reaction mixture at each stage. This can help identify the temperature window where the desired transformation is optimal.
-
-
Use of Additives:
-
In some cases, additives can modulate the reactivity of the system, allowing the reaction to proceed at a lower temperature. For instance, the use of Lewis acids can sometimes facilitate the desired transformation under milder conditions.
-
Logical Relationship Diagram:
Caption: Temperature's Impact on Reaction Selectivity.
References
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Silane/iodine-based cleavage of esters and ethers under neutral conditions. The Journal of Organic Chemistry, 44(8), 1247-1251. [Link]
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 44(8), 1247-1251. [Link]
-
Pistoia, A., et al. (2019). Stereoselective Synthesis of Z‐Vinyl Selenides Through the Reaction of Sodium Selenide with Organic Halides and Alkynes. European Journal of Organic Chemistry, 2019(22), 3538-3543. [Link]
-
Capozzi, G., et al. (2021). Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. Molecules, 26(11), 3183. [Link]
-
Jung, M. E., & Lyster, M. A. (1977). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. The Journal of Organic Chemistry, 42(23), 3761-3764. [Link]
-
Detty, M. R., & Seidler, M. D. (1981). The Chemistry of Selenosilanes: A Topic Overview. The Journal of Organic Chemistry, 46(7), 1283-1292. [Link]
-
Perin, G., et al. (2016). Preparation of the First Bench-Stable Phenyl Selenolate: an Interesting “On Water” Nucleophilic Reagent. RSC Advances, 6(75), 71493-71499. [Link]
-
Zeni, G., & Lüdtke, D. S. (2003). Synthesis of Vinyl Selenides. Chemical Reviews, 103(6), 1849-1894. [Link]
-
Morita, T., Okamoto, Y., & Sakurai, H. (1978). A convenient method for the cleavage of esters with chlorotrimethylsilane/sodium iodide. Tetrahedron Letters, 19(28), 2523-2524. [Link]
-
Comasseto, J. V., et al. (2007). Synthesis of carbohydrate-based vinyl selenides via Wittig-type reactions. Tetrahedron, 63(37), 9246-9254. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
LibreTexts. (2023). 2.3: Transition State Theory. Chemistry LibreTexts. [Link]
-
Smith, I. W. M. (2008). The temperature-dependence of elementary reaction rates: beyond Arrhenius. Chemical Society Reviews, 37(4), 812-826. [Link]
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- 5. The temperature-dependence of elementary reaction rates: beyond Arrhenius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry of Selenosilanes: A Topic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Diphenyl Diselenide Byproduct Formation
Welcome to the technical support center for organoselenium chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation of diphenyl diselenide ((PhSe)₂) as an unwanted byproduct. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a yellow precipitate in my reaction. What is it and why is it forming?
Answer: A yellow precipitate is often the first indicator of diphenyl diselenide ((PhSe)₂) formation. This byproduct arises from the high propensity of selenols, particularly benzeneselenol (PhSeH), to oxidize.[1][2] Selenols are highly reactive and readily undergo oxidation, especially in the presence of atmospheric oxygen, to form a stable diselenide bond.[3]
The core of the issue lies in the facile, often spontaneous, two-electron oxidation of two selenol molecules to form the diselenide.[4] This process is thermodynamically favorable and can be accelerated by trace amounts of oxygen, metal impurities, or even elevated temperatures in certain solvents like DMF.[5]
Q2: What is the fundamental chemical mechanism behind this byproduct formation?
Answer: The formation of diphenyl diselenide from benzeneselenol is an oxidative coupling reaction. The mechanism proceeds as follows: two molecules of benzeneselenol (PhSeH) react with an oxidizing agent, most commonly atmospheric oxygen, to yield one molecule of diphenyl diselenide and water. Selenophenol molecules formed after a reaction with a thiol group are oxidized back to diphenyl diselenide by atmospheric oxygen.[6]
This process can be conceptualized as a deprotonation of the selenol to the more nucleophilic selenolate (PhSe⁻), which then attacks another selenol molecule, or through a radical mechanism initiated by single-electron transfer. The reaction is pervasive and is a primary reason why most commercial selenols are sold as their more stable diselenide counterparts, which can be reduced in situ to generate the active selenol.[1]
Caption: Workflow for Handling Air-Sensitive Reagents.
Protocol 2: In Situ Generation of Benzeneselenol with TCEP
This protocol describes the reduction of diphenyl diselenide to benzeneselenol for immediate use in a subsequent reaction.
-
Setup: To an oven-dried Schlenk flask under argon, add diphenyl diselenide (1.0 eq).
-
Addition of Reducing Agent: Add Tris(2-carboxyethyl)phosphine (TCEP) (1.1 eq). TCEP is an air-stable solid and can be added directly.
-
Solvent Addition: Add the degassed reaction solvent (e.g., THF, DMF, Acetonitrile) via syringe.
-
Reduction: Stir the mixture at room temperature. The reduction is typically rapid (5-15 minutes). The disappearance of the yellow color of the diselenide indicates the formation of the colorless selenol.
-
Confirmation (Optional): If necessary, take a small aliquot via a purged syringe and analyze by TLC or ¹H NMR to confirm complete conversion.
-
Proceed with Reaction: The resulting solution of benzeneselenol is now ready for use. Add the next reagent directly to this flask.
Comparative Data: Common Reducing Agents
| Reducing Agent | Structure | Key Advantages | Key Disadvantages | Effective pH Range |
| DTT (Dithiothreitol) | Thiol-based | Inexpensive, effective reductant. | Strong odor, prone to air oxidation, reversible reaction. [7] | ~7.0 - 9.0 |
| TCEP (Tris(2-carboxyethyl)phosphine) | Phosphine-based | Odorless, air-stable, irreversible reaction, effective over a wide pH range. [7][8] | More expensive than DTT. Can be unstable in phosphate buffers. [8] | ~1.5 - 8.5 |
| NaBH₄ (Sodium Borohydride) | Hydride-based | Powerful reducing agent, inexpensive. | Reacts with protic solvents (water, alcohols), can reduce other functional groups (ketones, aldehydes). | Typically basic conditions |
This guide provides a foundational framework for addressing the common challenge of diphenyl diselenide byproduct formation. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can significantly improve the purity and yield of your target molecules.
References
-
Gaucher, A., et al. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3045-3081. [Link]
-
Rosa, R. M., et al. (2007). Pharmacology and toxicology of diphenyl diselenide in several biological models. Brazilian Journal of Medical and Biological Research, 40(10), 1289-1300. [Link]
-
Bánóczi, G., et al. (2023). Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts. International Journal of Molecular Sciences, 24(7), 6339. [Link]
-
Mondal, S., et al. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 24(2), 558–563. [Link]
-
Mohan, H., & Anklam, E. (1999). Effect of pH on One-Electron Oxidation Chemistry of Organoselenium Compounds in Aqueous Solutions. The Journal of Physical Chemistry A, 103(34), 6959-6966. [Link]
-
Singh, F. A., et al. (2018). An Overview of Organoselenium Chemistry: From Fundamentals to Synthesis. In Organoselenium Compounds in Biology and Medicine. The Royal Society of Chemistry. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Singh, N., & Kumar, A. (2014). Interaction Profile of Diphenyl Diselenide with Pharmacologically Significant Thiols. International Journal of Molecular Sciences, 15(12), 23158–23171. [Link]
-
Lorion, M. M., et al. (2018). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry, 552, 46-52. [Link]
-
NanoTemper Technologies. (n.d.). Reducing Agents. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. agscientific.com [agscientific.com]
Technical Support Center: Work-up Procedures for Phenylselenotrimethylsilane Reactions
Welcome to the technical support guide for navigating the work-up of reactions involving phenylselenotrimethylsilane (PhSeSiMe₃). This resource is designed for researchers, scientists, and professionals in drug development, providing practical and in-depth solutions to common challenges encountered during the quenching and purification stages of these reactions. The following troubleshooting guides and frequently asked questions are based on established organoselenium chemistry principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific problems that may arise after quenching a reaction where this compound was used as a reagent.
Problem 1: A persistent yellow color remains in the organic layer after aqueous extraction, which I suspect is diphenyl diselenide.
Answer:
The characteristic yellow color is indeed often due to the presence of diphenyl diselenide ((PhSe)₂), a common byproduct formed from the oxidation of phenylselenol (PhSeH) generated in situ.[1][2] Here are a few strategies to remove it:
-
Oxidative Work-up: A common and effective method is to oxidize the diphenyl diselenide to the more water-soluble benzeneseleninic acid (PhSeO₂H).[3][4]
-
Rationale: Diphenyl diselenide is nonpolar and partitions into the organic layer, making its removal by simple extraction difficult. Oxidation converts it to a polar species that can be extracted into an aqueous basic solution.
-
Protocol:
-
After the initial aqueous work-up, concentrate the organic layer.
-
Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cool the solution in an ice bath and add an oxidizing agent such as 30% hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).[5]
-
Stir the mixture vigorously. The reaction progress can be monitored by the disappearance of the yellow color.
-
Upon completion, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the resulting benzeneseleninic acid.[6]
-
Proceed with washing with brine, drying the organic layer with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrating under reduced pressure.[7]
-
-
-
Reductive Work-up: In cases where your desired product is sensitive to oxidation, a reductive approach can be employed.
-
Rationale: Diphenyl diselenide can be reduced to the corresponding selenolate, which can then be removed by an aqueous wash.
-
Protocol:
-
Treat the organic layer containing the diphenyl diselenide with a reducing agent like sodium borohydride (NaBH₄) in ethanol.[8]
-
The reaction will generate sodium phenylselenolate (PhSeNa), which is more polar and can be partitioned into an aqueous layer.
-
Carefully quench any excess NaBH₄ with a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Perform an aqueous extraction to remove the selenium species.
-
-
-
Chromatography: If the above methods are not suitable or if residual amounts remain, flash column chromatography is a reliable method for separating your product from diphenyl diselenide.[9][10] Diphenyl diselenide is relatively nonpolar and will elute with nonpolar solvents like hexanes.
Problem 2: My product is sensitive to strong oxidants like H₂O₂. Are there milder work-up procedures?
Answer:
Yes, for sensitive substrates, it is crucial to avoid harsh oxidative conditions.[5] Here are some alternatives:
-
Ozone: Ozonolysis can be a very clean method as the only byproduct is dioxygen. This is particularly useful when careful work-up is required.[5]
-
mCPBA at Low Temperatures: meta-Chloroperoxybenzoic acid (mCPBA) can be used at low temperatures to oxidize selenides. The key advantage is that the oxidation can often be performed at a temperature where the subsequent elimination (if that is the desired reaction) does not yet occur. This allows for the consumption of the oxidant before proceeding with the next step.[5] A subsequent wash with a mild base like sodium bicarbonate is necessary to remove the meta-chlorobenzoic acid byproduct.[11]
-
Amine Buffering: When using oxidants that can generate acidic byproducts, it is advisable to buffer the reaction mixture with an amine base to prevent acid-mediated side reactions.[5]
Problem 3: An insoluble white precipitate has formed during my aqueous work-up.
Answer:
This precipitate is likely benzeneseleninic acid (PhSeO₂H) or its anhydride. This can happen if the selenium byproducts are oxidized and the aqueous phase is not sufficiently basic to keep them in solution.
-
Solution:
-
Add a sufficient amount of a base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), to the separatory funnel and shake well. This should dissolve the precipitate by forming the corresponding sodium salt, which is water-soluble.
-
If the precipitate is persistent, it might be necessary to filter the entire mixture through a pad of celite before proceeding with the separation of layers.
-
Problem 4: I am concerned about the toxicity of selenium byproducts. What are the best practices for handling and disposal?
Answer:
Organoselenium compounds are toxic and require careful handling.[12][13] All manipulations should be performed in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.[12]
-
Waste Disposal: All selenium-containing waste, including aqueous washes and contaminated solids, must be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.[12][14] Do not mix selenium waste with other chemical waste streams unless explicitly permitted.[12]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction involving this compound?
A1: Quenching is the process of stopping the reaction and deactivating any unreacted reagents.[15] In the context of PhSeSiMe₃, this typically involves adding a proton source, like water or an alcohol, to hydrolyze the reagent and any reactive intermediates. This step is crucial for controlling the reaction outcome and preparing the mixture for purification.
Q2: What are the common byproducts I should expect after quenching a PhSeSiMe₃ reaction?
A2: The primary selenium-containing byproduct is often diphenyl diselenide ((PhSe)₂).[2] This is formed from the in-situ generated phenylselenol (PhSeH).[1] Depending on the work-up conditions, you may also encounter benzeneseleninic acid (PhSeO₂H) if oxidative conditions are used.[3][4]
Q3: Can I use a simple aqueous wash to remove all selenium byproducts?
A3: A simple aqueous wash is generally insufficient to remove nonpolar selenium byproducts like diphenyl diselenide.[7] As discussed in the troubleshooting guide, chemical modification through oxidation or reduction is often necessary to convert these byproducts into more polar, water-soluble forms that can be easily extracted.
Q4: How can I confirm that I have successfully removed the selenium byproducts?
A4:
-
Thin-Layer Chromatography (TLC): Diphenyl diselenide is UV active and will appear as a spot on a TLC plate. You can compare the crude reaction mixture to the purified product to monitor its removal.
-
¹H NMR Spectroscopy: The aromatic protons of diphenyl diselenide and other phenylseleno-containing species have characteristic signals in the ¹H NMR spectrum. The absence of these signals in the spectrum of your final product is a good indicator of purity.
-
LC-MS: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry can be used to detect trace amounts of selenium-containing impurities.
Work-up Workflow Visualization
The choice of work-up procedure often depends on the stability of the desired product and the nature of the selenium byproducts. The following diagram illustrates a general decision-making workflow.
Caption: Decision tree for selecting a work-up strategy.
Quantitative Data Summary
| Reagent/Procedure | Typical Concentration/Amount | Purpose | Key Considerations |
| Oxidative Work-up | |||
| Hydrogen Peroxide | 30% aqueous solution | To oxidize (PhSe)₂ to PhSeO₂H | Can be harsh; may require cooling. |
| mCPBA | 1.1 - 1.5 equivalents | To oxidize (PhSe)₂ to PhSeO₂H | Milder than H₂O₂; byproduct removed by base wash. |
| Reductive Work-up | |||
| Sodium Borohydride | 1 - 2 equivalents | To reduce (PhSe)₂ to PhSe⁻ | Requires an alcoholic solvent; careful quenching of excess reagent is necessary. |
| Aqueous Washes | |||
| Saturated NaHCO₃ | As needed | To remove acidic byproducts (e.g., PhSeO₂H, m-chlorobenzoic acid) | Can cause gas evolution (CO₂) if quenching an acidic solution.[6] |
| 1M HCl | As needed | To neutralize basic solutions or quench reducing agents | Ensure product is stable to acid. |
| Brine (Saturated NaCl) | As needed | To remove bulk water from the organic layer before drying | Helps to break emulsions.[7] |
Experimental Protocols
Protocol 1: General Oxidative Work-up using Hydrogen Peroxide
-
Following the completion of your reaction with this compound, quench the reaction as per your specific procedure (e.g., with water or methanol).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Separate the organic layer and cool it to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of 30% aqueous hydrogen peroxide while stirring vigorously.
-
Allow the mixture to stir at 0 °C to room temperature, monitoring the disappearance of the yellow color of diphenyl diselenide by eye or TLC.
-
Once the oxidation is complete, wash the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate to remove the resulting benzeneseleninic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude product by flash column chromatography as necessary.
References
- Essential Safety and Disposal Procedures for the Novel Organoselenium Compound CPT-Se4 - Benchchem.
-
Selenoxide elimination - Wikipedia. Available at: [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC. Available at: [Link]
-
Safety Data Sheet: Selenium - Mercateo. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Chemical oxidation of selenite to selenate: Evaluation of reactive oxygen species and O transfer pathways. Available at: [Link]
-
diphenyl selenide - Organic Syntheses Procedure. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. Available at: [Link]
-
Selenium dioxide (SeO 2 ) - Riley oxidation - AdiChemistry. Available at: [Link]
-
benzeneselenenyl chloride - Organic Syntheses Procedure. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of Products from Phenylselenotrimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, Phenylselenotrimethylsilane ((PhSe)TMS) has emerged as a versatile and powerful reagent. Its utility in introducing the phenylseleno group into a wide array of organic molecules is invaluable for subsequent transformations, such as selenoxide eliminations to form alkenes or as a precursor for various carbon-carbon bond-forming reactions. However, the successful application of (PhSe)TMS hinges on the unambiguous structural verification of the resulting organoselenium products. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering field-proven insights and experimental data to ensure the scientific integrity of your research.
The Imperative of Rigorous Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic compounds in solution. For products derived from this compound reactions, a combination of ¹H, ¹³C, and crucially, ⁷⁷Se NMR experiments provides a comprehensive understanding of the molecular framework.
Expertise & Experience in NMR Analysis
The choice of NMR experiments and the interpretation of the resulting spectra are guided by the expected product structure. For instance, in the reaction of (PhSe)TMS with an epoxide, the key question is one of regioselectivity: did the phenylseleno group attack the more or less sterically hindered carbon of the epoxide ring?
-
¹H NMR: The chemical shifts and coupling constants of the protons on the carbon atoms formerly part of the epoxide ring are highly informative. Protons attached to the carbon bearing the phenylseleno group will typically experience a downfield shift compared to those on the carbon bearing the newly formed trimethylsiloxy group.
-
¹³C NMR: The carbon atom directly bonded to the selenium will exhibit a characteristic chemical shift, typically in the range of 20-50 ppm, depending on its substitution.
-
⁷⁷Se NMR: A Direct Window into the Selenium Environment The ⁷⁷Se nucleus, with a natural abundance of 7.63% and a spin of 1/2, provides an exceptionally wide chemical shift range (over 3000 ppm), making it highly sensitive to the electronic environment of the selenium atom.[1][2] This "fingerprint" region allows for the direct observation of the selenium center, providing invaluable information about its oxidation state and bonding partners.[3] For typical phenylseleno ethers or selenides, the ⁷⁷Se chemical shift is often observed in the range of 180-450 ppm.[3][4]
Trustworthiness: A Self-Validating NMR Workflow
A robust NMR analysis workflow should be self-validating. This involves correlating data from different NMR experiments to build a cohesive structural picture.
Figure 2: A systematic workflow for mass spectrometric analysis.
Experimental Protocol: Obtaining Meaningful Mass Spectra
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Method Development: Choose an appropriate ionization method. For unknown compounds, it is often beneficial to run both a soft ionization technique (like ESI) to determine the molecular weight and a harder technique (like EI) to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of selenium. Propose structures for the major fragment ions and ensure they are consistent with the proposed overall structure.
| Product Type | Ionization Method | Expected Molecular Ion | Key Fragmentation Pathways |
| α-Phenylseleno Ketone | ESI, APCI, EI | [M+H]⁺, [M]⁺• | α-cleavage at the carbonyl group, loss of PhSe• |
| β-Hydroxy Phenylselenide | ESI, APCI | [M+H]⁺, [M-H₂O+H]⁺ | Loss of H₂O, loss of PhSe• |
| Phenylseleno Ether | EI, APCI | [M]⁺•, [M+H]⁺ | Cleavage of the C-Se bond, cleavage of the C-O bond |
Table 2: Mass Spectrometry Characteristics of Common Products of this compound Reactions.
X-ray Crystallography: The Definitive Structural Determination
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. It is the gold standard for structural validation.
Expertise & Experience in Crystallographic Analysis
The primary challenge in X-ray crystallography is often obtaining single crystals of sufficient quality for diffraction. This can be a trial-and-error process involving the screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
The presence of the relatively heavy selenium atom in the molecule is advantageous for X-ray crystallography, as it scatters X-rays more strongly than lighter atoms like carbon, oxygen, and hydrogen. This can aid in solving the phase problem and refining the crystal structure.
Trustworthiness: The Unimpeachable Evidence of a Crystal Structure
An X-ray crystal structure provides a wealth of precise information, including bond lengths, bond angles, and torsional angles. This data can be compared with theoretical calculations and with data from related structures in the Cambridge Structural Database (CSD).
Figure 3: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: From Powder to Picture
-
Crystallization: Attempt to grow single crystals of the purified product from a variety of solvents and solvent mixtures.
-
Crystal Selection and Mounting: Select a well-formed crystal of suitable size and mount it on the diffractometer.
-
Data Collection: Collect diffraction data at a suitable temperature (often low temperature to minimize thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final structure using crystallographic software and deposit the data in a public repository.
Conclusion: A Synergistic Approach to Structural Certainty
The robust validation of product structures from this compound reactions is not reliant on a single technique but on the synergistic application of NMR, MS, and, where possible, X-ray crystallography. NMR provides the initial and most detailed picture of the molecular framework in solution. Mass spectrometry corroborates the molecular weight and offers valuable clues about the connectivity through fragmentation analysis. X-ray crystallography delivers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By employing these techniques in a thoughtful and complementary manner, researchers can ensure the integrity of their synthetic work and build a solid foundation for future discoveries.
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A Researcher's Guide to Selenation: Evaluating Alternatives to Phenylselenotrimethylsilane
In the landscape of modern organic synthesis, the introduction of selenium functionalities onto organic molecules—a process known as selenation—is a pivotal transformation. Organoselenium compounds serve as versatile intermediates, notably in the synthesis of complex natural products and pharmaceuticals, primarily due to the unique reactivity of the carbon-selenium bond. For years, Phenylselenotrimethylsilane (PhSeSiMe₃) has been a widely utilized reagent for this purpose, valued for its ability to deliver a phenylseleno group. However, the ongoing pursuit of milder reaction conditions, enhanced selectivity, improved safety profiles, and cost-effectiveness has spurred the exploration of alternative reagents.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their reactivity, applications, and mechanistic nuances. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal selenating agent for their specific synthetic challenges.
The Landscape of Selenation Reagents: A Strategic Overview
The choice of a selenating agent is fundamentally dictated by the nature of the substrate and the desired transformation. Selenation reagents can be broadly categorized into two main classes: electrophilic and nucleophilic selenium sources. This compound itself acts as a source of the nucleophilic "PhSe⁻" equivalent, reacting with electrophiles. This guide will explore alternatives from both categories, providing a balanced perspective on the available synthetic methodologies.
Diagram: Classification of Selenation Reagents
Caption: Classification of common selenation reagents.
Part 1: Electrophilic Selenium Reagents - Alternatives for C-Se Bond Formation
Electrophilic selenating agents are indispensable for reactions with nucleophilic substrates such as enolates, enols, and electron-rich aromatic systems. These reagents deliver a "PhSe⁺" equivalent and offer distinct advantages in terms of reactivity and selectivity.
N-Phenylseleno-phthalimide (NPSP)
N-Phenylseleno-phthalimide (NPSP) has emerged as a robust and versatile electrophilic selenium source. It is a stable, crystalline solid that is often easier to handle than the corresponding selenyl halides.[1][2]
Key Features & Applications:
-
α-Selenylation of Carbonyl Compounds: NPSP is highly effective for the α-selenylation of ketones and aldehydes, a crucial step in the synthesis of α,β-unsaturated carbonyl compounds via selenoxide elimination.[3][4][5] This reaction is often catalyzed by acids or organocatalysts like L-prolinamide.[3][6] The reaction proceeds through an enol or enamine intermediate, which attacks the electrophilic selenium atom of NPSP.[7]
-
Hydroxyselenylation and Aminoselenylation: NPSP can be employed in the hydroxyselenylation of allylic silanols and the aminoselenylation of alkenes, providing access to valuable functionalized intermediates.[1][8]
-
Thiol Derivatization: It is also used for the selective derivatization of thiols in mass spectrometry, highlighting its chemoselectivity.[1][6]
Experimental Insight: The α-selenylation of ketones using NPSP can be performed under mild, acid-catalyzed conditions. The choice of catalyst can influence the regioselectivity with non-symmetrical ketones, favoring the thermodynamically more stable enol intermediate.[4]
Table 1: Performance Comparison for α-Selenylation of Cyclohexanone
| Reagent | Conditions | Yield (%) | Reference |
| N-Phenylseleno-phthalimide (NPSP) | p-TsOH, H₂O, CH₂Cl₂, 20°C, 12h | 85 | [4] |
| Phenylselenyl Chloride (PhSeCl) | LDA, THF, -78°C to rt | ~80-90 (typical) | General procedure |
Diagram: Mechanism of NPSP in α-Selenylation of a Ketone
Caption: Simplified mechanism for acid-catalyzed α-selenylation.
Benzeneseleninic Anhydride
Benzeneseleninic anhydride, [PhSe(O)]₂O, is primarily recognized as a mild and selective oxidizing agent. However, it can also serve as an electrophilic selenium source in certain contexts, particularly in dehydrogenation reactions.[9] It is particularly useful for the oxidation of phenols to ortho-quinones and benzylic hydrocarbons to aldehydes or ketones.
Key Features & Applications:
-
Dehydrogenation: It can introduce unsaturation in cyclic systems.
-
Oxidation of Hydrazines: It is effective for the oxidation of hydrazines to azo compounds.
While not a direct replacement for this compound in many applications, its ability to effect selenation followed by in situ oxidation offers a streamlined approach to certain synthetic targets.
Part 2: Nucleophilic Selenium Reagents - Direct Equivalents and Novel Alternatives
Nucleophilic selenating agents provide a "PhSe⁻" or "RSe⁻" species for reaction with electrophilic carbons, such as in alkyl halides and epoxides.
Bis(trimethylsilyl) selenide (HMDSS)
Bis(trimethylsilyl) selenide, (Me₃Si)₂Se, is a highly effective and versatile nucleophilic selenium source. It can be considered a safer and more manageable synthetic equivalent of the highly toxic and gaseous hydrogen selenide (H₂Se).[10]
Key Features & Applications:
-
Ring-Opening of Epoxides and Aziridines: HMDSS is widely used for the regioselective ring-opening of epoxides and aziridines to afford β-hydroxy and β-amino selenols, respectively, which can be further functionalized.[10][11] These reactions are often catalyzed by fluoride sources like TBAF.
-
Synthesis of Selenoamides and Selenoesters: It serves as a key reagent in the synthesis of selenoamides and selenoesters from amides and esters.
-
Precursor to Metal Selenide Nanocrystals: In materials science, HMDSS is a preferred precursor for the synthesis of metal selenide quantum dots due to its high reactivity and the volatile nature of its byproducts.[12]
Causality in Experimental Choice: The silicon-selenium bond in HMDSS is readily cleaved by nucleophilic activators or Lewis acids, generating a highly nucleophilic silylselenide anion. This high nucleophilicity, coupled with the oxophilicity of silicon, drives the efficient ring-opening of epoxides. The choice of catalyst can influence the reaction pathway, leading to either selenides or diselenides.[10]
Experimental Protocol: Ring-Opening of an Epoxide with HMDSS
-
To a solution of the epoxide (1.0 mmol) in dry THF (5 mL) under an inert atmosphere, add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.05 mmol).
-
Cool the mixture to 0 °C and add Bis(trimethylsilyl) selenide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the corresponding β-hydroxy selenide.
Diagram: HMDSS in Epoxide Ring-Opening
Caption: General scheme for the ring-opening of epoxides.
Potassium Selenocyanate (KSeCN)
Potassium selenocyanate is a commercially available, easy-to-handle, crystalline solid that serves as a versatile source of the selenocyanate anion (SeCN⁻).[1][13] While hygroscopic and toxic, it offers a practical route to a wide array of organoselenium compounds.[14]
Key Features & Applications:
-
Synthesis of Organic Selenocyanates: KSeCN readily reacts with alkyl halides and aryl diazonium salts to produce organic selenocyanates.[1][13] These intermediates can be further transformed into diselenides, selenols, and other selenium-containing functional groups.[14]
-
Synthesis of Diaryl Selenides: In the presence of a copper catalyst, KSeCN can be used in the synthesis of symmetrical diaryl selenides from aryl halides.[15]
-
Source of Elemental Selenium: It can act as a source of selenium(0) in reactions such as the preparation of triphenylphosphine selenide from triphenylphosphine.[1][13]
Experimental Insight: The synthesis of diaryl selenides from aryl halides and KSeCN often requires a catalyst, such as copper iodide, and a ligand in a suitable solvent like water, making it a greener alternative to some traditional methods.[15] The reaction proceeds through a cascade process involving the in-situ formation of a diselenide intermediate.
Table 2: Comparison of Reagents for Diaryl Selenide Synthesis from Iodobenzene
| Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Potassium Selenocyanate | CuI, trans-1,2-diaminocyclohexane, Cs₂CO₃, Water, 100°C | 85 | [15] |
| Diphenyl Diselenide/Na | Refluxing THF/Ethanol | High (typical) | General procedure |
Triphenylphosphine Selenide
Triphenylphosphine selenide, Ph₃PSe, is a stable, white solid that functions as an excellent selenium-transfer agent.[16] It is particularly useful for the selenation of phosphorus compounds.
Key Features & Applications:
-
Selenation of Phosphites and H-phosphonates: It efficiently converts H-phosphonate diesters and phosphite triesters into their corresponding phosphoroselenoate derivatives.[17][18]
-
Source of Nucleophilic Selenium: In some contexts, it can deliver a nucleophilic selenium atom, for example, in the formation of metal selenide clusters.[19]
Mechanistic Rationale: The phosphorus-selenium bond in triphenylphosphine selenide is relatively weak, allowing for the transfer of the selenium atom to more oxophilic or thiophilic centers, such as phosphorus(III) compounds. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide or sulfide.
Conclusion: Selecting the Right Tool for the Job
The choice of a selenating agent is a critical decision in the design of a synthetic route. While this compound remains a valuable reagent, the alternatives discussed in this guide offer a broader palette of reactivity and handling characteristics.
-
For electrophilic selenation , particularly the α-selenylation of carbonyls, N-Phenylseleno-phthalimide (NPSP) is often the reagent of choice due to its stability, ease of handling, and high reactivity under mild conditions.
-
For nucleophilic applications , Bis(trimethylsilyl) selenide (HMDSS) stands out as a superior alternative for reactions requiring a "H₂Se" equivalent, such as epoxide ring-opening, offering enhanced safety and control.
-
Potassium selenocyanate (KSeCN) provides a cost-effective and versatile entry point to a wide range of organoselenium compounds via organic selenocyanates.
-
Triphenylphosphine selenide is a specialized but highly effective reagent for the selenation of organophosphorus compounds.
Ultimately, the optimal reagent will depend on the specific substrate, the desired transformation, and the practical constraints of the laboratory. By understanding the unique attributes of each of these alternatives, researchers can navigate the complexities of organoselenium chemistry with greater confidence and efficiency.
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Cossy, J., & Furet, N. (1993). N-(Phenylseleno)Phthalimide: A Useful Reagent For The a-Selenylation Of Ketones And Aldehydes. Tetrahedron Letters, 34(48), 7755-7756. [Link]
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Majumder, U., et al. (2018). Transition Metal Catalyst, Solvent, Base Free Synthesis of Diaryl Diselenides under Mechanical Ball Milling. Letters in Organic Chemistry, 15(11), 934-940. [Link]
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Marini, F., et al. (2021). Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. Molecules, 26(11), 3175. [Link]
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Adams, R. D., et al. (1997). The reaction of triphenylphosphine selenide with triosmium clusters: a facile cluster coupling through a selenium atom. Journal of the Chemical Society, Dalton Transactions, (1), 127-132. [Link]
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Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). Molecules, 27(3), 1025. [Link]
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N-(Phenylseleno)phthalimide, t. (n.d.). SLS Ireland. Retrieved January 21, 2026, from [Link]
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Sharpless, K. B., et al. (1973). Electrophilic and nucleophilic organoselenium reagents. New routes to .alpha.,.beta.-unsaturated carbonyl compounds. Journal of the American Chemical Society, 95(18), 6137-6139. [Link]
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Zingaro, R. A., & McGlothin, R. E. (1963). Some Phosphines, Phosphine Sulfides, and Phosphine Selenides. The Journal of Organic Chemistry, 28(4), 1038-1040. [Link]
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Ghorai, S., & Ghorai, P. (2020). Selenium-Epoxy 'Click' Reaction and Se-Alkylation—Efficient Access to Organo-Selenium and Selenonium Compounds. Molecules, 25(19), 4569. [Link]
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Sharma, A. K., et al. (2012). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of the Korean Chemical Society, 56(2), 248-252. [Link]
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Al-Jahdali, M., et al. (2010). Cycloaurated Triphenylphosphine-Sulfide and -Selenide. Dalton Transactions, 39(12), 3058-3064. [Link]
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Palomba, M., et al. (2019). Recent advances in selenium promoted or catalyzed electrophilic aminations of alkenes and alkynes. Arkivoc, 2019(2), 1-20. [Link]
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Wang, Y., et al. (2022). Potassium Selenocyanate (KSeCN) Additive Enabled Stable Cathode Electrolyte Interphase and Iron Dissolution Inhibition toward Long‐Cycling Potassium‐Ion Batteries. Advanced Functional Materials, 32(29), 2202685. [Link]
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Tanini, D., et al. (2016). Bis(trimethylsilyl)selenide in the Selective Synthesis of β-Hydroxy, β-Mercapto, and β-Amino Diorganyl Diselenides and Selenides Through Ring Opening of Strained Heterocycles. The Journal of Organic Chemistry, 81(17), 7837–7846. [Link]
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Leah4sci. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction [Video]. YouTube. [Link]
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Potapov, V. A., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Molecules, 28(19), 6889. [Link]
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Triphenylphosphine Selenide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Adams, R. D., et al. (1997). The reaction of triphenylphosphine selenide with triosmium clusters: a facile cluster coupling through a selenium atom. Journal of the Chemical Society, Dalton Transactions, (1), 127-132. [Link]
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Capperucci, A., & Tanini, D. (2020). The chemistry of selenosilanes. FLORE. [Link]
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Wang, Y., et al. (2021). Electrochemical Selenylation of Alkynyl Aryl Ketones: Efficient Synthesis of 3‐Selenylated Chromones under Catalyst‐ and Chemical‐Oxidant‐Free Conditions. Advanced Synthesis & Catalysis, 363(1), 256-261. [Link]
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A Researcher's Guide to the Quantitative Kinetics of Phenylselenotrimethylsilane: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount to its control, optimization, and safe implementation. In the realm of organosilicon and organoselenium chemistry, Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a versatile reagent. This guide provides an in-depth technical comparison of the reaction kinetics of PhSeSiMe₃ with other common silylating and selenating agents, supported by experimental data and protocols to empower your research and development endeavors.
Introduction: The Significance of Quantitative Reaction Kinetics
In the fast-paced environments of academic research and pharmaceutical development, the ability to precisely predict and control chemical transformations is a significant advantage. Quantitative analysis of reaction kinetics provides the fundamental data—rate constants, activation energies, and reaction orders—that underpin our understanding of reaction mechanisms and performance. This knowledge is not merely academic; it is a critical component in process development, enabling chemists to select the optimal reagents and conditions to maximize yield, minimize byproducts, and ensure scalability. Organic synthesis, a cornerstone of drug discovery, is often a rate-limiting factor in bringing new therapeutics to market.[1][2] Therefore, a thorough kinetic understanding of key reagents can dramatically accelerate the drug discovery process.[3]
This compound stands at the intersection of silylation and selenation chemistry, offering a unique reactivity profile. This guide will dissect its kinetic behavior, placing it in context with more conventional reagents to highlight its strengths and potential applications.
This compound: A Profile of Reactivity
This compound is a valuable reagent that can act as a source of either the trimethylsilyl (Me₃Si) group or the phenylseleno (PhSe) group, depending on the reaction conditions and the nature of the substrate. This dual reactivity makes it a powerful tool in organic synthesis. Selenosilanes, in general, are recognized for being more stable, less toxic, and easier to handle than their analogous hydrogenated counterparts.[4]
Mechanism of Action
The reactivity of this compound stems from the polarized silicon-selenium bond. The silicon atom acts as an electrophilic center, susceptible to attack by nucleophiles, leading to the transfer of the trimethylsilyl group. Conversely, the selenium atom can act as a nucleophile, particularly when the Si-Se bond is cleaved, delivering the phenylseleno moiety.
The silylation of an alcohol with a silyl halide, a related process, typically proceeds via an Sₙ2 mechanism where a base deprotonates the alcohol, which then attacks the silicon center.[5] While the exact mechanism can be influenced by the substrate and reaction conditions, a similar nucleophilic attack on the silicon atom of PhSeSiMe₃ is a plausible pathway for silylation.
In its role as a selenating agent, PhSeSiMe₃ can be activated to deliver the phenylselenide anion.[4] It also participates in radical reactions, where the Si-Se bond can undergo homolytic cleavage.[4]
Comparative Kinetic Analysis: PhSeSiMe₃ vs. The Alternatives
To provide a clear understanding of the practical utility of this compound, a quantitative comparison with commonly used silylating and selenating agents is essential. For this analysis, we will focus on Trimethylsilyl chloride (TMSCl) and N,O-Bis(trimethylsilyl)acetamide (BSA) as alternative silylating agents.
To facilitate a meaningful comparison, we present a hypothetical data set based on typical observations of reactivity for the silylation of a primary alcohol. This data should be considered illustrative rather than a direct report of experimental findings.
Data Presentation: Silylation of a Primary Alcohol
| Reagent | Relative Initial Rate (mol L⁻¹ s⁻¹) | Reaction Conditions | Notes |
| This compound | 1.0 (Reference) | CH₂Cl₂, 25 °C, 1.2 equiv. reagent, 1.0 equiv. alcohol | Moderate reactivity, clean reaction profile. |
| Trimethylsilyl chloride (TMSCl) | ~0.5 - 0.8 | CH₂Cl₂, 25 °C, 1.2 equiv. reagent, 1.0 equiv. alcohol, 1.2 equiv. Et₃N | Requires a base to neutralize the HCl byproduct. The rate is highly dependent on the base used. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | ~5 - 10 | CH₂Cl₂, 25 °C, 1.2 equiv. reagent, 1.0 equiv. alcohol | High reactivity, volatile and neutral byproducts.[8] |
This table is for illustrative purposes to demonstrate the expected relative reactivities and does not represent actual experimental data from a single comparative study.
Experimental Protocols for Quantitative Kinetic Analysis
To generate the robust data required for a thorough kinetic analysis, well-designed experiments are crucial. Here, we provide detailed protocols for monitoring the kinetics of a silylation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for in-situ reaction monitoring.[9][10]
Protocol 1: In-Situ NMR Monitoring of Alcohol Silylation
This protocol allows for the determination of reaction order and rate constants by monitoring the change in concentration of reactants and products over time.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
In a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), prepare a stock solution of the primary alcohol and the internal standard in the anhydrous deuterated solvent. Ensure the concentrations are accurately known.
-
Transfer a precise volume of this stock solution to a clean, dry NMR tube.
-
-
Initiation of the Reaction:
-
Acquire an initial ¹H NMR spectrum of the starting material solution to establish the initial concentrations relative to the internal standard.
-
Carefully and rapidly add a precise amount of this compound to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate to capture a sufficient number of data points throughout the reaction.[9]
-
-
Data Acquisition and Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic peak of the starting alcohol, the silylated product, and the internal standard.
-
Calculate the concentration of the alcohol and the product at each time point by comparing their integral values to that of the known concentration of the internal standard.
-
Plot the concentration of the reactant versus time and the product versus time.
-
Analyze these plots using integrated rate laws to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to hydrolysis of the reagent and affect the accuracy of the kinetic data.
-
Inert Atmosphere: This prevents side reactions with oxygen or moisture.
-
Internal Standard: Provides a stable reference point for accurate concentration measurements, compensating for any variations in spectrometer performance over time.
-
Rapid Mixing and Acquisition: Crucial for accurately capturing the initial phase of the reaction, especially for faster reactions.
Visualization of the Experimental Workflow
Mechanistic Insights and Visualization
A deeper understanding of the reaction kinetics requires an appreciation of the underlying reaction mechanism. For the silylation of an alcohol with this compound, a plausible mechanism involves the nucleophilic attack of the alcohol on the electrophilic silicon atom.
Proposed Silylation Mechanism
In some cases, especially with less reactive alcohols, a Lewis acid catalyst may be employed to enhance the electrophilicity of the silicon atom, thereby accelerating the reaction.[4] The presence of a catalyst would introduce additional steps and potential intermediates in the reaction pathway, which would need to be considered in a detailed kinetic model.
Conclusion: A Versatile Reagent with a Favorable Profile
This compound presents itself as a valuable reagent in the synthetic chemist's toolbox. While it may not possess the sheer silylating power of reagents like BSA, its moderate reactivity, coupled with the advantages of being a source for both silyl and phenylseleno groups and its improved stability and lower toxicity compared to other selenium compounds, makes it an attractive choice for a variety of applications.[4]
The quantitative analysis of its reaction kinetics, as outlined in this guide, is crucial for its effective utilization. By understanding its reactivity in comparison to other agents and by employing robust experimental protocols, researchers can harness the full potential of this compound in the development of novel synthetic methodologies and in the acceleration of drug discovery programs.
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Arrhenius, S. (1889). Über die Reaktionsgeschwindigkeit bei der Inversion von Rohrzucker durch Säuren. Zeitschrift für physikalische Chemie, 4(1), 226-248. [Link]
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A Comparative Guide to Spectroscopic Techniques for the Characterization of Phenylselenotrimethylsilane Reaction Products
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is perpetual. Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a versatile reagent, enabling the introduction of the phenylseleno group into a variety of organic molecules. Its reactions with electrophiles such as aldehydes, ketones, and epoxides yield valuable synthetic intermediates. The precise identification and characterization of the resulting products are paramount for reaction optimization, mechanistic studies, and ensuring the purity of downstream compounds in drug development. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of PhSeSiMe₃ reaction products, offering field-proven insights and experimental data to aid researchers in their analytical endeavors.
The Synthetic Utility of this compound
This compound serves as a nucleophilic source of the "PhSe⁻" equivalent. The silicon-selenium bond is readily cleaved by various electrophiles, leading to the formation of new carbon-selenium bonds. For instance, its reaction with carbonyl compounds yields α-silyloxy-selenides, while with epoxides, it results in the ring-opening to form β-silyloxy-selenides, which upon hydrolysis give β-hydroxy-selenides. The silyl group acts as a convenient protecting group for the resulting hydroxyl functionality.
Core Spectroscopic Techniques for Product Elucidation
A multi-spectroscopic approach is often essential for the unambiguous characterization of these organoselenium compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of PhSeSiMe₃ reaction products. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the selenium atom.
¹H NMR Spectroscopy allows for the identification and quantification of protons in a molecule. In the context of PhSeSiMe₃ reactions, key diagnostic signals include:
-
The disappearance of the aldehyde proton signal (typically δ 9-10 ppm) upon reaction with an aldehyde.[1][2]
-
The appearance of a new signal for the proton on the carbon bearing the phenylseleno and silyloxy groups.
-
The characteristic signals for the trimethylsilyl (SiMe₃) group, which typically appear as a sharp singlet in the upfield region (around δ 0 ppm).
-
The aromatic protons of the phenylseleno group, which are observed in the downfield region (typically δ 7-8 ppm).[3]
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Key features to look for are:
-
The disappearance of the carbonyl carbon signal (aldehydes ~190-200 ppm, ketones ~190-220 ppm) upon reaction.
-
The appearance of a new signal for the carbon atom bonded to both selenium and oxygen.
-
The signals for the carbons of the phenylseleno group.[3]
⁷⁷Se NMR Spectroscopy is a highly sensitive probe for the direct observation of the selenium atom's chemical environment.[4] Although it is a less common technique due to the low natural abundance and lower gyromagnetic ratio of the ⁷⁷Se isotope, it provides invaluable information:
-
The chemical shift of ⁷⁷Se is highly dependent on the electronic environment of the selenium atom, making it an excellent tool for distinguishing between different types of organoselenium compounds.[4] For example, β-hydroxy-phenylselenides show characteristic ⁷⁷Se NMR signals.[3]
Table 1: Typical NMR Data for the Reaction Product of PhSeSiMe₃ with Cyclohexene Oxide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.56 | m | 2H, Aromatic (ortho to Se) |
| 7.27 | m | 3H, Aromatic (meta, para to Se) | |
| 4.08 | m | 1H, CH-OH | |
| 3.10 | m | 1H, CH-SePh | |
| 1.18 - 2.46 | m | Cyclohexyl protons | |
| ¹³C NMR | 132.8 | C | Aromatic (C attached to Se) |
| 132.7 | CH | Aromatic (ortho to Se) | |
| 129.2 | CH | Aromatic (meta to Se) | |
| 127.3 | CH | Aromatic (para to Se) | |
| 78.4 | CH | C-OH | |
| 59.5 | CH | C-SePh | |
| 20.9 - 47.7 | CH, CH₂ | Cyclohexyl carbons | |
| ⁷⁷Se NMR | 248.4 | PhSe - |
Data adapted from reference[3].
Experimental Protocol: NMR Analysis of a PhSeSiMe₃ Reaction Mixture
-
Reaction Quenching and Work-up: Once the reaction is deemed complete by TLC analysis, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] For quantitative analysis, a known amount of an internal standard can be added.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ⁷⁷Se NMR spectra. Standard acquisition parameters are usually sufficient for ¹H and ¹³C. For ⁷⁷Se NMR, longer acquisition times may be necessary due to the lower sensitivity.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different species. Assign the signals in all spectra based on chemical shifts, coupling patterns, and comparison to literature data for similar compounds.
Diagram: Workflow for NMR-based Identification of PhSeSiMe₃ Reaction Products
Caption: Workflow for NMR-based analysis of PhSeSiMe₃ reaction products.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of the reaction product and gaining structural insights through the analysis of its fragmentation pattern.
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent, but the fragment ions provide a fingerprint of the molecule's structure. Key fragmentation pathways for α-silyloxy-selenides include:
-
Cleavage of the C-Se bond.
-
Cleavage of the C-O bond.
-
Loss of the trimethylsilyl group.
Electrospray Ionization (ESI) is a softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or other adducts, making it ideal for confirming the molecular weight of the product.
Table 2: Comparison of Ionization Techniques in Mass Spectrometry
| Technique | Principle | Typical Ions Observed | Fragmentation | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and fragmentation. | Molecular ion (M⁺), fragment ions | Extensive | Elucidating structure through fragmentation patterns of volatile compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | [M+H]⁺, [M+Na]⁺, etc. | Minimal | Determining the molecular weight of less volatile and thermally labile compounds. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile for ESI; or introduce directly for EI if sufficiently volatile).
-
Data Acquisition: Acquire the mass spectrum using the desired ionization technique. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.
-
Data Analysis: Identify the molecular ion peak (or protonated molecule) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the analysis of PhSeSiMe₃ reaction products, FTIR is particularly useful for monitoring the progress of the reaction.
Key spectral changes to observe include:
-
The disappearance of the strong C=O stretching vibration of the starting aldehyde or ketone (typically in the range of 1680-1750 cm⁻¹).[5]
-
The appearance of a C-O stretching vibration.
-
The presence of characteristic absorptions for the Si-C and C-Se bonds, although these are often in the fingerprint region and can be difficult to assign definitively without reference spectra.
Table 3: Key FTIR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Aldehyde) | 1740-1720 | Strong | Disappears upon reaction. |
| C-H (Aldehyde) | 2830-2695 (two bands) | Medium | Disappears upon reaction. |
| C-O (Ether/Alcohol) | 1300-1000 | Strong | Appears in the product. |
| Si-C | ~1250, ~840 | Strong | Characteristic of the trimethylsilyl group. |
| C-Se | ~600-500 | Weak-Medium | Can be difficult to assign. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (between two salt plates), a solid (as a KBr pellet or using an ATR accessory), or as a solution in a suitable solvent.
-
Data Acquisition: Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare the spectrum of the product with that of the starting materials to confirm the transformation of functional groups.
Conclusion: An Integrated Analytical Approach
For the comprehensive and unambiguous characterization of this compound reaction products, an integrated analytical approach is indispensable. While ¹H and ¹³C NMR spectroscopy provide the fundamental structural framework, ⁷⁷Se NMR offers a unique and highly sensitive probe into the selenium's environment. Mass spectrometry is crucial for confirming the molecular weight and providing structural clues through fragmentation analysis. FTIR spectroscopy serves as a rapid and convenient tool for monitoring the reaction progress by observing the transformation of key functional groups. By judiciously applying these techniques in concert, researchers can confidently identify their reaction products, paving the way for further synthetic applications and advancements in the field of organoselenium chemistry.
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- Supporting Inform
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A Comparative Analysis for the Synthetic Chemist: Phenylselenotrimethylsilane vs. Benzeneselenol
In the realm of organoselenium chemistry, the introduction of the phenylseleno group (PhSe) is a cornerstone transformation, enabling a vast array of synthetic strategies. For decades, benzeneselenol (PhSeH) has been the traditional reagent for this purpose. However, the emergence of Phenylselenotrimethylsilane (PhSeSiMe₃) has offered a compelling alternative, boasting significant advantages in handling and reactivity. This guide provides a detailed comparative study of these two critical reagents, offering experimental insights to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Handling Properties
A primary distinction between this compound and benzeneselenol lies in their physical properties and handling requirements. Benzeneselenol is a notoriously malodorous and toxic liquid that is highly susceptible to air oxidation, forming diphenyl diselenide (PhSeSePh).[1][2][3] This instability necessitates its preparation in situ or careful storage under inert conditions.[1][2] In stark contrast, this compound is a more stable, less toxic, and easier-to-handle reagent, positioning it as a safer and more convenient equivalent.[4]
| Property | This compound (PhSeSiMe₃) | Benzeneselenol (PhSeH) | Reference |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow, malodorous liquid | [1][5] |
| Boiling Point | Not readily available | 71–72 °C at 18 mmHg | [1] |
| Density | Not readily available | 1.479 g/mL at 25 °C | [1] |
| Stability | Relatively stable, less prone to oxidation | Highly sensitive to air oxidation | [2][4] |
| Toxicity | Less toxic | Highly toxic, acute poisoning risk | [1][4] |
| Odor | Less offensive | Intensely foul and characteristic | [1][3] |
| Handling | Easier to handle and store | Requires inert atmosphere, often generated in situ | [2][4][6] |
The Practitioner's Corner: Reactivity and Synthetic Applications
Both reagents serve as effective sources of the phenylseleno nucleophile, yet their reactivity profiles and applications exhibit notable differences.
Nucleophilic Introduction of the Phenylseleno Group
Benzeneselenol, with a pKa of 5.9, is significantly more acidic than its sulfur analog, thiophenol, readily forming the potent nucleophile phenylselenide anion (PhSe⁻) in the presence of a base.[2] This anion is central to many of its synthetic applications.
This compound functions as a stable precursor to the phenylselenide anion.[4][7] The silicon-selenium bond is readily cleaved under mild conditions, allowing for the controlled generation of the nucleophilic selenium species.[4] This controlled release mitigates some of the challenges associated with the high reactivity and instability of benzeneselenol.
A key advantage of this compound is demonstrated in selenoglycosidation reactions. The use of this compound with a silyl triflate allows for the direct, one-step synthesis of anomeric selenides. In contrast, employing benzeneselenol necessitates a two-step procedure.[4]
Ring-Opening of Epoxides
Both reagents are proficient in the ring-opening of epoxides to furnish β-hydroxy selenides.[1] Benzeneselenol can achieve this transformation under mild conditions, sometimes catalyzed by supramolecular systems like β-cyclodextrin in water.[1] this compound also reacts efficiently with epoxides to yield β-siloxyalkyl phenyl selenides.[4]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of Benzeneselenol
This procedure is adapted from Organic Syntheses.[6]
Safety Precaution: Benzeneselenol is highly toxic and has a vile odor. All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1][6]
Materials:
-
Bromobenzene (0.5 mole)
-
Magnesium turnings (0.5 gram atom)
-
Anhydrous diethyl ether (500 ml)
-
Dry powdered black selenium (0.48 gram atom)
-
Cracked ice (600 g)
-
Concentrated hydrochloric acid (75 ml)
-
Calcium chloride (30 g)
Procedure:
-
Prepare phenylmagnesium bromide in a flask from bromobenzene and magnesium in anhydrous diethyl ether under an inert atmosphere (e.g., dry hydrogen or nitrogen).[6]
-
Gradually add the dry powdered black selenium to the Grignard reagent solution over 30 minutes, maintaining a gentle reflux.[6]
-
Continue stirring for an additional 30 minutes.[6]
-
Pour the reaction mixture onto cracked ice and add hydrochloric acid with stirring.[6]
-
Separate the aqueous layer and extract it once with diethyl ether.[6]
-
Combine the organic layers, dry over calcium chloride, and remove the ether on a steam bath.[6]
-
Distill the residue under reduced pressure to obtain benzeneselenol. The product should be collected at 57–59°C/8 mm or 84–86°C/25 mm.[6]
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of benzeneselenol.
Head-to-Head in a Key Transformation: Synthesis of Selenocysteine Derivatives
The synthesis of selenocysteine, the 21st proteinogenic amino acid, is of significant interest in chemical biology.[8][9] Both this compound and benzeneselenol can be utilized in the synthesis of selenocysteine derivatives, often starting from a protected serine precursor.[10]
While direct comparative studies are not extensively detailed in the provided literature, the superior handling properties of this compound suggest it would be the preferred reagent for multi-step syntheses where purity and ease of operation are paramount. The in-situ generation of benzeneselenol from this compound in methanol has been shown to be an effective strategy for creating nucleophilic selenium species for reactions such as the preparation of β-seleno-α,β-unsaturated nitroalkenes.[4] This approach combines the convenience of the silylated reagent with the reactivity of the selenol.
Conceptual Reaction Scheme:
Caption: General pathway for selenocysteine synthesis.
The Verdict: Choosing the Right Reagent for the Job
The choice between this compound and benzeneselenol is largely dictated by the specific requirements of the reaction and the laboratory's tolerance for handling hazardous materials.
Choose this compound when:
-
Safety and ease of handling are a priority: Its lower toxicity and stability make it a more user-friendly option.[4]
-
Stoichiometric control is crucial: As a stable liquid, it can be accurately measured and dispensed.
-
Mild reaction conditions are required: It can generate the phenylselenide anion under gentle conditions.[4]
-
One-pot procedures are desired: Its compatibility with various reaction conditions can simplify synthetic workflows.
Choose Benzeneselenol (or its in situ generation) when:
-
High reactivity is necessary: For challenging transformations, the potent nucleophilicity of the pre-formed phenylselenide anion may be advantageous.[2]
-
Cost is a primary concern: While not explicitly detailed, the synthesis of benzeneselenol from basic starting materials may be more economical for large-scale applications.
-
Established protocols call for its use: In replicating literature procedures, adhering to the specified reagent is often the most straightforward approach.
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A Senior Application Scientist's Guide to the Efficacy of Phenylselenotrimethylsilane in Large-Scale Synthesis
For professionals in process chemistry and drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, selectivity, cost, safety, and scalability. This guide provides an in-depth comparison of Phenylselenotrimethylsilane (PhSeSiMe₃) with other common reagents in key synthetic transformations. We will delve into the causality behind its reactivity, present available experimental data, and discuss the practical considerations for its implementation in an industrial setting.
The Role of Silyl and Seleno Reagents in Modern Synthesis
In the landscape of industrial organic synthesis, silylating agents are indispensable tools for the protection of functional groups, the formation of silyl enol ethers, and as intermediates in a variety of coupling reactions.[1] The reactivity of these agents can be finely tuned by modifying the substituents on the silicon atom and the nature of the leaving group.
Organoselenium chemistry has also carved out a significant niche, offering a unique set of transformations driven by the distinct properties of the selenium atom.[2] These reagents are known for their high nucleophilicity and the ease with which the seleno group can be introduced and subsequently removed or transformed.[3] this compound emerges at the intersection of these two domains, aiming to harness the properties of both the trimethylsilyl and phenylseleno moieties.
Core Applications and Mechanistic Insights
This compound is primarily utilized in two key areas: the formation of silyl enol ethers and the cleavage of esters and lactones.
Synthesis of Silyl Enol Ethers
Silyl enol ethers are crucial intermediates in carbon-carbon bond-forming reactions, most notably in Mukaiyama aldol additions.[4] The choice of silylating agent and reaction conditions dictates the regioselectivity (kinetic vs. thermodynamic enolate formation) and the yield of the desired product.[1]
Mechanism of Silyl Enol Ether Formation:
The generally accepted mechanism involves the reaction of an enolizable carbonyl compound with a silyl electrophile in the presence of a base. The oxygen of the enolate acts as a nucleophile, attacking the silicon atom.[1]
Figure 1: General workflow for silyl enol ether synthesis.
Cleavage of Esters and Lactones
The dealkylation of esters is a fundamental transformation in synthetic chemistry, particularly in the final stages of the synthesis of active pharmaceutical ingredients (APIs). This compound, often in the presence of a catalyst or co-reagent, can effect this transformation under neutral conditions. A closely related and well-documented procedure involves the use of phenyltrimethylsilane and iodine, which generates iodotrimethylsilane in situ.[2]
Proposed Mechanism for Ester Cleavage:
The cleavage of esters by silyl reagents is thought to proceed through the formation of a silyl ester intermediate. In the case of this compound, the silicon atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This is followed by nucleophilic attack of the phenylseleno group on the alkyl group of the ester, or more likely, the in-situ generated iodide in a related system, leading to the cleavage of the C-O bond. The reaction is believed to proceed through a six-membered ring homopolar transition state.[2]
Figure 2: Proposed workflow for ester cleavage.
Comparative Analysis with Alternative Reagents
The true measure of a reagent's efficacy in a large-scale setting is its performance relative to established alternatives.
Silyl Enol Ether Formation
| Reagent | Typical Conditions | Advantages | Disadvantages | Scalability Considerations |
| Trimethylsilyl Chloride (TMSCl) | Base (e.g., Et₃N, LDA), solvent (e.g., DMF, THF)[1] | Low cost, readily available, well-established protocols. | Can generate corrosive HCl, may require cryogenic temperatures for kinetic control. | Excellent, widely used in industry. Management of HCl and temperature control are routine. |
| Trimethylsilyl Triflate (TMSOTf) | Non-nucleophilic base (e.g., 2,6-lutidine) | Highly reactive, can silylate hindered ketones. | Higher cost, moisture sensitive. | Good, used when TMSCl is not reactive enough. Cost is a major factor. |
| This compound (PhSeSiMe₃) | N/A (limited data) | Potentially milder conditions due to the nature of the PhSe leaving group. | Higher cost, toxicity of selenium byproducts, less established. | Challenging due to cost, toxicity, and waste disposal of selenium compounds. |
Ester and Lactone Cleavage
| Reagent | Typical Conditions | Advantages | Disadvantages | Scalability Considerations |
| Iodotrimethylsilane (TMSI) | Often generated in situ from TMSCl and NaI[3] | Highly effective for a wide range of esters and ethers.[5] | Reagent is unstable and moisture-sensitive, can generate corrosive HI.[5] | Good, especially with in-situ generation. Requires careful control of moisture. |
| Phenyltrimethylsilane/Iodine | Heat (e.g., 110°C)[6] | Generates TMSI in situ, avoids handling of TMSI directly. | High temperatures, generation of iodobenzene byproduct. | Moderate, high temperatures can be energy-intensive. Byproduct removal needs to be considered. |
| This compound (PhSeSiMe₃) | N/A (limited data) | Potentially milder than the iodine-based system. | High cost, selenium toxicity and waste. | Poor, due to the high cost and environmental/safety concerns of selenium. |
| Boron Tribromide (BBr₃) | Cryogenic temperatures | Effective for cleaving aryl methyl ethers. | Highly corrosive and toxic, requires stoichiometric amounts. | Challenging due to the hazardous nature of the reagent and cryogenic requirements. |
| Hydrolysis (Acidic or Basic) | Aqueous acid or base, heat | Inexpensive reagents. | Not suitable for base- or acid-sensitive substrates, can lead to side reactions. | Excellent, but limited by substrate compatibility. |
Experimental Protocols (Representative Laboratory Scale)
Protocol: Synthesis of a Silyl Enol Ether using Trimethylsilyl Chloride
Objective: To synthesize the trimethylsilyl enol ether of cyclohexanone.
Materials:
-
Cyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of cyclohexanone in DMF, add triethylamine.
-
Slowly add trimethylsilyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with anhydrous diethyl ether.
-
Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the desired silyl enol ether.
Protocol: Cleavage of a Methyl Ester using Phenyltrimethylsilane/Iodine
Objective: To cleave methyl benzoate to benzoic acid.
Materials:
-
Methyl benzoate
-
Phenyltrimethylsilane
-
Iodine
-
Benzene
-
Water
-
Dilute sodium hydroxide solution
-
Sodium thiosulfate solution
Procedure:
-
A mixture of methyl benzoate, phenyltrimethylsilane, and iodine is heated to 110°C.[6]
-
The reaction is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled and quenched with water.
-
The organic material is extracted with benzene and washed with dilute sodium hydroxide.
-
The aqueous phase is acidified, and any remaining iodine is quenched with sodium thiosulfate solution.
-
The product is then extracted with benzene.
-
The organic layer is dried and concentrated to yield benzoic acid.
Safety, Handling, and Economic Considerations
Safety and Handling
Organoselenium compounds are generally considered to be toxic and require careful handling.[7] While some organoselenium compounds like ebselen have been shown to be safe in clinical trials, appropriate precautions are necessary, especially on a large scale.[8][9]
-
Toxicity: Selenium compounds can be toxic upon inhalation, ingestion, or skin contact. Chronic exposure can lead to selenosis.
-
Engineering Controls: Large-scale reactions should be conducted in well-ventilated areas, preferably in a closed system, to minimize exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coats, and respiratory protection, should be used.
-
Waste Disposal: Selenium-containing waste must be disposed of as hazardous waste according to local regulations. This can be a significant cost driver in a large-scale process.
Economic Analysis
The economic viability of using this compound on a large scale is a major hurdle.
-
Reagent Cost: Selenium-containing reagents are significantly more expensive than their sulfur or oxygen analogues. The cost of elemental selenium and the synthetic steps required to produce this compound contribute to its high price.
-
Waste Disposal Costs: The disposal of selenium-containing waste streams is expensive and adds a significant cost to the overall process.
-
Process Efficiency: For this compound to be economically viable, it would need to offer a substantial improvement in yield, selectivity, or a reduction in the number of synthetic steps compared to cheaper alternatives. In most common applications, this is unlikely to be the case.
Conclusion and Future Outlook
This compound is a reagent with interesting reactivity that combines the properties of both silyl and seleno compounds. In specific laboratory-scale applications, it may offer advantages in terms of mild reaction conditions. However, for large-scale synthesis in the pharmaceutical and fine chemical industries, its widespread adoption is severely limited by several factors:
-
High Cost: The reagent itself is expensive, and the associated waste disposal costs are substantial.
-
Toxicity: The toxicity of selenium compounds necessitates stringent and costly engineering controls and safety procedures.
-
Lack of Demonstrated Superiority: For its primary applications, such as silyl enol ether formation and ester cleavage, well-established, cheaper, and safer alternatives with proven scalability exist.
Future research in this area could focus on the development of catalytic systems that use only a substoichiometric amount of the selenium reagent, thereby improving the process economics and reducing the amount of selenium waste. However, for the foreseeable future, this compound is likely to remain a specialized reagent for laboratory-scale synthesis rather than a workhorse for large-scale industrial production. Process chemists and drug development professionals should carefully evaluate the cost-benefit ratio before considering its use in a manufacturing setting.
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Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). CORE. Retrieved January 20, 2026, from [Link]
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Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8375–8380. [Link]
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Ho, T. L., & Olah, G. A. (1978). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Proceedings of the National Academy of Sciences of the United States of America, 75(1), 4–6. [Link]
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Organoselenium compounds beyond antioxidants. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Efficient Process for the Production of Alkyl Esters. (2022, August 4). ACS Omega. [Link]
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Młochowski, J., Kloc, K., Syper, L., & Wójtowicz-Młochowska, H. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(9), 1222. [Link]
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Trimethylsilyl Iodide (TMSI). (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
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Olah, G. A., Ho, T. L., Narang, S. C., & Gupta, B. G. B. (1979). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Angewandte Chemie International Edition in English, 18(9), 690-691. [Link]
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Asymmetric Synthesis with Organoselenium Compounds – The Past Twelve Years. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
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Nogueira, C. W., & Rocha, J. B. T. (2021). Toxicology and pharmacology of synthetic organoselenium compounds: an update. Archives of Toxicology, 95(7), 2239–2269. [Link]
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Current Developments in Esterification Reaction: A Review on Process and Parameters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Mechanochemical synthesis of organoselenium compounds. (2024, January 26). Nature Communications. [Link]
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Phio Pharmaceuticals Announces New Patent for INTASYL Compound That Targets Photo-aging. (2024, June 18). Yahoo Finance. [Link]
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Paulmier, C. (1986). Selenium Reagents and Intermediates in Organic Synthesis. Pergamon Press. [Link]
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Truth Serum Synthesis [Educational] #organicchemistry #organicchemistrytutor. (2024, March 17). YouTube. [Link]
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silylation overview.pdf. (n.d.). Retrieved January 20, 2026, from [Link]
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Butler, M. S., Paterson, D. L., & Blaskovich, M. A. T. (2021). Organoselenium Compounds As a Promising Source of Novel Antimicrobial Agents. Journal of Medicinal Chemistry, 64(23), 16936–16946. [Link]
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Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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New Methods for Preparation of Organoselenium and Organotellurium Compounds from Elemental Chalcogens. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023, November 29). MDPI. [Link]
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Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis, 4.4, 329-408. [Link]
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Patenting Strategies for Small Molecule Drugs. (2025, November 10). YouTube. [Link]
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Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents. (2021, December 9). RSC Publishing. [Link]
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Review On Kinetics of High Temperature Esterification and Its Process Design. (n.d.). Gradiva Review Journal. Retrieved January 20, 2026, from [Link]
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Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023, June 29). MDPI. [Link]
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Benchmarking Phenylselenotrimethylsilane against other silyl selenides
An Application Scientist's Guide to Selenation Reagents: Benchmarking Phenylselenotrimethylsilane Against Other Silyl Selenides
In the landscape of modern organic synthesis, the introduction of selenium functionalities into molecules is a critical step for a multitude of applications, from facilitating complex transformations like selenoxide eliminations to imparting unique biological activities.[1][2][3] For decades, chemists contended with highly toxic and malodorous reagents like hydrogen selenide (H₂Se) or unstable selenols (RSeH). The advent of silyl selenides revolutionized this field by providing safer, more stable, and easier-to-handle alternatives.[1][4][5]
This guide provides an in-depth comparison of this compound (PhSeSiMe₃), a workhorse for introducing the phenylseleno group, against other prominent silyl selenides, most notably Bis(trimethylsilyl) selenide ((Me₃Si)₂Se). We will dissect their reactivity profiles, explore their distinct applications with supporting data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
Understanding the Reagents: Synthesis and Properties
The utility of silyl selenides stems from the polarized and labile Silicon-Selenium (Si-Se) bond. This bond is readily cleaved under mild conditions, allowing the silyl selenide to act as a potent nucleophilic selenium source.[1][4][5] The specific nature of the selenium moiety transferred—a phenylseleno group (PhSe⁻) from PhSeSiMe₃ or a selenide dianion equivalent (Se²⁻) from (Me₃Si)₂Se—dictates their unique synthetic roles.
The synthesis of these key reagents is straightforward and typically proceeds from common laboratory starting materials. PhSeSiMe₃ is often prepared via the reduction of diphenyl diselenide, followed by quenching the resulting phenylselenide anion with trimethylsilyl chloride.[4] In contrast, (Me₃Si)₂Se is synthesized by treating elemental selenium with a reducing agent, such as lithium triethylborohydride, to form a selenide dianion which is then trapped with two equivalents of trimethylsilyl chloride.[4][5]
Caption: General synthetic pathways for PhSeSiMe₃ and (Me₃Si)₂Se.
A direct comparison of their physical properties reveals their nature as volatile liquids, necessitating careful handling under inert atmospheres.
| Property | This compound (PhSeSiMe₃) | Bis(trimethylsilyl) selenide ((Me₃Si)₂Se) |
| CAS Number | 33861-17-5[6] | 4099-46-1[] |
| Molecular Weight | 229.25 g/mol [6] | 225.34 g/mol [] |
| Appearance | Colorless mobile liquid[6] | Clear, colorless to yellow liquid[8] |
| Boiling Point | 93-95 °C / 9-10 mmHg[6] | 58-59 °C / 11 mmHg[] |
| Melting Point | -14 to -9 °C[6] | -7 °C[] |
| Density | 1.196 g/cm³[6] | 0.9 g/cm³[] |
| Stability | Slowly decomposes on exposure to air[6] | Sensitive to air and moisture[9] |
Comparative Reactivity in Organic Synthesis
The fundamental difference between PhSeSiMe₃ and (Me₃Si)₂Se lies in the species they deliver. PhSeSiMe₃ is a source of a single phenylseleno group, whereas (Me₃Si)₂Se serves as a synthetic equivalent of the highly reactive and toxic H₂Se, capable of delivering two silylseleno groups or a single Se atom.[10]
Nucleophilic Substitution and Ring-Opening Reactions
One of the most valuable applications of silyl selenides is the ring-opening of strained heterocycles, particularly epoxides, to furnish β-functionalized selenides.[1] This reaction provides a powerful method for accessing bifunctional molecules that are versatile synthetic intermediates.[1]
-
This compound (PhSeSiMe₃): This reagent cleanly introduces a phenylseleno group. The reaction with an epoxide yields a β-hydroxy phenylselenide. This transformation is often catalyzed by fluoride sources (e.g., KF with 18-crown-6) or phenoxides, which activate the Si-Se bond.[1][10]
-
Bis(trimethylsilyl) selenide ((Me₃Si)₂Se): The reaction with epoxides is more versatile. Depending on the stoichiometry and reaction conditions, one can achieve different outcomes. Reaction with one equivalent of epoxide can lead to a β-hydroxyselenol after workup, while reaction with two equivalents can produce a symmetrical bis(β-hydroxyalkyl)selenide.[10] This reagent provides access to alkyl selenides without the phenyl group, which can be advantageous if the phenyl group is undesirable in the final target.
Caption: Comparative outcomes of epoxide ring-opening reactions.
This differential reactivity extends to reactions with alkyl halides. While PhSeSiMe₃ is excellent for synthesizing alkyl phenyl selenides, (Me₃Si)₂Se can be used in a one-pot, two-step procedure to generate unsymmetrical dialkyl selenides by sequential addition of two different alkyl halides.[1]
Comparative Performance: A Data-Driven Overview
The choice of reagent often depends on the desired final structure and required yield. Below is a summary of representative transformations.
| Reaction Type | Substrate | Reagent | Product | Typical Yield | Reference |
| Epoxide Ring-Opening | Cyclohexene Oxide | PhSeSiMe₃ | 2-(Phenylseleno)cyclohexan-1-ol | High | [1] |
| Epoxide Ring-Opening | Styrene Oxide | (Me₃Si)₂Se | Bis(2-hydroxy-2-phenylethyl)selenide | Good | [10] |
| Nucleophilic Substitution | Benzyl Bromide | PhSeSiMe₃ | Benzyl phenyl selenide | High | [1] |
| Unsymmetrical Selenide Synthesis | n-BuLi, then EtI | (Me₃Si)₂Se | Ethyl butyl selenide | Good | [1] |
| Carbonyl Addition | Benzaldehyde | PhSeSiMe₃ | Benzaldehyde di(phenylseleno) acetal | High | [4] |
A Critical Divide: Applications in Materials Science
While both reagents are staples in organic synthesis, Bis(trimethylsilyl) selenide has carved out a distinct and critical role in materials science, an area where PhSeSiMe₃ sees little application. (Me₃Si)₂Se is a premier precursor for the deposition of metal selenide thin films and nanocrystals due to its volatility and reactivity.[9][11]
-
Atomic Layer Deposition (ALD): (Me₃Si)₂Se is used in combination with metal halides (e.g., MoCl₅) to deposit highly uniform thin films of metal selenides like MoSe₂.[9] These materials have significant potential in electronics and catalysis.[9][12]
-
Quantum Dot Synthesis: It serves as the selenium source for producing high-quality semiconductor nanocrystals, such as cadmium selenide (CdSe) quantum dots, which are vital for displays, lighting, and bioimaging.[5][11]
This divergence in application is a key differentiator. For researchers in materials science or nanotechnology, (Me₃Si)₂Se is the indispensable reagent.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, self-validating protocols for common transformations. The causality behind each step is explained to ensure both success and understanding.
Protocol 1: Catalytic Ring-Opening of an Epoxide with this compound
Objective: To synthesize a β-hydroxy phenylselenide, a versatile intermediate for elimination reactions to form allylic alcohols.
Rationale: This protocol uses a catalytic amount of tetrabutylammonium phenoxide to activate the Si-Se bond, promoting nucleophilic attack on the epoxide. The phenoxide is regenerated, allowing for a catalytic cycle. This method avoids stoichiometric and often harsh activators.
Materials:
-
Epoxide (e.g., Styrene Oxide, 1.0 mmol)
-
This compound (PhSeSiMe₃, 1.1 mmol, 1.1 equiv)
-
Tetrabutylammonium phenoxide (0.1 mmol, 10 mol%)
-
Anhydrous Acetonitrile (CH₃CN, 5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM)
-
Anhydrous MgSO₄
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the epoxide (1.0 mmol) and tetrabutylammonium phenoxide (0.1 mmol).
-
Dissolve the solids in anhydrous acetonitrile (5 mL).
-
Add this compound (1.1 mmol) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure β-hydroxy phenylselenide.
Protocol 2: One-Pot Synthesis of an Unsymmetrical Selenide with Bis(trimethylsilyl) selenide
Objective: To synthesize an unsymmetrical selenide without isolating reactive intermediates.
Rationale: This protocol leverages the ability of (Me₃Si)₂Se to act as a Se²⁻ equivalent. The first step involves cleavage of one Si-Se bond and reaction with an organolithium reagent to form a lithium selenide intermediate, which is then alkylated. The second Si-Se bond is then cleaved and alkylated with a different electrophile.
Materials:
-
Bis(trimethylsilyl) selenide ((Me₃Si)₂Se, 1.0 mmol)
-
n-Butyllithium (n-BuLi, 1.0 mmol, 1.0 equiv, solution in hexanes)
-
First Alkyl Halide (R¹-X, e.g., Ethyl Iodide, 1.0 mmol)
-
Second Alkyl Halide (R²-X, e.g., Benzyl Bromide, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Na₂SO₄
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (Me₃Si)₂Se (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.0 mmol) dropwise. Stir for 30 minutes at -78 °C.
-
Add the first alkyl halide (Ethyl Iodide, 1.0 mmol) and allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Cool the solution back down to -78 °C.
-
Add a second equivalent of n-BuLi (1.0 mmol) dropwise and stir for another 30 minutes at -78 °C.
-
Add the second alkyl halide (Benzyl Bromide, 1.1 mmol). Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure and purify by flash column chromatography to obtain the unsymmetrical selenide (benzyl ethyl selenide).
Conclusion and Recommendations
Both this compound and Bis(trimethylsilyl) selenide are powerful, modern reagents that have rendered many classical selenation methods obsolete. Their performance, however, is not interchangeable. The optimal choice is dictated entirely by the synthetic goal.
Choose this compound (PhSeSiMe₃) when:
-
The specific incorporation of a phenylseleno (PhSe) group is required.
-
The target is a β-hydroxy phenylselenide for subsequent selenoxide elimination.
-
A simple, direct nucleophilic substitution with a PhSe⁻ equivalent is needed.
Choose Bis(trimethylsilyl) selenide ((Me₃Si)₂Se) when:
-
A synthetic equivalent of H₂Se or Se²⁻ is required.
-
The synthesis of symmetrical or unsymmetrical dialkyl selenides is the goal.
-
The application is in materials science , such as the synthesis of metal selenide thin films (ALD) or quantum dots.
-
The presence of a phenyl group on the selenium atom is undesirable in the final product.
By understanding the distinct reactivity profiles and synthetic domains of these reagents, researchers can harness the full power of modern organoselenium chemistry to advance their work in drug development, organic synthesis, and materials innovation.
References
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D'Auria, M., Capperucci, A., & Degl'Innocenti, A. (2021). The Chemistry of Selenosilanes: A Topic Overview. MDPI. Available from: [Link]
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Gelest, Inc. BIS(TRIMETHYLSILYL)SELENIDE. Available from: [Link]
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Pore, V., et al. (2014). Organoselenium Precursors for Atomic Layer Deposition. PubMed Central, NIH. Available from: [Link]
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Merck Index. This compound. Available from: [Link]
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D'Auria, M., Capperucci, A., & Degl'Innocenti, A. (2021). The Chemistry of Selenosilanes: A Topic Overview. PMC, NIH. Available from: [Link]
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Tanini, D., et al. (2016). Bis(trimethylsilyl)selenide in the Selective Synthesis of β-Hydroxy, β-Mercapto, and β-Amino Diorganyl Diselenides and Selenides Through Ring Opening of Strained Heterocycles. ResearchGate. Available from: [Link]
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He, L., et al. (2011). A convenient and stereoselective synthesis of (Z)-allyl selenides via Sm/TMSCl system-promoted coupling of Baylis-Hillman adducts with diselenides. PMC, NIH. Available from: [Link]
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Lookchem. Cas 4099-46-1,[BIS(TRIMETHYLSILYL)]SELENIDE. Available from: [Link]
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Capperucci, A., et al. (2021). Reaction of silyl selenides with metal chlorides. ResearchGate. Available from: [Link]
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Belskaya, A. M., & Alves, D. (2023). Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts. PMC, NIH. Available from: [Link]
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D'Auria, M. (2021). Silyl Sulfides and Selenides, 2017 Update. ResearchGate. Available from: [Link]
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Schubert, D. M., Brandt, P. F., & Norman, A. D. (1996). Comparative Reactivity of the (Trimethylsilyl)phosphines (Me3Si)3-nPHn (n= 1,2) in Radical Reactions. Inorganic Chemistry. Available from: [Link]
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Browne, D. M., Niyomura, O., & Wirth, T. (2007). Catalytic Use of Selenium Electrophiles in Cyclizations. Organic Chemistry Portal. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
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Papadaki, M., et al. (2023). Recent Advances in Transition Metal Selenide-Based Catalysts for Organic Pollutant Degradation by Advanced Oxidation Processes. MDPI. Available from: [Link]
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Wikipedia. Organoselenium chemistry. Available from: [Link]
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Isotopic labeling studies using Phenylselenotrimethylsilane
A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Phenylselenotrimethylsilane-Mediated Labeling
For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels like deuterium (²H or D) and tritium (³H or T) into drug candidates is a cornerstone of modern pharmaceutical science. This technique is indispensable for absorption, distribution, metabolism, and excretion (ADME) studies, elucidating metabolic pathways, and serving as internal standards for mass spectrometry-based quantification.[1][2][3] While numerous methods exist, this guide provides an in-depth comparison of a strategic, two-step labeling approach utilizing this compound (PhSeSiMe₃) against more conventional direct labeling techniques.
The Strategic Advantage of Indirect Labeling
Direct hydrogen isotope exchange (HIE) reactions, while atom-economical, often suffer from a lack of regioselectivity, leading to isotopic scrambling across multiple positions.[4] This can complicate analysis and interpretation. An alternative paradigm is the introduction of a functional handle that can be selectively replaced by an isotope. Organoselenium compounds, formed using reagents like PhSeSiMe₃, offer a compelling platform for such a strategy due to the unique reactivity of the carbon-selenium (C-Se) bond.
This compound is a versatile reagent primarily used to introduce a phenylseleno (-SePh) group onto a variety of organic substrates under mild conditions.[5] The C-Se bond, being weaker than C-H, C-C, and C-O bonds, can be cleaved selectively. This allows for a two-step labeling protocol:
-
Site-Specific Selenation: Introduction of a phenylseleno group at a desired position on the molecule.
-
Reductive Deselenation-Isotope Incorporation: Selective cleavage of the C-Se bond and concurrent formation of a C-D or C-T bond using an appropriate isotopic source.
This approach transforms a challenge of selectivity into a controlled, two-part process, offering a high degree of precision in label placement.
Comparative Analysis of Labeling Methodologies
The choice of a labeling strategy depends critically on the substrate, the desired label position, and the required isotopic enrichment. Here, we compare the proposed organoselenium-based method with established alternatives.
| Feature | This compound-Mediated Method | Direct Hydrogen Isotope Exchange (HIE) | Reductive Dehalogenation |
| Principle | Two-step: Selenation followed by reductive deselenation with an isotopic source. | Direct replacement of C-H with C-D/T using a metal catalyst and an isotopic source (e.g., D₂O, T₂ gas).[6][7] | Single-step reduction of a C-Halogen bond to a C-D/T bond.[2][6] |
| Regioselectivity | High: Determined by the initial selenation reaction, which can be highly selective. | Variable: Often directed by existing functional groups (e.g., ortho to a directing group) but can lead to scrambling.[8] | High: Label is placed precisely at the site of the former halogen. |
| Substrate Scope | Broad. Applicable to substrates amenable to selenation and subsequent reduction. | Broad, but highly dependent on the catalyst and directing groups. Can be limited by catalyst poisoning. | Limited to halogenated precursors, which may require separate synthesis. |
| Reaction Conditions | Generally mild for both steps. Avoids harsh acidic/basic conditions or high pressures. | Can range from mild to harsh, sometimes requiring high temperatures or pressures of D₂/T₂ gas. | Typically mild, often using palladium catalysts and a deuterium/tritium source. |
| Isotopic Source | Flexible. Can utilize deuterated/tritiated reducing agents (e.g., NaBD₄, Bu₃SnD) or radical donors with D₂O/T₂O.[9] | D₂ gas, T₂ gas, D₂O, T₂O.[10][11] | D₂ gas, T₂ gas, deuterated metal hydrides.[1] |
| Key Advantage | Precise control over label placement on complex molecules where direct HIE is unselective. | Atom-economical and can be applied in a single step to the final compound. | High regioselectivity and often high isotopic incorporation. |
| Key Disadvantage | Two-step process requires isolation of an intermediate, potentially lowering overall yield. | Potential for low or unpredictable regioselectivity; risk of over-labeling or under-labeling. | Requires a pre-functionalized (halogenated) substrate, adding synthetic steps. |
Mechanistic Pathways and Workflows
The causality behind choosing a multi-step pathway over a direct one lies in achieving absolute control over the site of isotopic incorporation.
This compound-Mediated Labeling Workflow
This workflow illustrates the strategic introduction and replacement of the phenylseleno group.
Caption: Workflow for isotopic labeling via an organoselenium intermediate.
Comparison of Synthetic Workflows
The choice between a direct and an indirect approach fundamentally alters the experimental workflow and the nature of the starting material.
Caption: Comparison of workflows for different isotopic labeling strategies.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems. Proper analytical checks (NMR, MS) are required after each step to confirm conversion and isotopic incorporation.
Protocol 1: Two-Step Labeling of an Activated Methylene Group via Selenation
This protocol is a representative example for labeling a position alpha to a carbonyl group.
Step 1: α-Selenation of a Ketone
-
System Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 eq) and anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation. The choice of base is critical; LDA provides rapid and quantitative enolate formation, preventing self-condensation.
-
Selenation: In a separate flask, dissolve this compound (PhSeSiMe₃) (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the α-phenylseleno ketone.
Step 2: Reductive Deselenation and Deuterium Incorporation
-
System Setup: To a round-bottom flask, add the purified α-phenylseleno ketone (1.0 eq) and toluene (0.1 M).
-
Reagent Addition: Add tributyltin deuteride (Bu₃SnD) (1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq). Bu₃SnD is an excellent deuterium atom donor for radical dehalogenation and deselenation reactions.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Cool the reaction to room temperature and concentrate. The crude product can often be purified by flash column chromatography to remove tin byproducts, yielding the deuterated ketone.
-
Analysis: Confirm deuterium incorporation and purity using ¹H NMR (disappearance of α-proton signal), ²H NMR, and high-resolution mass spectrometry (increase in molecular weight).
Protocol 2: Direct Iridium-Catalyzed Hydrogen Isotope Exchange
This protocol is a representative example of a common direct labeling method for comparison.
-
System Setup: In a specialized vial suitable for pressure, combine the substrate (1.0 eq), a suitable iridium catalyst (e.g., Crabtree's catalyst or a related [Ir(cod)(NHC)] complex) (1-5 mol%), and a minimal amount of a compatible solvent (e.g., CH₂Cl₂).[6]
-
Isotope Source: Add the deuterium source, typically D₂O (10-20 eq).[7]
-
Reaction: Seal the vial and heat to the required temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours. The reaction must be well-mixed to ensure contact between the organic substrate, aqueous D₂O, and the catalyst.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water to remove excess D₂O. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify by flash chromatography or preparative HPLC. Analyze the product by ¹H NMR and mass spectrometry to determine the degree and positions of deuterium incorporation.
Conclusion
This compound, while not a direct labeling agent, enables a powerful and precise two-step strategy for isotopic labeling. By introducing a selectively cleavable phenylseleno group, researchers can overcome the regioselectivity challenges often encountered with direct HIE methods. This organoselenium-mediated approach provides a high degree of control, making it an invaluable tool for synthesizing specifically labeled compounds for critical studies in drug discovery and development. The choice between this method and alternatives like direct exchange or reductive dehalogenation will depend on the specific molecular architecture, the availability of precursors, and the ultimate need for precision in isotope placement.
References
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Deuterium labelling by electrochemical splitting of heavy water. OAE Publishing Inc. Available at: [Link]
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Zhang, X., et al. (2022). Radical deuteration. Chemical Society Reviews, 51(17), 7498-7546. Available at: [Link]
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Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
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Omae, T., et al. (2014). Metabolic pathway of inorganic and organic selenocompounds labeled with stable isotope in Japanese quail. Metallomics, 6(11), 2067-73. Available at: [Link]
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Kopf, S., & Bourriquen, F. (2022). Synthesis Workshop: Deuterium + Tritium Labeling. YouTube. Available at: [Link]
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Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. Available at: [Link]
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Markiewicz, M., & Młochowski, J. (2023). Organoselenium Compounds Derived from Natural Metabolites. Molecules, 28(14), 5363. Available at: [Link]
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Lecroq, C., et al. (2018). Radical Deuteration with D₂O: Catalysis and Mechanistic Insights. Journal of the American Chemical Society, 140(1), 155-158. Available at: [Link]
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Wang, Y., et al. (2024). Mechanochemical synthesis of organoselenium compounds. Nature Communications, 15(1), 856. Available at: [Link]
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C&H deuteration of organic compounds and potential drug candidates. Xingwei Li. Available at: [Link]
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P., S., & K., S. (2022). Synthesis and Antioxidant Properties of Organoselenium Compounds. Current Medicinal Chemistry, 29(33), 5519-5542. Available at: [Link]
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Cane, D. E., et al. (2011). Stereochemistry and deuterium isotope effects associated with the cyclization-rearrangements catalyzed by tobacco epiaristolochene and hyoscyamus premnaspirodiene synthases, and the chimeric CH4 hybrid cyclase. Biochemistry, 50(29), 6486-97. Available at: [Link]
-
Broderick, C. N., et al. (2019). Direct D-atom incorporation in radicals: An overlooked pathway for deuterium fractionation. arXiv. Available at: [Link]
- Synthesis method of deuterated compound. Google Patents.
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Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 553. Available at: [Link]
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Kumar, S., & Singh, V. K. (2024). Organoselenium compounds beyond antioxidants. RSC Medicinal Chemistry. Available at: [Link]
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Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. Available at: [Link]
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Production of Water with Reduced Content of Deuterium for Water Supply System with Desalination Installation. ResearchGate. Available at: [Link]
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Zhang, X., et al. (2022). Radical deuteration. Chemical Society Reviews, 51(17), 7498-7546. Available at: [Link]
-
Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. Available at: [Link]
-
Synthesis Strategies for Organoselenium Compounds and Their Potential Applications in Human Life. ResearchGate. Available at: [Link]
-
Methods of Introducing Deuterium and Tritium into Biologically Active Preparations. ResearchGate. Available at: [Link]
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Terrett, J. A., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6367), 1178-1182. Available at: [Link]
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Stabilizing pharmaceuticals with deuterium. Advanced Science News. Available at: [Link]
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A Researcher's Guide to the Regioselectivity of Phenylselenotrimethylsilane Additions: A Mechanistic and Comparative Analysis
For the modern organic chemist, the introduction of a phenylseleno group onto an unsaturated carbon backbone is a gateway to a multitude of synthetic transformations. Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a versatile reagent for this purpose, offering a stable and manageable source of the phenylseleno moiety. However, its application in the functionalization of unsymmetrical alkenes and alkynes raises a critical question: what is the regiochemical outcome of the addition?
This guide provides a deep dive into the factors governing the regioselectivity of PhSeSiMe₃ additions. While comprehensive, quantitative comparisons for PhSeSiMe₃ are not extensively documented in peer-reviewed literature, we can construct a robust predictive framework by examining the fundamental mechanistic pathways available to organoselenium reagents. We will objectively compare the expected performance of PhSeSiMe₃ under various conditions with established selenylating agents, supported by mechanistic principles and detailed experimental protocols for researchers to confirm these outcomes in their own laboratories.
The Dichotomy of Mechanism: Predicting Regioselectivity
The regioselectivity of the addition of a PhSe group across a double or triple bond is not an intrinsic property of the reagent itself, but rather a consequence of the reaction mechanism. For PhSeSiMe₃, two primary pathways can be envisaged, each leading to a distinct and predictable regiochemical outcome: the Free-Radical Addition and the Lewis Acid-Catalyzed Electrophilic Addition .
The Free-Radical Pathway: An Anti-Markovnikov Paradigm
In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions, the relatively weak Si-Se bond of this compound can undergo homolytic cleavage to generate a phenylselenyl radical (PhSe•). This radical can then add to an unsymmetrical alkene.
The regioselectivity of this free-radical addition is dictated by the stability of the resulting carbon-centered radical intermediate. The addition of the PhSe• radical will occur at the less sterically hindered and less substituted carbon of the double bond, leading to the formation of the more stable (i.e., secondary or tertiary) carbon radical.[1][2] This intermediate then abstracts a hydrogen atom or another group to yield the final product. This pathway consistently leads to the anti-Markovnikov product, where the selenium atom is bonded to the terminal carbon of a 1-alkene.[3][4][5]
Figure 1: Free-Radical Addition Pathway. This mechanism results in the anti-Markovnikov addition product due to the formation of the more stable carbon radical intermediate.
The Electrophilic Pathway: A Markovnikov Outcome under Lewis Acid Catalysis
In the absence of radical initiators, the Si-Se bond is not inherently electrophilic. However, the addition of a Lewis acid can activate the this compound. The Lewis acid can coordinate to the selenium atom, polarizing the Si-Se bond and making the selenium atom more electrophilic. This "PhSe⁺" equivalent can then be attacked by the nucleophilic π-bond of an alkene.
This electrophilic addition is expected to proceed through a bridged seleniranium ion intermediate, analogous to the well-studied additions of benzeneselenyl chloride (PhSeCl).[6] The subsequent nucleophilic attack on this intermediate will occur at the more substituted carbon, which can better stabilize the partial positive charge. This results in the Markovnikov product, where the selenium atom is bonded to the more substituted carbon of the double bond.[5][7]
Figure 2: Lewis Acid-Catalyzed Electrophilic Addition. This pathway is predicted to yield the Markovnikov addition product via a bridged seleniranium ion intermediate.
Comparative Analysis of Phenylselenylating Agents
To provide a practical context, the expected regiochemical outcomes for this compound are compared with those of other common phenylselenylating agents.
| Reagent | Conditions | Expected Mechanism | Major Regioisomer |
| PhSeSiMe₃ | AIBN, Heat | Free-Radical | Anti-Markovnikov |
| PhSeSiMe₃ | Lewis Acid (e.g., TiCl₄) | Electrophilic | Markovnikov |
| PhSeCl | Standard (no initiator) | Electrophilic | Markovnikov [6] |
| PhSeSePh / H₂ | Light (Photochemical) | Free-Radical | Anti-Markovnikov [1] |
Experimental Protocols for Determining Regioselectivity
The following protocols provide a framework for conducting the addition of this compound to an unsymmetrical alkene and analyzing the product mixture to determine the regioselectivity.
General Procedure for the Addition of PhSeSiMe₃ to 1-Octene
Materials:
-
This compound (PhSeSiMe₃)
-
1-Octene
-
Anhydrous Toluene
-
Radical Initiator (AIBN) or Lewis Acid (e.g., Titanium Tetrachloride, TiCl₄)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Standard glassware for organic synthesis
A) Free-Radical Addition (Anti-Markovnikov Selective):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add 1-octene (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL) under an inert atmosphere.
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Add AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the phenylselenoalkane products.
B) Lewis Acid-Catalyzed Addition (Markovnikov Selective):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 1-octene (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (5 mL) under an inert atmosphere.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of TiCl₄ in dichloromethane (1.0 M, 1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the mixture for 15 minutes, then add this compound (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis of Regioisomers by ¹H NMR and GC-MS
Objective: To determine the ratio of the Markovnikov (2-(phenylselanyl)octane) and anti-Markovnikov (1-(phenylselanyl)octane) products.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product mixture in CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Anti-Markovnikov Isomer (1-(phenylselanyl)octane): Look for a characteristic triplet around 2.9 ppm corresponding to the two protons on the carbon bearing the selenium atom (-CH₂-SePh).
-
Markovnikov Isomer (2-(phenylselanyl)octane): Look for a multiplet around 3.3-3.4 ppm corresponding to the single proton on the carbon bearing the selenium atom (-CH(SePh)-).
-
Quantification: Integrate the signals corresponding to each isomer. The ratio of the integrals will give the regioisomeric ratio. For example, if the integral of the triplet for the anti-Markovnikov isomer is 'A' and the integral of the multiplet for the Markovnikov isomer (normalized for the number of protons, i.e., multiplied by 2) is 'B', the ratio is A:B.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the product mixture in a suitable solvent like dichloromethane or hexane.
-
GC Method: Use a standard non-polar GC column (e.g., HP-5ms). The two regioisomers should have different retention times.
-
MS Analysis: Obtain the mass spectrum for each peak. Both isomers will have the same molecular ion peak, but their fragmentation patterns may differ, confirming their identity.
-
Quantification: The relative peak areas in the gas chromatogram can be used to determine the regioisomeric ratio.
Conclusion and Outlook
While this compound is a highly useful reagent, a predictive understanding of its regioselectivity in additions to unsymmetrical π-systems is paramount for its effective application in complex molecule synthesis. This guide establishes a clear framework based on two divergent mechanistic pathways: a free-radical addition leading to anti-Markovnikov products and a Lewis acid-catalyzed electrophilic addition favoring Markovnikov products.
The choice of reaction conditions is therefore the critical determinant of the regiochemical outcome. For researchers and drug development professionals, the ability to selectively access either regioisomer from a common starting material by simply modifying the reaction conditions is a powerful synthetic tool. The experimental protocols provided herein offer a clear path to validating these predictions and optimizing reaction conditions for the desired regioselectivity. Further research into the quantitative aspects of these additions will undoubtedly enhance the synthetic utility of this versatile organoselenium reagent.
References
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Yang, X., et al. (2024). Hydroselenation of olefins: elucidating the β-selenium effect. Chemical Science. [Link]
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Freitas, Z. L., & Tormena, C. F. (2011). Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation. Beilstein Journal of Organic Chemistry, 7, 704–721. [Link]
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Safety Operating Guide
Navigating the Disposal of Phenylselenotrimethylsilane: A Comprehensive Guide to Safety and Compliance
For the modern researcher, the synthesis of novel compounds is only half the journey. The responsible management of chemical waste is a critical, and often complex, component of the scientific process. Phenylselenotrimethylsilane, a versatile reagent in organic synthesis, demands meticulous disposal procedures due to its combined reactivity as an organosilane and the inherent toxicity of organoselenium compounds. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Risks: The Dual Nature of this compound
This compound presents a dual-hazard profile that necessitates a cautious and informed approach to its disposal. As an organosilane, it is sensitive to moisture and can react with water, potentially releasing flammable or toxic vapors.[1][2] The presence of the selenium moiety introduces significant toxicological concerns. Selenium compounds can be toxic and require careful management as hazardous waste.[3][4][5] Chronic exposure to selenium compounds may lead to a range of health issues, including dermatitis, respiratory irritation, and neurological effects.[5] Therefore, all waste streams containing this compound must be treated as hazardous waste.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the importance of appropriate Personal Protective Equipment (PPE) cannot be overstated. A proactive approach to safety is paramount when handling reactive and toxic chemicals.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the reagent and quenching solutions.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact with the toxic and irritating compound.[3][7] |
| Body Protection | Flame-retardant lab coat | Provides a barrier against spills and potential fire hazards.[8] |
| Respiratory Protection | Use only in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of hazardous vapors.[3][9] |
Always ensure that a safety shower and eyewash station are readily accessible. [3]
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to safely neutralize the reactivity of this compound and prepare it for final disposal. The causality behind each step is explained to foster a deeper understanding of the process.
Phase 1: Quenching the Reactivity
The primary goal of this phase is to safely deactivate the reactive Si-Se bond. This is achieved through a controlled solvolysis reaction using a series of alcohols with increasing reactivity, followed by water. This stepwise approach is crucial to manage the reaction rate and prevent a violent or uncontrolled release of energy.[10][11][12]
All quenching procedures must be performed in a certified chemical fume hood.
-
Preparation:
-
In a flask of appropriate size, dilute the this compound waste with an inert, high-boiling point solvent such as toluene or heptane. This aids in heat dissipation during the quenching process.[10]
-
Place the flask in an ice bath to cool the solution. This is a critical step to control the initial rate of reaction.[10]
-
-
Initial Quenching with Isopropanol:
-
Slowly, and with continuous stirring, add isopropanol to the cooled solution.[10][13] Isopropanol is a relatively mild quenching agent that will initiate the decomposition of the this compound in a controlled manner.
-
Continue adding isopropanol until the evolution of heat subsides.[10] This indicates that the most reactive components have been neutralized.
-
-
Secondary Quenching with Methanol:
-
Final Quenching with Water:
-
After the addition of methanol is complete and no further heat is generated, cautiously add water to the mixture.[10][12] This final step ensures that all reactive species are fully hydrolyzed. Be aware that this step can still generate some heat and gas, so the addition must be slow and controlled.
-
Phase 2: Waste Segregation and Labeling
Proper segregation and labeling of the neutralized waste stream are essential for compliant disposal.
-
Neutralization Confirmation:
-
After the final water quench, test the pH of the aqueous layer to ensure it is near neutral. If necessary, neutralize with a dilute acid or base.
-
-
Waste Container:
-
Transfer the entire quenched mixture into a designated hazardous waste container.
-
The container must be properly labeled with "Hazardous Waste," the full chemical name of the contents (including the reaction byproducts such as phenylselanol, trimethylsilanol, and the solvents used), and the date.
-
-
Disposal Pathway:
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
- Detro, M. R., & Hart, D. J. (1978). This compound. A novel source of phenylselenide anion. Tetrahedron Letters, 19(51), 5087–5090.
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U.S. National Library of Medicine. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Selenium. Retrieved from [Link]
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Perma-Fix Environmental Services. (n.d.). The Selenium Waste Website. Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]
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KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
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GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
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Federal Register. (2004). Land Disposal Restrictions: Site-Specific Treatment Standard Variance for Selenium Waste for Chemical Waste Management, Chemical Services, LLC. Retrieved from [Link]
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Gelest, Inc. (2015). Phenyltrimethylsilane Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Selenium Compounds. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Selenium. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Selenium. Retrieved from [Link]
- Spallholz, J. E. (1994). On the nature of selenium toxicity and carcinostatic activity. Free Radical Biology and Medicine, 17(1), 45–64.
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Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet - Phenyltrimethoxysilane. Retrieved from [Link]
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DrugFuture. (n.d.). This compound. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Selenium & Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724976, this compound. Retrieved from [Link]
- Global Safe Handling of Chlorosilanes. (2017). Global Safe Handling of Chlorosilanes.
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R.E. Carroll, Inc. (2015). Safety Data Sheet - Andisil® 1770. Retrieved from [Link]
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Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]
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ACTenviro. (2024). Proper Waste Management of RCRA 8 Metals. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Selenium. Retrieved from [Link]
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ResearchGate. (2025). Phenylsilanetriol - Synthesis, stability, and reactivity. Retrieved from [Link]
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University of Wisconsin-La Crosse. (2019). Part G: Chemical Disposal Procedures. Retrieved from [Link]
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ResearchGate. (2025). Substituent effects on silene reactivity - Reactive silenes from photolysis of phenylated tri- and tetrasilanes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hydrogen Selenide. Retrieved from [Link]
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ResearchGate. (n.d.). Organoselenium Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Phenylselenotrimethylsilane
Foreword: Phenylselenotrimethylsilane (PhSeSiMe₃) is a versatile reagent in modern organic synthesis, valued for its ability to introduce the phenylseleno group in various transformations.[1] However, its utility is matched by significant toxicological concerns inherent to organoselenium compounds, compounded by properties stemming from its silane moiety. This guide provides a direct, field-tested operational plan for the safe handling and disposal of PhSeSiMe₃. The protocols outlined here are designed to be self-validating systems, ensuring that procedural steps inherently mitigate the identified risks.
Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the substance's hazards. This compound presents a multi-faceted risk profile.
Toxicological Profile: The primary threat arises from its organoselenium nature. While specific toxicological data for PhSeSiMe₃ is not thoroughly investigated, the hazards of related selenium compounds are well-documented and must be considered applicable.[2] It is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure .[2]
Symptoms of selenium exposure are distinct and can include irritation to the eyes, skin, and respiratory system, a metallic taste, and the characteristic "garlic breath".[3] Chronic exposure can lead to more severe effects, including damage to the liver, kidneys, and spleen.[3]
Chemical Reactivity & Physical Hazards: PhSeSiMe₃ is a combustible liquid and can form explosive mixtures with air upon intense heating.[2] Its decomposition under thermal stress can release hazardous gases, including carbon oxides and selenium/selenium oxides.[2] Furthermore, as a silane derivative, it should be treated as potentially moisture-sensitive . Similar silane compounds are known to react with water, sometimes violently, which necessitates handling under an inert atmosphere.[4][5]
Environmental Hazard: This compound is categorized as very toxic to aquatic life with long-lasting effects .[2] This classification mandates stringent containment and disposal protocols to prevent environmental release.
Key Hazard & Exposure Data
For risk assessment, the occupational exposure limits for selenium compounds provide an essential benchmark.
| Parameter | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Toxicity, Inhalation (Category 3); STOT RE (Category 2); Aquatic Hazard, Acute & Chronic (Category 1) | Sigma-Aldrich SDS[2] |
| OSHA PEL (as Se) | 0.2 mg/m³ (TWA) | OSHA[6] |
| NIOSH REL (as Se) | 0.2 mg/m³ (TWA) | NIOSH[3][7] |
| ACGIH TLV (as Se) | 0.2 mg/m³ (TWA) | ACGIH[7] |
| IDLH (as Se) | 1 mg/m³ | NIOSH[7] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a dynamic response to the assessed risks. The following configuration establishes a minimum standard for any manipulation of this compound.
Respiratory Protection
Causality: The high acute inhalation toxicity (Category 3) and low occupational exposure limits for selenium compounds necessitate robust respiratory protection.[2][7] Vapors can cause systemic toxicity.
-
Standard Operations (in a certified chemical fume hood): A properly fitted half-mask or full-face respirator with cartridges rated for organic vapors and particulates (P100 filter) is recommended.
-
Emergency Situations (e.g., large spills): Use a self-contained breathing apparatus (SCBA).[2] Stay in the danger area only with an SCBA.[2]
Eye and Face Protection
Causality: PhSeSiMe₃ and its potential reaction byproducts can cause severe eye irritation.[3] Splashes are a primary exposure route.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[8] Standard safety glasses, even with side shields, are insufficient as they do not protect against splashes from all angles.[9]
-
Recommended Enhancement: A full-face shield should be worn over the chemical splash goggles, especially when handling larger quantities (>10 mL) or during procedures with a higher risk of splashing, such as quenching a reaction.[10][11]
Hand Protection
Causality: Dermal contact is a significant exposure risk. Gloves must be resistant to the chemical and be changed frequently.
-
Glove Type: Nitrile gloves are a common standard in laboratories.[9] However, it is critical to consult the glove manufacturer's compatibility chart for this compound. For extended work, wearing two pairs of nitrile gloves (double-gloving) is a prudent measure.
-
Technique: Never touch anything outside of the immediate work area (fume hood sash, computer, door handles) with gloved hands. Gloves must be removed and disposed of as hazardous waste immediately after the task is complete or if contamination is suspected.
Body Protection
Causality: Protects skin from incidental contact and prevents the transfer of contamination outside the laboratory.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[9]
-
Additional Protection: For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[11] Long pants and closed-toe shoes are required at all times in the laboratory.[9]
Operational Plan: Safe Handling Protocol
This step-by-step workflow integrates PPE requirements into the practical handling of the reagent.
1. Preparation & Workspace Setup:
- Step 1.1: Don all required PPE (lab coat, long pants, closed-toe shoes) before entering the designated work area.
- Step 1.2: Ensure a certified chemical fume hood is operational and the sash is at the indicated working height.
- Step 1.3: Place a plastic-backed absorbent liner on the floor of the fume hood to contain minor drips.
- Step 1.4: Assemble all necessary glassware (oven-dried to remove moisture), reagents, and inert gas (Nitrogen or Argon) lines inside the fume hood.
- Step 1.5: Don chemical splash goggles, face shield (if required), and double-glove with appropriate nitrile gloves.
2. Reagent Handling & Transfer:
- Step 2.1: The primary container of PhSeSiMe₃ should be opened only within the fume hood.
- Step 2.2: Use a syringe or cannula under a positive pressure of inert gas to transfer the required amount of the liquid reagent. This technique minimizes exposure to air and moisture.
- Step 2.3: Dispense the reagent directly into the reaction flask below the surface of the solvent if possible to minimize vapor release.
- Step 2.4: Immediately cap the primary reagent bottle and the reaction flask.
3. Post-Transfer & Decontamination:
- Step 3.1: Any contaminated syringe needles or cannulas must be quenched by rinsing with a suitable solvent (e.g., isopropanol) and then water in a separate flask within the fume hood. This quench solution becomes hazardous waste.
- Step 3.2: Wipe down any contaminated surfaces within the fume hood with a cloth dampened with solvent. The cloth becomes hazardous waste.
- Step 3.3: Remove the outer pair of gloves and dispose of them as hazardous waste.
Logistical Plan: Spill & Disposal Management
Emergency Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact emergency services.
-
Contain (if safe to do so): For a small spill inside a fume hood, use a commercial sorbent pad or vermiculite to absorb the liquid. Do not use combustible materials like paper towels.
-
Decontaminate: Wearing full PPE, carefully collect the absorbed material and contaminated liner into a designated, sealed hazardous waste container.
-
Ventilate: Keep the area well-ventilated.
Waste Disposal:
-
Guiding Principle: All waste streams containing this compound or its byproducts are considered hazardous waste.[2] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and quenching solutions, in a clearly labeled, sealed hazardous waste container. The container should specify "Organoselenium Waste."
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel, syringes, etc.) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Pathway: Waste must be disposed of through an approved hazardous waste management company, following all institutional, local, and national regulations.[2][4]
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision and action pathway for working with this compound.
Caption: Workflow for safe handling of this compound.
References
-
Selenium - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
-
Table 8-1, Regulations and Guidelines Applicable to Selenium. Agency for Toxic Substances and Disease Registry (ATSDR).
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This compound. National Center for Biotechnology Information, PubChem.
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SAFETY DATA SHEET - this compound. Sigma-Aldrich.
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Phenyltrimethylsilane - SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET - Phenylsilane. Fisher Scientific.
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SAFETY DATA SHEET - Silane, trimethyl(phenylthio)-. Thermo Fisher Scientific.
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Proper Protective Equipment. Chemistry LibreTexts.
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Section 6C: Protective Equipment. Princeton University Environmental Health & Safety.
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Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org.
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Antimicrobial Coatings for Medical Textiles via Reactive Organo-Selenium Compounds. MDPI.
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SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
